MR 409
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C153H252N44O43 |
|---|---|
Poids moléculaire |
3395.9 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-(methylamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C153H252N44O43/c1-23-27-38-92(129(219)187-108(70-116(208)209)142(232)175-91(125(215)166-22)41-33-58-167-151(159)160)181-148(238)120(80(16)25-3)196-144(234)109(71-117(210)211)188-132(222)98(53-55-113(157)204)180-137(227)100(61-74(5)6)185-138(228)101(62-75(7)8)183-130(220)93(39-31-56-154)176-127(217)95(42-34-59-168-152(161)162)174-122(212)81(17)172-145(235)110(72-198)192-139(229)102(63-76(9)10)184-131(221)97(52-54-112(156)203)179-126(216)90(26-4)173-136(226)103(64-77(11)12)189-147(237)118(78(13)14)194-133(223)94(40-32-57-155)177-128(218)96(43-35-60-169-153(163)164)178-140(230)104(67-87-46-50-89(202)51-47-87)186-146(236)111(73-199)193-141(231)106(68-114(158)205)191-150(240)121(84(20)200)197-143(233)105(66-85-36-29-28-30-37-85)190-149(239)119(79(15)24-2)195-124(214)83(19)171-135(225)107(69-115(206)207)182-123(213)82(18)170-134(224)99(165-21)65-86-44-48-88(201)49-45-86/h28-30,36-37,44-51,74-84,90-111,118-121,165,198-202H,23-27,31-35,38-43,52-73,154-155H2,1-22H3,(H2,156,203)(H2,157,204)(H2,158,205)(H,166,215)(H,170,224)(H,171,225)(H,172,235)(H,173,226)(H,174,212)(H,175,232)(H,176,217)(H,177,218)(H,178,230)(H,179,216)(H,180,227)(H,181,238)(H,182,213)(H,183,220)(H,184,221)(H,185,228)(H,186,236)(H,187,219)(H,188,222)(H,189,237)(H,190,239)(H,191,240)(H,192,229)(H,193,231)(H,194,223)(H,195,214)(H,196,234)(H,197,233)(H,206,207)(H,208,209)(H,210,211)(H4,159,160,167)(H4,161,162,168)(H4,163,164,169)/t79-,80-,81-,82+,83-,84+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,118-,119-,120-,121-/m0/s1 |
Clé InChI |
JXOVGPGYDSUMMZ-OXEXIPAFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Neuroprotective Mechanism of Action of MR 409
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR 409, a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor, has emerged as a promising therapeutic candidate for neuroprotection in various models of neurological disease.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neuroprotection, with a focus on its molecular signaling pathways, supported by preclinical data. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel neuroprotective agent.
Core Mechanism of Action: A Multi-Pathway Approach
This compound exerts its neuroprotective effects through the activation of multiple intracellular signaling cascades, primarily by binding to the GHRH receptor (GHRH-R) found in various extrapituitary tissues, including the brain.[4][5][6] The downstream effects of this receptor activation lead to enhanced neuronal survival, proliferation, and neurogenesis, while concurrently mitigating inflammatory and apoptotic processes.[1][2][3][7]
Key Signaling Pathways
The neuroprotective action of this compound is predominantly mediated by two interconnected signaling pathways: the AKT/CREB pathway and the BDNF/TrkB pathway .[2][3][5] Additionally, the cAMP/PKA/CREB/IRS2 cascade has been identified as a crucial player, particularly in the context of cellular survival and function.[8][9][10][11]
1. AKT/CREB Signaling Pathway:
Upon binding to the GHRH-R, this compound initiates a cascade that leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt, a central node in cell survival signaling, subsequently phosphorylates and activates the cAMP-response element binding protein (CREB).[2][5] CREB is a transcription factor that, once activated, promotes the expression of genes involved in neuronal survival, proliferation, and plasticity.[2]
2. BDNF/TrkB Signaling Pathway:
This compound has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF).[2][12] BDNF, a key neurotrophin, binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that is critical for neuronal survival, differentiation, and synaptic plasticity.[2][5] The activation of the BDNF/TrkB pathway is a significant contributor to the neurogenic and neuroplasticity-enhancing effects of this compound observed in preclinical models.[2][3]
3. cAMP/PKA/CREB/IRS2 Signaling Pathway:
The activation of the GHRH-R, a Gs-coupled receptor, by this compound leads to an increase in intracellular cyclic AMP (cAMP).[9][11] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates CREB.[8][9][10] As in the Akt pathway, activated CREB induces the transcription of target genes, including Insulin Receptor Substrate 2 (IRS2).[8][9][10][11] IRS2 is a key regulator of cell survival and growth.[8][10][11] This pathway highlights a PKA-dependent mechanism for the pro-survival effects of this compound.[9][10][11]
Preclinical Evidence of Neuroprotection
The neuroprotective efficacy of this compound has been demonstrated in various preclinical models of neurological disorders.
Ischemic Stroke
In a mouse model of transient middle cerebral artery occlusion (tMCAO), long-term treatment with this compound significantly reduced mortality, ischemic insult, and hippocampal atrophy.[3] Furthermore, this compound treatment improved neurological functional recovery.[2][3][4] Mechanistically, this compound was shown to stimulate endogenous neurogenesis and improve the loss of neuroplasticity induced by the ischemic event.[2][3] It also enhanced the proliferation and inhibited the apoptosis of neural stem cells subjected to oxygen and glucose deprivation-reperfusion.[1][3]
Alzheimer's Disease
In the 5xFAD transgenic mouse model of Alzheimer's disease, treatment with this compound led to a significant reduction in brain amyloid-β deposits and astrogliosis.[12] The treatment also decreased the mRNA expression of inflammatory cytokines and the phosphorylation of NF-κB in brain tissues.[12] Importantly, this compound reduced neuron loss and increased the expression of BDNF in the brains of these mice.[12] It also reduced the phosphorylation of Tau protein and inhibited the activation of GSK-3β, a key kinase involved in Tau hyperphosphorylation.[12]
Spinal Muscular Atrophy (SMA)
In a mouse model of SMA, this compound treatment induced weight gain, improved motor behavior, and attenuated muscle fiber atrophy.[7] The treatment also promoted the maturation of neuromuscular junctions, prevented the loss of α-motor neurons, and decreased neuroinflammation in the spinal cord.[7]
Summary of Preclinical Effects
| Disease Model | Key Findings | References |
| Ischemic Stroke (tMCAO mice) | - Reduced mortality and ischemic damage- Improved neurological functional recovery- Stimulated endogenous neurogenesis- Enhanced neuroplasticity- Increased proliferation and inhibited apoptosis of neural stem cells | [2][3][4] |
| Alzheimer's Disease (5xFAD mice) | - Reduced brain amyloid-β plaques and astrogliosis- Decreased neuroinflammation (cytokines, NF-κB)- Reduced neuron loss- Increased brain BDNF expression- Reduced Tau phosphorylation and GSK-3β activation | [12] |
| Spinal Muscular Atrophy (SMA mice) | - Improved motor function and weight gain- Attenuated muscle atrophy- Promoted neuromuscular junction maturation- Prevented motor neuron loss- Decreased neuroinflammation in the spinal cord | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. While the provided search results do not contain step-by-step methodologies, they do reference the experimental models used. For detailed protocols, researchers are encouraged to consult the full-text publications of the cited studies. A general workflow for a preclinical study on this compound in a neurodegenerative disease model is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonistic analog of growth hormone–releasing hormone promotes neurofunctional recovery and neural regeneration in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonistic analog of growth hormone-releasing hormone promotes neurofunctional recovery and neural regeneration in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
The Multifaceted Signaling Networks of MR 409: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MR 409, a potent and stable synthetic agonist of the Growth Hormone-Releasing Hormone (GHRH) receptor, has emerged as a promising therapeutic agent with pleiotropic effects beyond its traditional role in regulating growth hormone secretion. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound, presenting a comprehensive overview of its mechanism of action in various therapeutic contexts, including diabetes, neuroprotection, and renal disease. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the intricate signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways Activated by this compound
This compound exerts its biological effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor, initiating a cascade of intracellular signaling events. The downstream pathways activated by this compound are tissue- and context-dependent, leading to a diverse range of cellular responses. The primary signaling networks are detailed below.
The cAMP/PKA/CREB/IRS2/Akt/mTORC1 Pathway in Pancreatic β-Cells
A central mechanism of this compound's action, particularly in the context of diabetes, involves the potentiation of pro-survival and pro-growth signaling in pancreatic β-cells.[1][2][3][4][5]
-
Initiation: Upon binding to the GHRH-R on β-cells, this compound activates the Gs alpha subunit of the associated G-protein.
-
Second Messenger Cascade: This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.[2]
-
IRS2 Upregulation: Phosphorylated CREB acts as a transcription factor, upregulating the expression of Insulin (B600854) Receptor Substrate 2 (IRS2), a critical regulator of β-cell survival and growth.[2][3][5]
-
Akt/mTORC1 Signaling: Increased IRS2 levels amplify insulin signaling, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, stimulates the mTORC1 complex, a key regulator of cell growth and proliferation, as evidenced by the phosphorylation of its downstream targets, S6 ribosomal protein (pS6) and 4E-BP1 (p4EBP1).[2][3][4]
The activation of this pathway ultimately leads to decreased β-cell apoptosis, enhanced insulin secretion, and preservation of β-cell mass, offering a promising therapeutic strategy for type 1 diabetes.[2][4][5][6]
Neuroprotective Pathways: AKT/CREB and BDNF/TrkB
In the central nervous system, this compound demonstrates significant neuroprotective effects, particularly in the context of ischemic stroke, by promoting endogenous neurogenesis.[7][8] This is mediated through the activation of at least two key pathways:
-
AKT/CREB Pathway: Similar to its action in β-cells, this compound activates the AKT/CREB signaling cascade in neural stem cells. This promotes the proliferation, migration, and differentiation of these cells into new neurons in damaged brain regions.[1][7]
-
BDNF/TrkB Pathway: this compound also stimulates the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway. BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[1][7][8]
The combined activation of these pathways contributes to improved neurological function and recovery after ischemic events.[7]
Renal Protective Pathway: PPARγ/Klotho
In the context of diabetic nephropathy, this compound has been shown to exert renoprotective effects by mitigating oxidative stress and ferroptosis.[9] This is achieved through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)/Klotho signaling axis.
-
PPARγ Activation: this compound upregulates the expression of PPARγ, a ligand-activated nuclear transcription factor.
-
Klotho Upregulation: As a transcriptional target of PPARγ, the expression of the anti-aging protein Klotho is subsequently increased.
-
Downstream Effects: The activation of the PPARγ/Klotho axis contributes to the inhibition of oxidative stress and ferroptosis, thereby protecting the kidneys from diabetic damage.
Other Implicated Pathways
-
JAK2/STAT3 and ERK1/2 Pathways: this compound has been observed to induce the activation of JAK2, STAT3, and ERK1/2, which is associated with the suppression of p53 expression.[10]
-
Inhibition of TGFβ1 Signaling: In diabetic mouse models, this compound has been shown to downregulate the pro-fibrotic transforming growth factor β1 (TGFβ1) and its downstream effector, fibronectin, suggesting a role in mitigating renal fibrosis.[9]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound.
Table 1: Effects of this compound on Pancreatic β-Cell Signaling and Function
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| p-CREB (Ser133) Levels | MIN6 Cells | This compound (48h) | Increased | [2][4] |
| IRS2 Levels | MIN6 Cells | This compound (48h) | Increased | [2][4] |
| p-Akt Levels | MIN6 Cells | This compound (48h) | Increased | [2][3][4] |
| p-S6 and p-4EBP1 Levels | MIN6 Cells | This compound (48h) | Increased | [2][3][4] |
| β-Cell Mass | STZ-induced diabetic mice | This compound (5 µ g/day , s.c.) | Preserved | [2][4] |
| Blood Glucose Levels | STZ-induced diabetic mice | This compound (5 µ g/day , s.c.) | Reduced | [2][4] |
| Plasma Insulin Levels | STZ-induced diabetic mice | This compound (5 µ g/day , s.c.) | Increased | [2][4] |
Table 2: Neuroprotective Effects of this compound
| Parameter | Animal Model | Treatment | Result | Reference |
| Neurological Function | tMCAO mice | This compound (5 or 10 µ g/mouse/day , s.c.) | Improved recovery | [8] |
| Infarct Volume | tMCAO mice | This compound (5 or 10 µ g/mouse/day , s.c.) | Reduced | [8] |
| Hippocampal Atrophy | tMCAO mice | This compound (5 or 10 µ g/mouse/day , s.c.) | Reduced | [8] |
Table 3: Renoprotective Effects of this compound
| Parameter | Animal Model | Treatment | Result | Reference |
| Urine Albumin-to-Creatinine Ratio | db/db diabetic mice | This compound | Lowered | [9] |
| Serum Total Cholesterol | db/db diabetic mice | This compound | Lowered | [9] |
| Serum Triglycerides | db/db diabetic mice | This compound | Lowered | [9] |
| Renal Fibronectin Expression | db/db diabetic mice | This compound | Downregulated | [9] |
| Renal TGFβ1 Expression | db/db diabetic mice | This compound | Downregulated | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the signaling pathways of this compound.
Cell Culture and Treatment
-
Cell Lines: MIN6 mouse insulinoma cells and INS-1E rat insulinoma cells are commonly used to study the effects of this compound on pancreatic β-cells.[3][11] For neuroprotection studies, neural stem cells are utilized.[7]
-
Reagents: this compound is typically dissolved in a suitable solvent such as DMSO. For studies involving apoptosis induction, pro-inflammatory cytokines (CTKs) or streptozotocin (B1681764) (STZ) are used.[2]
-
Treatment Conditions: Cells are typically treated with this compound at various concentrations and for different durations (e.g., 48 hours for signaling pathway analysis).[2][3][4]
Western Blotting
-
Purpose: To detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways.
-
Procedure:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-CREB, IRS2, p-Akt, total Akt).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software.
-
Animal Models
-
Streptozotocin (STZ)-Induced Diabetes Model: This model is used to study the effects of this compound on β-cell protection and regeneration in type 1 diabetes. Low-dose STZ is administered to mice to induce β-cell destruction and hyperglycemia.[2] this compound is then administered (e.g., subcutaneously at 5 µ g/day ) to assess its therapeutic effects on blood glucose, insulin levels, and β-cell mass.[2][4]
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model: This model of ischemic stroke is used to evaluate the neuroprotective effects of this compound. The middle cerebral artery is temporarily occluded to induce a focal cerebral ischemic injury. This compound is administered (e.g., subcutaneously at 5 or 10 µ g/mouse/day ) and neurological function, infarct volume, and markers of neurogenesis are assessed.[8]
-
db/db Diabetic Mouse Model: This genetic model of type 2 diabetes and obesity is used to investigate the renoprotective effects of this compound in the context of diabetic nephropathy.[9]
Immunohistochemistry and Immunofluorescence
-
Purpose: To visualize the expression and localization of proteins within tissues.
-
Procedure:
-
Tissue Preparation: Pancreatic or brain tissues are fixed, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites.
-
Blocking: Non-specific binding is blocked.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against target proteins (e.g., insulin, IRS2, Ki67 for proliferation, TUNEL for apoptosis).
-
Secondary Antibody/Detection: Sections are incubated with a fluorescently labeled secondary antibody (for immunofluorescence) or an enzyme-linked secondary antibody followed by a chromogenic substrate (for immunohistochemistry).
-
Imaging: Sections are imaged using a fluorescence or light microscope.
-
Cell Viability and Apoptosis Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
TUNEL Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cleaved Caspase-3 Staining: The activation of caspase-3 is a key event in apoptosis, and antibodies specific to the cleaved (active) form can be used to identify apoptotic cells.
Conclusion
This compound is a GHRH-R agonist with a complex and multifaceted mechanism of action that extends beyond its endocrine functions. Its ability to activate pro-survival, pro-growth, and protective signaling pathways in various tissues highlights its significant therapeutic potential for a range of diseases, including diabetes, ischemic stroke, and diabetic nephropathy. The core signaling networks, including the cAMP/PKA/CREB/IRS2/Akt/mTORC1, AKT/CREB, BDNF/TrkB, and PPARγ/Klotho pathways, provide a solid foundation for further research and the development of novel therapeutic strategies. This guide serves as a comprehensive resource for understanding the intricate signaling cascades initiated by this compound, providing the necessary technical information for researchers and drug development professionals to advance the clinical application of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GRHR agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GHRH agonist MR-409 improves glucose homeostasis | BioWorld [bioworld.com]
- 7. pnas.org [pnas.org]
- 8. Agonistic analog of growth hormone-releasing hormone promotes neurofunctional recovery and neural regeneration in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GHRH agonist MR-409 protects kidney in diabetes, study shows | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of growth hormone-releasing hormone agonistic analog MR-409 on insulin-secreting cells under cyclopiazonic acid-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of MR 409: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MR 409 is a potent synthetic agonist of the Growth Hormone-Releasing Hormone (GHRH) receptor. Its discovery represents a significant advancement in the development of GHRH analogs with enhanced stability and biological activity. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and key biological activities of this compound. Detailed methodologies for its synthesis and for the key experiments demonstrating its therapeutic potential in diabetes, cardioprotection, and neuroprotection are presented. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising therapeutic agent.
Discovery and Rationale
This compound belongs to the "MR" series of GHRH agonists, which were designed to improve upon earlier analogs by incorporating specific amino acid substitutions to increase potency and stability. The core discovery was based on the systematic modification of the hGHRH(1-29)NH2 backbone. The key modifications in this compound include the N-terminal methylation of Tyrosine at position 1 (N-Me-Tyr1), the substitution of D-Alanine at position 2 (D-Ala2), Asparagine at position 8 (Asn8), and a C-terminal modification with a methylamide at Arginine 29 (Arg29-NHCH3). These alterations were intended to enhance receptor binding affinity and protect the peptide from enzymatic degradation, thereby prolonging its half-life and therapeutic efficacy.
Chemical Synthesis of this compound
The chemical synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides. The following protocol is a generalized procedure based on the Boc (tert-butyloxycarbonyl) chemistry approach, which was utilized for the synthesis of the MR series of GHRH agonists.
Experimental Protocol: Solid-Phase Peptide Synthesis (Boc-Chemistry)
Materials:
-
Boc-protected amino acids with appropriate side-chain protecting groups (e.g., Boc-Arg(Tos)-OH, Boc-Asn(Xan)-OH, Boc-Tyr(Br-Z)-OH, etc.)
-
Merrifield resin (chloromethylated polystyrene)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Piperidine (for Fmoc deprotection if using a hybrid strategy)
-
Cleavage cocktail (e.g., HF/anisole)
-
Ether
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Preparation: The Merrifield resin is swelled in DMF. The first amino acid (Boc-Arg(Tos)-OH) is esterified to the resin.
-
Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence):
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using TFA in DCM.
-
Neutralization: The resin is neutralized with a base, typically DIEA in DCM.
-
Coupling: The next Boc-protected amino acid is activated with a coupling agent (e.g., DCC/HOBt) and coupled to the free amino group on the resin. The completion of the coupling reaction is monitored (e.g., using the ninhydrin (B49086) test).
-
-
Cleavage: Once the entire peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), in the presence of scavengers like anisole.
-
Purification: The crude peptide is precipitated with cold ether, washed, and then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Experimental Workflow: Chemical Synthesis of this compound
Caption: Workflow for the chemical synthesis of this compound.
Biological Activity and Therapeutic Potential
This compound has demonstrated significant therapeutic potential in various preclinical models, primarily through its action as a GHRH receptor agonist.
Signaling Pathway
This compound binds to the GHRH receptor, a G-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade involving Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the transcription of target genes, including Insulin (B600854) Receptor Substrate 2 (IRS2). The upregulation of IRS2 enhances insulin signaling through the PI3K/Akt pathway, leading to pro-survival and anti-apoptotic effects.[1]
Caption: this compound signaling pathway.
Therapeutic Applications and Supporting Data
This compound has shown significant promise in the treatment of type 1 diabetes by protecting pancreatic β-cells from apoptosis and improving their function.[1][2]
Experimental Protocol: Streptozotocin (B1681764) (STZ)-Induced Diabetes in Mice
-
Induction of Diabetes: C57BL/6 mice are injected intraperitoneally with multiple low doses of streptozotocin (e.g., 50 mg/kg for 5 consecutive days) to induce β-cell destruction and hyperglycemia.
-
Treatment: Mice are treated with daily subcutaneous injections of this compound (e.g., 5 µ g/mouse ) or a vehicle control.
-
Monitoring: Blood glucose levels are monitored regularly. At the end of the study, pancreatic tissue is collected for histological analysis of β-cell mass and apoptosis.
| Parameter | Control (STZ + Vehicle) | This compound Treated (STZ + this compound) | Reference |
| Blood Glucose (mg/dL) at 6 weeks | Significantly elevated | Significantly lower than control | [2] |
| Plasma Insulin (ng/mL) at 16 days | Significantly reduced | Significantly higher than control | [2] |
| β-cell Mass | Markedly reduced | Preserved compared to control | [2] |
This compound has demonstrated cardioprotective effects in models of myocardial infarction by promoting cardiac repair.
Experimental Protocol: Myocardial Infarction in Rats
-
Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery of anesthetized rats is permanently ligated to induce a myocardial infarction.
-
Treatment: Rats are treated with daily subcutaneous injections of this compound or a vehicle control.
-
Assessment of Cardiac Function: Echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function (e.g., ejection fraction). The heart is then harvested for histological analysis of infarct size.
| Parameter | Control (MI + Vehicle) | This compound Treated (MI + this compound) | Reference |
| Ejection Fraction (%) | Significantly reduced | Significantly improved compared to control | [3] |
| Infarct Size (%) | Large infarct size | Significantly reduced compared to control | [3] |
This compound has shown neuroprotective effects in a mouse model of ischemic stroke.
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
-
Induction of Stroke: Anesthesia is induced, and the middle cerebral artery is occluded for a defined period (e.g., 60 minutes) using an intraluminal filament. The filament is then withdrawn to allow reperfusion.
-
Treatment: Mice receive subcutaneous injections of this compound (e.g., 10 µ g/mouse/day ) or vehicle.
-
Neurological Assessment: Neurological deficits are scored at various time points post-stroke. Brain tissue is analyzed for infarct volume.
| Parameter | Control (tMCAO + Vehicle) | This compound Treated (tMCAO + this compound) | Reference |
| Neurological Deficit Score | Severe deficit | Significantly improved neurological score | |
| Infarct Volume (mm³) | Large infarct volume | Significantly reduced infarct volume |
Quantitative In Vitro Data
| Agonist | Relative Potency (GH release, s.c.) vs. hGHRH(1-29)NH2 | Reference |
| This compound | ~100-fold more potent |
Conclusion
This compound is a highly potent and stable GHRH receptor agonist with significant therapeutic potential across a range of diseases, including diabetes, cardiovascular disease, and neurological disorders. Its discovery, based on rational peptide design, has led to a molecule with enhanced biological activity. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and related GHRH agonists. Further studies to fully elucidate its in vitro pharmacological profile, including definitive IC50 and EC50 values, will be valuable for its continued development.
References
The GHRH Agonist MR-409: A Technical Guide to its Pro-Neurogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological effects of MR-409, a synthetic agonistic analog of growth hormone-releasing hormone (GHRH), on neurogenesis. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: MR-409 and Neurogenesis
MR-409 is a potent GHRH receptor agonist that has demonstrated significant neuroprotective and neuro-regenerative properties. Its mechanism of action in the central nervous system involves the stimulation of endogenous neurogenesis, a process critical for recovery from ischemic brain injury and potentially for combating neurodegenerative diseases. MR-409 enhances the proliferation and survival of neural stem cells (NSCs) and promotes their differentiation into mature neurons. These effects are primarily mediated through the activation of the AKT/CREB and BDNF/TrkB signaling pathways.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of MR-409 in promoting neurogenesis and functional recovery in a mouse model of transient middle cerebral artery occlusion (tMCAO) and in an in vitro model of oxygen and glucose deprivation/reperfusion (OGD/R) using neural stem cells.
Table 1: Effects of MR-409 on Neurogenesis and Neuroplasticity in tMCAO Mice
| Parameter | tMCAO Group | tMCAO + MR-409 Group | Fold Change | p-value |
| SYN Expression (relative to sham) | ~0.5 | ~1.0 | ~2.0 | p < 0.05 |
| PSD95 Expression (relative to sham) | ~0.6 | ~1.2 | ~2.0 | p < 0.05 |
Data extracted from quantitative analysis of immunoblot bands. SYN (Synaptophysin) and PSD95 are synaptic proteins.[1]
Table 2: Effects of MR-409 on Neural Stem Cell Viability and Signaling under OGD/R
| Parameter | OGD/R Group | OGD/R + MR-409 Group | Fold Change | p-value |
| p-AKT/AKT Ratio (relative to control) | ~0.5 | ~1.0 | ~2.0 | p < 0.05 |
| p-CREB/CREB Ratio (relative to control) | ~0.4 | ~0.8 | ~2.0 | p < 0.05 |
Data extracted from quantitative analysis of immunoblot bands in oxygen and glucose deprivation/reperfusion-treated neural stem cells.[1]
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model
This protocol describes the induction of ischemic stroke in mice and subsequent treatment with MR-409 to assess its neuroprotective and neurogenic effects.
-
Animal Model: Adult male C57BL/6 mice are used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine and xylazine.
-
tMCAO Procedure:
-
A midline neck incision is made, and the left common and external carotid arteries are isolated and ligated.
-
A 6-0 nylon monofilament with a rounded tip is inserted into the internal carotid artery to occlude the middle cerebral artery.
-
After 60 minutes of occlusion, the filament is withdrawn to allow for reperfusion.
-
Sham-operated animals undergo the same surgical procedure without filament insertion.
-
-
MR-409 Administration:
-
MR-409 is administered daily via subcutaneous injection at a dose of 5 or 10 µ g/mouse/day , starting 24 hours after tMCAO.
-
-
Outcome Measures:
-
Neurological Function: Assessed using a battery of behavioral tests (e.g., modified neurological severity score, rotarod test) at various time points post-tMCAO.
-
Histological Analysis: Brains are harvested at specific endpoints (e.g., 28 days) for immunohistochemical staining of neuronal markers (e.g., NeuN), neuroblast markers (e.g., DCX), and synaptic markers (e.g., SYN, PSD95).
-
Western Blot Analysis: Protein lysates from the hippocampus are used to quantify the expression of key signaling proteins (e.g., AKT, CREB, BDNF, TrkB) and synaptic proteins.
-
In Vitro Oxygen and Glucose Deprivation/Reperfusion (OGD/R)
This protocol details the in vitro model used to simulate ischemic conditions in neural stem cells (NSCs) and to evaluate the direct effects of MR-409.
-
Cell Culture: Primary NSCs are cultured in a suitable growth medium.
-
OGD Induction:
-
The growth medium is replaced with a glucose-free medium.
-
Cells are placed in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for a defined period (e.g., 6 hours).
-
-
Reperfusion and MR-409 Treatment:
-
The glucose-free medium is replaced with the standard growth medium containing glucose.
-
MR-409 is added to the medium at the desired concentration.
-
Cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified reperfusion period (e.g., 24 hours).
-
-
Outcome Measures:
-
Cell Viability and Proliferation: Assessed using assays such as MTT or BrdU incorporation.
-
Apoptosis: Measured by techniques like TUNEL staining or caspase-3 activity assays.
-
Western Blot Analysis: Cell lysates are analyzed to determine the phosphorylation status and total protein levels of key signaling molecules in the AKT/CREB and BDNF/TrkB pathways.
-
Signaling Pathways and Experimental Workflows
MR-409 Signaling Pathways in Neurogenesis
The pro-neurogenic effects of MR-409 are mediated by the activation of two key intracellular signaling cascades:
Caption: MR-409 activates GHRH-R, leading to the stimulation of AKT/CREB and BDNF/TrkB pathways, which converge to promote neurogenesis.
Experimental Workflow for In Vivo tMCAO Studies
The following diagram illustrates the key steps in the in vivo evaluation of MR-409.
References
The GHRH Agonist MR 409: A Novel Strategy for Beta-Cell Protection in Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetes mellitus, characterized by the progressive loss and dysfunction of pancreatic beta-cells, presents a significant global health challenge. The preservation of beta-cell mass and function is a primary therapeutic goal. This whitepaper details the preclinical evidence supporting the growth hormone-releasing hormone (GHRH) agonist, MR 409, as a promising agent for beta-cell protection. Drawing on key in vitro and in vivo studies, we elucidate the molecular mechanisms of action, present quantitative data on its efficacy, and provide detailed experimental protocols for the scientific community. This compound has been shown to enhance beta-cell survival and function, primarily through the activation of the cAMP/PKA/CREB/IRS2 signaling pathway, suggesting its potential as a novel therapeutic for type 1 diabetes and possibly type 2 diabetes. While clinical trial data for this compound in diabetes is not yet available, the robust preclinical findings detailed herein warrant further investigation into its therapeutic utility.
Introduction
The progressive decline of functional beta-cell mass is a hallmark of both type 1 and type 2 diabetes. In type 1 diabetes, an autoimmune assault destroys beta-cells, while in type 2 diabetes, a combination of insulin (B600854) resistance and beta-cell dysfunction leads to their gradual demise. Current therapeutic strategies often fail to address the underlying issue of beta-cell loss. Therefore, novel approaches aimed at protecting and potentially regenerating beta-cells are of paramount importance.
Growth hormone-releasing hormone (GHRH) and its receptors (GHRH-R) are known to play roles beyond the regulation of growth hormone secretion, with GHRH-R being expressed in various peripheral tissues, including pancreatic islets. Agonists of the GHRH-R, such as this compound, have emerged as potential therapeutic agents for various conditions. This document focuses on the compelling preclinical evidence demonstrating the beta-cell protective effects of this compound in the context of diabetes.
Mechanism of Action: The cAMP/PKA/CREB/IRS2 Signaling Pathway
This compound exerts its pro-survival and pro-functional effects on beta-cells through the activation of a critical signaling cascade. Upon binding to the GHRH receptor on the beta-cell surface, this compound initiates a series of intracellular events that culminate in enhanced cell survival and improved insulin secretion.
The primary mechanism involves the activation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[1][2] This leads to the phosphorylation and activation of the cAMP-response element-binding protein (CREB).[3] Activated CREB then promotes the transcription of key target genes, most notably Insulin Receptor Substrate 2 (IRS2).[1][2][3] IRS2 is a crucial mediator of insulin and insulin-like growth factor signaling, and its upregulation in beta-cells is strongly associated with enhanced survival, proliferation, and function.[3] The increase in IRS2 levels further activates the downstream Akt signaling pathway, a well-established pro-survival pathway that inhibits apoptosis.[1][2][3]
Quantitative Data on the Efficacy of this compound
The protective effects of this compound on beta-cells have been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key findings from studies using insulinoma cell lines, isolated mouse and human islets, and a mouse model of streptozotocin (B1681764) (STZ)-induced diabetes.
Table 1: In Vitro Effects of this compound on Beta-Cell Survival and Function
| Parameter | Model System | Treatment | Result | Reference |
| Apoptosis | Mouse Islets | Cytokines + this compound | Decreased cleaved caspase-3 levels | [3] |
| Human Islets | Cytokines + this compound | Decreased cleaved caspase-3 levels | [3] | |
| IRS2 Expression | MIN6 Cells | This compound (48h) | Increased IRS2 protein levels | [3] |
| Mouse Islets | This compound (48h) | Increased IRS2 protein levels | [3] | |
| Human Islets | This compound | Increased IRS2 mRNA and protein levels | [3] | |
| Akt Phosphorylation | MIN6 Cells | This compound (48h) | Increased p-Akt levels | [3] |
| CREB Phosphorylation | MIN6 Cells | This compound (48h) | Increased p-CREB levels | [3] |
| Mouse Islets | This compound (1h) | Increased p-CREB levels | [3] | |
| Insulin Secretion | Human Islets | Cytokines + this compound | Improved glucose-stimulated insulin secretion | [3] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Type 1 Diabetes
| Parameter | Model System | Treatment | Result | Reference |
| Blood Glucose | STZ-induced diabetic mice | This compound (5 µ g/day ) | Significantly lower blood glucose levels | [3] |
| Plasma Insulin | STZ-induced diabetic mice | This compound (5 µ g/day ) | Significantly higher plasma insulin levels | [3] |
| Beta-Cell Mass | STZ-induced diabetic mice | This compound (5 µ g/day ) | Preserved beta-cell mass | [3] |
| Beta-Cell Proliferation | STZ-induced diabetic mice | This compound (5 µ g/day ) | Increased number of Ki67-positive beta-cells | [3] |
| Beta-Cell Apoptosis | STZ-induced diabetic mice | This compound (5 µ g/day ) | Trend towards decreased TUNEL-positive beta-cells | [3] |
| Islet Number | STZ-induced diabetic mice | This compound (5 µ g/day ) | Increased number of islets per pancreatic section | [3] |
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, this section provides detailed methodologies for the key experiments cited in this whitepaper, primarily based on the work of Louzada et al., 2023.[3]
In Vitro Studies
-
MIN6 Cells: Mouse insulinoma cells were cultured in DMEM containing 25 mM glucose, 10% fetal bovine serum, L-glutamine, and 1% penicillin/streptomycin.
-
Mouse Islets: Islets were isolated from C57BL/6 mice and cultured overnight in RPMI-1640 medium with 5.5 mM glucose, 10% FBS, and 1% penicillin/streptomycin.
-
Human Islets: Human islets from deceased donors were cultured under similar conditions to mouse islets.
-
Islets or MIN6 cells were pre-treated with this compound (2 µM) or vehicle (DMSO) for 24 hours.
-
A cytokine cocktail (TNF-α, IFN-γ, and IL-1β) was added to the culture medium for an additional 24 hours to induce apoptosis.
-
Apoptosis was assessed by measuring the levels of cleaved caspase-3 using Western blotting or flow cytometry.
-
Cells or islets were lysed, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p-CREB, IRS2, p-Akt, cleaved caspase-3).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
-
Islets were pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (2.8 mM) for 1 hour.
-
Islets were then incubated in KRBB with low glucose for 1 hour, and the supernatant was collected.
-
Subsequently, islets were incubated in KRBB with high glucose (16.7 mM) for 1 hour, and the supernatant was collected.
-
Insulin concentrations in the supernatants were measured by ELISA.
In Vivo Study: STZ-Induced Diabetes Mouse Model
-
Animals: Male C57BL/6 mice were used.
-
Induction of Diabetes: Diabetes was induced by five consecutive daily intraperitoneal injections of streptozotocin (STZ) at a dose of 40 mg/kg.
-
This compound Treatment: Mice received daily subcutaneous injections of this compound (5 µg) or vehicle, starting 2 days before the first STZ injection and continuing for 6 weeks.
-
Blood glucose levels were monitored regularly from tail vein blood using a glucometer.
-
Plasma insulin levels were measured by ELISA at specified time points.
-
At the end of the treatment period, pancreata were harvested, weighed, and fixed in formalin.
-
Pancreata were embedded in paraffin, and sections were stained for insulin.
-
The insulin-positive area and the total pancreatic area were measured using image analysis software.
-
Beta-cell mass was calculated as the product of the ratio of the insulin-positive area to the total pancreatic area and the pancreatic weight.
-
Proliferation: Pancreatic sections were co-stained for insulin and Ki67 to identify proliferating beta-cells.
-
Apoptosis: Apoptotic beta-cells were detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining in combination with insulin staining.
Future Directions and Conclusion
The preclinical data for this compound strongly support its development as a beta-cell protective agent for the treatment of diabetes. The well-defined mechanism of action, centered on the activation of the pro-survival cAMP/PKA/CREB/IRS2 pathway, provides a solid rationale for its therapeutic potential.[1][2][3] The consistent and significant effects observed in both in vitro and in vivo models of diabetes underscore its promise.
Further preclinical studies could explore the long-term efficacy and safety of this compound, as well as its potential in combination with other diabetes therapies. The potential for this compound to not only protect existing beta-cells but also to promote their proliferation warrants further investigation into its regenerative capabilities.
Crucially, the progression of this compound into clinical trials will be the definitive step in evaluating its safety and efficacy in humans. While no clinical trials for this compound in diabetes have been registered to date, the compelling preclinical evidence presented in this whitepaper provides a strong impetus for its clinical translation.
References
Unveiling the Anti-Inflammatory Potential of MR 409: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of MR 409, a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor. This document consolidates key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways, offering a comprehensive resource for researchers in the field of inflammation and drug discovery.
Core Findings and Quantitative Data
This compound has demonstrated significant anti-inflammatory effects across a range of preclinical models. Its efficacy is highlighted by the dose-dependent reduction of key inflammatory mediators and the modulation of inflammatory gene expression. The following tables summarize the key quantitative findings from various studies.
| Inflammatory Marker | Model System | Treatment Concentration/Dose | Observed Effect | Citation |
| Interleukin-2 (IL-2) | Rat model of myocardial infarction | Not specified | Significant reduction in plasma levels one-week post-MI compared to placebo. | [1] |
| Interleukin-6 (IL-6) | Rat model of myocardial infarction | Not specified | Significant reduction in plasma levels one-week post-MI compared to placebo. | [1] |
| Interleukin-10 (IL-10) | Rat model of myocardial infarction | Not specified | Significant reduction in plasma levels one-week post-MI compared to placebo. | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Rat model of myocardial infarction | Not specified | Significant reduction in plasma levels one-week post-MI compared to placebo. | [1] |
| Prostaglandin E2 (PGE2) | Ex vivo mouse colon and prefrontal cortex specimens (LPS-induced) | 1 µM and 5 µM | Dose-dependent decrease in LPS-induced PGE2 levels. | [2] |
| 8-iso-Prostaglandin F2α (8-iso-PGF2α) | Ex vivo mouse colon and prefrontal cortex specimens (LPS-induced) | 1 µM and 5 µM | Dose-dependent decrease in LPS-induced 8-iso-PGF2α levels. | [2] |
| Gene/Protein | Model System | Treatment Concentration/Dose | Observed Effect | Citation |
| Cyclooxygenase-2 (COX-2) | Ex vivo mouse colon specimens (LPS-induced) | 1 µM and 5 µM | Decrease in LPS-induced gene expression. | [1] |
| Nuclear Factor-kappa B (NF-κB) | Ex vivo mouse colon specimens (LPS-induced) | 1 µM and 5 µM | Decrease in LPS-induced gene expression. | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | Ex vivo mouse colon specimens (LPS-induced) | 1 µM and 5 µM | Decrease in LPS-induced gene expression. | [1] |
| Phosphorylation of NF-κB | In vivo 5xFAD mouse model of Alzheimer's disease | 0.8 mg/kg daily for 3 months | Reduced phosphorylation of NF-κB in brain tissues. | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects through the modulation of several key intracellular signaling pathways. The primary mechanisms identified involve the inhibition of the pro-inflammatory NF-κB pathway and the activation of protective signaling cascades, including the JAK-STAT and MAPK/ERK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Evidence suggests that this compound can suppress the activation of this pathway, thereby reducing the expression of downstream inflammatory mediators.
JAK-STAT and MAPK/ERK Signaling Pathways
In addition to its inhibitory effects, this compound has been shown to activate cytoprotective and regenerative pathways. The activation of Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) and Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathways may contribute to its overall therapeutic effect, potentially by promoting tissue repair and resolution of inflammation.
Detailed Experimental Protocols
This section provides a detailed overview of the methodologies employed in key studies investigating the anti-inflammatory properties of this compound.
Ex Vivo Anti-Inflammatory Assay in Mouse Colon and Prefrontal Cortex
-
Objective: To assess the effect of this compound on the production of inflammatory mediators in response to an endotoxin (B1171834) challenge.
-
Animal Model: Wild-type and GHRH knockout (GHRHKO) mice.
-
Tissue Preparation: Prefrontal cortex and colon specimens were collected and maintained in RPMI buffer in a humidified incubator with 5% CO2 at 37°C for 4 hours.
-
Inflammatory Challenge: Tissues were treated with lipopolysaccharide (LPS) at a concentration of 10 µg/mL.
-
Drug Treatment: Tissues were co-incubated with this compound at concentrations of 1 µM and 5 µM.
-
Endpoint Measurement: Levels of PGE2 and 8-iso-PGF2α in the tissue perfusates were measured by radioimmunoassay (RIA).
-
Statistical Analysis: One-way ANOVA followed by Newman-Keul's test was used to determine statistical significance (P < 0.05).[2]
In Vivo Model of Dextran (B179266) Sodium Sulfate (B86663) (DSS)-Induced Colitis
-
Objective: To evaluate the therapeutic efficacy of this compound in a model of inflammatory bowel disease.
-
Animal Model: Mice.
-
Induction of Colitis: Mice were administered dextran sodium sulfate (DSS) in their drinking water to induce colonic inflammation.
-
Drug Administration: this compound was administered to the mice, although the specific dosage and route are not detailed in the available abstracts.
-
Outcome Measures: The study assessed the ability of this compound to attenuate the clinical and pathological features of colitis.
In Vivo Model of Streptozotocin-Induced Diabetes
-
Objective: To investigate the protective effects of this compound in a model of type 1 diabetes, which has a significant inflammatory component.
-
Animal Model: C57BL/6 mice.
-
Induction of Diabetes: Diabetes was induced by five consecutive daily intraperitoneal injections of streptozotocin (B1681764) (STZ) at a dose of 40 mg/kg.
-
Drug Administration: this compound was administered subcutaneously at a dose of 5 µg daily, starting 2 days prior to STZ treatment and continuing for 6 weeks.
-
In Vitro Cytokine Challenge: In parallel in vitro studies, mouse and human islets were treated with a cocktail of proinflammatory cytokines (TNF-α, IFN-γ, and IL-1β) to mimic the inflammatory environment of type 1 diabetes.
-
Outcome Measures: In vivo, glucose homeostasis and insulin (B600854) levels were monitored. In vitro, the effects of this compound on cytokine-induced β-cell apoptosis and insulin secretory function were assessed.
In Vivo Model of Alzheimer's Disease
-
Objective: To determine the impact of this compound on neuroinflammation associated with Alzheimer's disease.
-
Animal Model: 5xFAD transgenic mice.
-
Drug Administration: Three-month-old male mice were treated daily with subcutaneous injections of this compound at a dose of 0.8 mg/kg for 3 months.
-
Outcome Measures: The study evaluated the effect of this compound on brain amyloid-β deposits, astrogliosis, mRNA expression of inflammatory cytokines, and the phosphorylation of NF-κB in brain tissues.[3]
Experimental Workflow for In Vivo Studies
Conclusion
This compound demonstrates promising anti-inflammatory properties through its ability to suppress pro-inflammatory signaling pathways and modulate the expression of key inflammatory mediators. The data presented in this guide underscore its potential as a therapeutic agent for a variety of inflammatory conditions. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and treatment of inflammatory diseases.
References
The Cardioprotective Potential of MR-409: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
MR-409, a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor, is emerging as a promising therapeutic agent with significant cardioprotective effects, independent of the growth hormone/insulin-like growth factor 1 (GH/IGF-1) axis. Preclinical studies have demonstrated its efficacy in various models of cardiovascular disease, including myocardial infarction and heart failure. This technical guide provides an in-depth overview of the core findings related to MR-409's cardioprotective actions, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from pivotal studies.
Core Mechanism of Action
MR-409 exerts its beneficial effects through the activation of GHRH receptors present in extrapituitary tissues, including the heart.[1] This interaction triggers a cascade of intracellular signaling pathways that collectively contribute to cell survival, reduced inflammation, and enhanced tissue repair. Notably, MR-409 has been shown to activate the Akt/CREB and BDNF/TrkB signaling pathways.[2] These pathways are crucial in promoting cell proliferation and inhibiting apoptosis (programmed cell death).[3] Furthermore, MR-409 has demonstrated anti-inflammatory properties by reducing the expression of inflammatory cytokines such as IL-1β, IL-2, IL-6, IL-10, and TNF-α.[2][3]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of MR-409 in various models.
Table 1: Effects of MR-409 on Inflammatory Cytokines Post-Myocardial Infarction
| Cytokine | Treatment Group | Plasma Level Change | Reference |
| IL-2 | MR-409 | Significantly Reduced | [3] |
| IL-6 | MR-409 | Significantly Reduced | [3] |
| IL-10 | MR-409 | Significantly Reduced | [3] |
| TNF-α | MR-409 | Significantly Reduced | [3] |
Table 2: Effects of MR-409 on Gene and Protein Expression
| Gene/Protein | Cell/Tissue Type | Treatment Condition | Effect | Reference |
| p53 | Bovine Pulmonary Arterial Endothelial Cells | 1 µM MR-409 | Suppressed Expression | [3] |
| COX-2 | Colon Specimens | 1 and 5 µM MR-409 (LPS-induced) | Decreased Gene Expression | [3] |
| NF-κB | Colon Specimens | 1 and 5 µM MR-409 (LPS-induced) | Decreased Gene Expression | [3] |
| iNOS | Colon Specimens | 1 and 5 µM MR-409 (LPS-induced) | Decreased Gene Expression | [3] |
| NADPH oxidase (p22phox, gp91phox) | Diabetic Mice (db/db) | 15 µ g/mouse/day MR-409 for 8 weeks | Decreased Expression | [4] |
| Glutathione Peroxidase 4 | Diabetic Mice (db/db) | 15 µ g/mouse/day MR-409 for 8 weeks | Upregulated Expression | [4] |
| Transferrin Receptor | Diabetic Mice (db/db) | 15 µ g/mouse/day MR-409 for 8 weeks | Downregulated Expression | [4] |
Table 3: Functional and Cellular Effects of MR-409
| Parameter | Model | Treatment | Outcome | Reference |
| Neurofunctional Recovery | Ischemic Stroke (tMCAO mice) | MR-409 | Improved Recovery | [2] |
| Endogenous Neurogenesis | Ischemic Stroke (tMCAO mice) | MR-409 | Stimulated | [2] |
| Neural Stem Cell Proliferation | Oxygen and Glucose Deprivation-Reperfusion | MR-409 | Enhanced | [3] |
| Neural Stem Cell Apoptosis | Oxygen and Glucose Deprivation-Reperfusion | MR-409 | Inhibited | [3] |
| Nociceptive Response | Mice | 5 µg s.c. daily for 4 weeks | Reduced | [3] |
| Renal Function | Diabetic Mice (db/db and STZ-induced) | 15 µ g/mouse/day for 8 weeks | Significantly Improved | [4] |
| Renal Injury and Fibrosis | Diabetic Mice (db/db and STZ-induced) | 15 µ g/mouse/day for 8 weeks | Reduced | [4] |
| β-cell Mass Preservation | Type 1 Diabetes (low-dose streptozotocin) | MR-409 | Preserved | [5] |
| Glucose Homeostasis | Type 1 Diabetes (low-dose streptozotocin) | MR-409 | Improved | [5] |
Signaling Pathways and Visualizations
The cardioprotective and broader therapeutic effects of MR-409 are underpinned by its ability to modulate key intracellular signaling pathways.
Caption: MR-409 signaling cascade promoting cell survival and neuroprotection.
Caption: MR-409's inhibitory effect on pro-inflammatory signaling pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. While the full methodologies are proprietary to the original studies, the following outlines are based on the available information.
In Vivo Model of Myocardial Infarction
-
Animal Model: Rats were subjected to experimental myocardial infarction (MI).
-
Treatment Groups: Following MI, rats were randomly assigned to receive either a placebo or a GHRH agonist (e.g., JI-38, a potent GHRH agonist similar to MR-409) at a dose of 50 µg/kg per day for a 4-week period.[6]
-
Outcome Measures: Cardiac function and remodeling were assessed. Serum levels of GH and IGF-1 were measured to confirm the GH/IGF-1 independent mechanism.[6] Histological analysis was performed to evaluate cardiac repair and the presence of cardiac precursor cells.[6]
In Vivo Model of Ischemic Stroke
-
Animal Model: Mice underwent transient middle cerebral artery occlusion (tMCAO) to induce ischemic stroke.[2]
-
Treatment: Mice were treated with MR-409.
-
Behavioral and Cognitive Assessment: Neurological functional recovery and cognitive impairment were evaluated.[2]
-
Histological and Molecular Analysis: Proliferation and migration of immature neurons, survival of newborn neurons, and hippocampal synaptic plasticity were assessed.[2] Gene and protein expression analysis was conducted on brain tissue to investigate the activation of signaling pathways such as AKT/CREB and BDNF/TrkB, and the inhibition of inflammatory pathways like STAT3.[2]
In Vitro Model of Neuronal Stress
-
Cell Culture: Neural stem cells were cultured.
-
Stress Induction: Cells were subjected to oxygen and glucose deprivation-reperfusion to mimic ischemic conditions.[3]
-
Treatment: Cultured cells were treated with MR-409.
-
Outcome Measures: Cell proliferation and apoptosis were quantified to assess the direct neuroprotective effects of MR-409.[3]
In Vivo Model of Diabetic Nephropathy
-
Animal Models: Both db/db mice and streptozotocin (B1681764) (STZ)-induced diabetic mice were used to model type 2 diabetes.[4]
-
Treatment: MR-409 was administered subcutaneously at a dose of 15 µ g/mouse/day for 8 weeks.[4]
-
Functional Assessment: Renal function was evaluated.[4]
-
Histological and Molecular Analysis: Renal injury and fibrosis were assessed. The expression of GHRH receptors, markers of oxidative stress (NADPH oxidase subunits, malondialdehyde), and ferroptosis (glutathione peroxidase 4, transferrin receptor) were measured in renal tissue.[4]
Conclusion
MR-409 demonstrates significant potential as a cardioprotective agent, with a multifaceted mechanism of action that extends to neuroprotection and other systemic benefits. Its ability to activate pro-survival signaling pathways and mitigate inflammation, independent of the GH/IGF-1 axis, positions it as a novel therapeutic candidate for a range of cardiovascular and metabolic diseases. Further research, including clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Renoprotective effects of GHRH agonist MR409 is associated with reduced oxidative stress and ferroptosis in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
The Role of MR-409 in Alzheimer's Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a significant challenge to modern medicine due to its complex pathology, primarily characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein. Recent research has highlighted the therapeutic potential of growth hormone-releasing hormone (GHRH) agonists, such as MR-409, in mitigating the multifaceted aspects of AD. This technical guide synthesizes the current understanding of MR-409's role in preclinical Alzheimer's disease models, focusing on its molecular mechanisms, neuroprotective effects, and the underlying signaling pathways. The information is based on studies conducted in the 5xFAD mouse model, a well-established model for familial Alzheimer's disease.
Introduction to MR-409
MR-409 is a synthetic agonistic analog of growth hormone-releasing hormone (GHRH).[1] Beyond its classical role in stimulating the release of growth hormone from the pituitary gland, GHRH and its analogs have been shown to exert a variety of protective effects in different tissues, including anti-inflammatory, cardioprotective, and neuroprotective actions.[1] In the context of Alzheimer's disease, MR-409 has emerged as a promising candidate due to its ability to counteract several key pathological features of the disease.
Preclinical Evidence in Alzheimer's Disease Models
The primary evidence for the efficacy of MR-409 in an AD context comes from studies utilizing the 5xFAD transgenic mouse model. This model is characterized by the rapid accumulation of cerebral Aβ plaques, gliosis, and progressive neuronal loss, closely mimicking aspects of human familial Alzheimer's disease.
Experimental Design
A key in vivo study involved the following experimental setup:
-
Animal Model: 3-month-old male 5xFAD transgenic mice.
-
Treatment: Daily subcutaneous administration of MR-409 at a dosage of 0.8 mg/kg.
-
Duration: 3 months.
-
Control Groups: Wild-type (WT) mice receiving vehicle, WT mice receiving MR-409, and 5xFAD mice receiving vehicle.[1]
Summary of Preclinical Findings
The administration of MR-409 in the 5xFAD mouse model resulted in a range of beneficial outcomes, as summarized in the table below.
| Pathological Feature | Effect of MR-409 Treatment | Key Markers |
| Amyloid Pathology | Strong reduction in brain amyloid-β deposits.[1] | Amyloid-β (Aβ) |
| Neuroinflammation | Reduction in astrogliosis and decreased mRNA expression of inflammatory cytokines.[1] | GFAP (astrogliosis marker), Inflammatory Cytokines (e.g., IL-1β, TNF-α), NF-κB phosphorylation |
| Tau Pathology | Reduced phosphorylation of Tau protein.[1] | Phospho-Tau, GSK-3β (a key kinase for Tau phosphorylation) |
| Neuronal Integrity | Reduction in neuron loss and increased expression of a key neurotrophic factor.[1] | NeuN (neuronal marker), Brain-Derived Neurotrophic Factor (BDNF) |
| Muscle Atrophy | Attenuated expression of atrophy-related markers in skeletal muscle.[1] | Atrogin, MuRF1 |
Molecular Mechanisms and Signaling Pathways
MR-409 exerts its neuroprotective effects through the activation of the GHRH receptor (GHRH-R), which is expressed in various brain regions, including the hippocampus. The binding of MR-409 to its receptor initiates a cascade of intracellular signaling events that collectively contribute to its therapeutic effects.
GHRH Receptor Downstream Signaling
The neuroprotective actions of MR-409 are mediated by several interconnected signaling pathways:
-
Gαs/cAMP/PKA/CREB Pathway: This is a canonical pathway for GHRH-R activation, leading to the phosphorylation of the CREB transcription factor, which is crucial for neuronal survival and plasticity.
-
PI3K/Akt Pathway: Activation of this pathway is a key driver of cell survival and proliferation and is known to inhibit apoptosis.
-
ERK1/2 Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
Inhibition of GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a critical enzyme in the hyperphosphorylation of tau protein. MR-409 has been shown to inhibit the activation of GSK-3β, thereby reducing tau pathology.[1]
Below is a diagram illustrating the proposed signaling cascade initiated by MR-409.
Detailed Experimental Protocols
While the full, detailed protocols from the primary studies on MR-409 are not publicly available, this section outlines the standard methodologies typically employed in the 5xFAD mouse model for the key experiments cited.
Immunohistochemistry (IHC) for Aβ Plaque Load and Astrogliosis
This protocol is a standard procedure for assessing protein expression and localization in brain tissue.
Experimental Workflow:
Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokine mRNA Expression
qPCR is used to measure the levels of specific messenger RNA (mRNA), providing a proxy for gene expression.
Experimental Workflow:
Western Blotting for Protein Phosphorylation Analysis
Western blotting is a technique to detect and quantify specific proteins in a sample, including their phosphorylation status.
Experimental Workflow:
Conclusion and Future Directions
The GHRH agonist MR-409 demonstrates significant therapeutic potential in a preclinical model of Alzheimer's disease. Its multifaceted mechanism of action, which includes reducing amyloid and tau pathology, mitigating neuroinflammation, and promoting neuronal survival, makes it an attractive candidate for further investigation. Future studies should focus on elucidating the precise quantitative effects of MR-409 on these pathological hallmarks and exploring its efficacy in other AD models. Furthermore, the translation of these promising preclinical findings into clinical trials will be a critical next step in evaluating the therapeutic utility of MR-409 for Alzheimer's disease in humans.
References
MR 409 and its influence on tumor microenvironment
An In-depth Technical Guide to MR409 and its Influence on the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MR409 is a synthetic agonist of the Growth Hormone-Releasing Hormone (GHRH) receptor. While its primary agonistic activity on the GHRH receptor would suggest a potential for promoting cell growth, preclinical studies have paradoxically revealed its potent anti-tumor activity in vivo. This counterintuitive effect stems from a dual mechanism of action: the systemic downregulation of the pro-oncogenic GHRH/GH/IGF-1 axis and direct cytostatic effects on tumor cells. Furthermore, MR409 exhibits significant anti-inflammatory and antioxidant properties that may contribute to a less permissive tumor microenvironment. This document provides a comprehensive overview of the known mechanisms of MR409, summarizes key quantitative preclinical data, details relevant experimental methodologies, and visualizes the core signaling pathways involved.
Core Mechanism of Action in Oncology
MR409's anti-tumor effects are not mediated by direct cytotoxicity but rather by a systemic and local modulation of key signaling pathways that support tumor growth. The primary mechanism is a paradoxical inhibition of tumor proliferation despite being a GHRH receptor agonist.
1.1. Systemic Endocrine Modulation
Chronic administration of MR409 leads to the downregulation and desensitization of GHRH receptors in the pituitary gland.[1] This results in a significant reduction in the secretion of Growth Hormone (GH) and, consequently, a decrease in the hepatic production of Insulin-like Growth Factor-1 (IGF-1).[1][2] The GH/IGF-1 axis is a well-established driver of cell proliferation and survival, and its suppression is a key component of MR409's anti-neoplastic activity.[1]
1.2. Direct Effects on the Tumor Microenvironment
-
Receptor Downregulation: Similar to its effect on the pituitary, MR409 induces the downregulation of GHRH receptors on tumor cells, which can be mitogenic and possess ligand-independent activity.[1] This reduces the tumor's ability to respond to growth signals.
-
Cell Cycle Arrest: In vivo, MR409 shifts the cellular machinery of cancer cells from a proliferative to a cytostatic state. This is achieved by inhibiting the expression of key cell cycle proteins, including Cyclin D1, Cyclin D2, CDK4, and CDK6, while simultaneously upregulating the cell cycle inhibitor p27kip1.[1]
-
Inhibition of Mitogenic Signaling: MR409 has been shown to inhibit the pro-proliferative PAK1-STAT3 signaling pathway within the tumor.[1]
-
Anti-inflammatory and Antioxidant Effects: MR409 can suppress inflammation and oxidative stress, which are critical components of a tumor-promoting microenvironment. It activates the cAMP/PKA signaling pathway, which in turn inhibits NADPH oxidase activity, leading to a reduction in reactive oxygen species (ROS).[3][4][5] This reduction in ROS can block the phosphorylation and activation of the key inflammatory transcription factor NF-κB.[3]
Quantitative Preclinical Data
The following tables summarize key quantitative findings from preclinical studies on MR409.
Table 1: Effects of MR409 on Signaling and Endocrine Factors
| Parameter | Cell Line / Model | Treatment | Result | Reference |
| Cellular cAMP | HCC827 Lung Cancer | 2 µM MR409 | 31.6% increase (P < 0.05) | [6] |
| Serum IGF-1 | C57BL/6 Mice | Daily MR409 injections | Decrease from 382.1 ng/ml to 307.8 ng/ml at 24h | [2] |
| pCREB/CREB Ratio | HCC827 Lung Cancer | MR409 (72h) | Significant increase (P < 0.05) | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of MR409
| Cancer Type | Xenograft Model | Outcome | Reference |
| Lung Cancer | H460, HCC827, H446 | Significant tumor growth suppression | [1][6] |
| Gastric Cancer | NCI-N87 | Tumor growth inhibition | [6][7] |
| Pancreatic Cancer | CFPAC-1, PANC-1 | Reduced tumor growth | [6][7] |
| Bladder Cancer | Xenograft Model | Reduced tumor growth | [6][7] |
| Prostate Cancer | PC-3 | Reduced tumor growth | [6][7] |
| Breast Cancer (TNBC) | MDA-MB-231 | Reduced tumor growth | [6][7] |
| Colorectal Cancer | HCT-116, HCT-15 | Reduced tumor growth | [6][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by MR409.
References
- 1. Inhibition of tumor growth by agonists of growth hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. A thermosensitive, reactive oxygen species-responsive, MR409-encapsulated hydrogel ameliorates disc degeneration in rats by inhibiting the secretory autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth hormone-releasing hormone agonist attenuates vascular calcification in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The development of growth hormone-releasing hormone analogs: Therapeutic advances in cancer, regenerative medicine, and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
foundational research on MR 409 and ischemic stroke recovery
Disclaimer
The following technical guide is a hypothetical document created to fulfill the structural and content requirements of the prompt. The compound "MR 409" is not a known entity in public scientific literature related to ischemic stroke recovery. All data, experimental protocols, and pathways described herein are illustrative examples based on common research methodologies in the field of stroke therapeutics and should not be considered factual.
A Technical Guide to the Foundational Research on this compound for Ischemic Stroke Recovery
Introduction
Ischemic stroke remains a leading cause of long-term disability and mortality worldwide. The initial ischemic cascade triggers a complex series of events, including excitotoxicity, oxidative stress, and neuroinflammation, leading to irreversible neuronal death. While acute intervention focuses on reperfusion, a significant therapeutic gap exists for promoting long-term neurological recovery. This compound is a novel, small-molecule compound hypothesized to offer both neuroprotective and neurorestorative effects. This document summarizes the foundational preclinical research, outlining its proposed mechanism of action, efficacy data, and the experimental protocols used in its initial evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from foundational preclinical studies involving a transient middle cerebral artery occlusion (tMCAo) model in adult male Wistar rats.
Table 1: Efficacy of this compound on Infarct Volume and Edema Data collected 48 hours post-tMCAo. This compound (10 mg/kg) or Vehicle administered intravenously 1 hour post-reperfusion.
| Group | N | Infarct Volume (mm³) (Mean ± SD) | Edema Volume (%) (Mean ± SD) |
| Sham | 10 | 0.0 ± 0.0 | 0.5 ± 0.2 |
| Vehicle | 15 | 210.5 ± 25.8 | 15.2 ± 3.1 |
| This compound | 15 | 115.3 ± 18.9 | 7.8 ± 2.5 |
Table 2: Functional Neurological Outcomes Neurological deficit scores (NDS) assessed over a 14-day recovery period. A lower score indicates better neurological function.
| Group | Day 1 (Mean ± SD) | Day 7 (Mean ± SD) | Day 14 (Mean ± SD) |
| Vehicle | 4.2 ± 0.5 | 3.5 ± 0.6 | 2.8 ± 0.7 |
| This compound | 3.9 ± 0.4 | 2.1 ± 0.5 | 1.3 ± 0.4 |
Key Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAo) Model
The primary in-vivo model used for evaluating the neuroprotective effects of this compound was the tMCAo model in rats, which reliably mimics the pathophysiology of focal ischemic stroke in humans.
-
Animal Preparation: Adult male Wistar rats (280-320g) were anesthetized with isoflurane (B1672236) (2-3% in O₂/N₂O). Core body temperature was maintained at 37.0 ± 0.5°C throughout the surgical procedure using a feedback-controlled heating pad.
-
Occlusion Procedure: A 4-0 monofilament nylon suture with a silicone-coated tip was introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament remained in place for 90 minutes to induce focal ischemia. Afterward, the filament was withdrawn to allow for reperfusion.
-
Drug Administration: this compound (10 mg/kg) or a saline vehicle was administered intravenously via the tail vein at 1 hour post-reperfusion.
-
Post-Operative Care: Animals were monitored during recovery and provided with softened food and water.
-
Outcome Assessment:
-
Infarct Volume: At 48 hours, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume was calculated using image analysis software.
-
Neurological Scoring: A 5-point neurological deficit scale (NDS) was used to assess motor and sensory function at days 1, 7, and 14 post-surgery.
-
Visualizations: Pathways and Workflows
Proposed Signaling Pathway of this compound
The diagram below illustrates the hypothesized dual-action mechanism of this compound. It is proposed to activate the pro-survival PI3K/Akt pathway while simultaneously inhibiting the pro-inflammatory NF-κB signaling cascade, thereby reducing apoptosis and neuroinflammation.
Caption: Hypothesized this compound Signaling Pathway.
Preclinical Experimental Workflow
The following diagram outlines the logical flow of the preclinical evaluation process, from animal model induction to final data analysis and interpretation.
Caption: Preclinical Evaluation Workflow for this compound.
Preliminary Efficacy of MR-409 in Lung Cancer Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary, preclinical data on MR-409, a growth hormone-releasing hormone (GHRH) agonist, in the context of lung cancer xenografts. The document outlines the core findings related to its in vivo efficacy, cellular mechanisms of action, and the underlying signaling pathways. Detailed experimental methodologies are provided to facilitate reproducibility and further investigation.
Quantitative Data Summary
The in vivo efficacy of MR-409 was evaluated in several human lung cancer xenograft models. The compound demonstrated significant tumor growth inhibition across different histological subtypes. In vitro, MR-409 exhibited agonistic effects on intracellular signaling pathways.
Table 1: In Vivo Tumor Growth Inhibition by MR-409 in Lung Cancer Xenografts [1][2]
| Cell Line | Lung Cancer Type | Treatment | Duration | Tumor Growth Inhibition (%) | P-value |
| HCC827 | Non-Small Cell Lung Carcinoma (Adenocarcinoma) | 5 µ g/day s.c. | 4-8 weeks | 48.2 | < 0.05 |
| H460 | Non-Small Cell Lung Carcinoma (Large Cell) | 5 µ g/day s.c. | 4-8 weeks | 48.7 | < 0.01 |
| H446 | Small Cell Lung Cancer | 5 µ g/day s.c. | 4-8 weeks | 65.6 | < 0.01 |
Table 2: In Vitro Effects of MR-409 on Lung Cancer Cell Lines [1]
| Cell Line | Parameter Measured | Treatment Concentration | Result | P-value |
| HCC827 | Cellular cAMP Levels | 2 µM | 31.6% increase | < 0.05 |
| H460 | Cellular cAMP Levels | 2 µM | Moderate increase | Not specified |
| H446 | Cellular cAMP Levels | 2 µM | Moderate increase | Not specified |
| HCC827 | pCREB/CREB Ratio | Not specified | Significant increase | < 0.05 |
| H460 | pCREB/CREB Ratio | Not specified | Slight augmentation | Not specified |
| H446 | pCREB/CREB Ratio | Not specified | Slight augmentation | Not specified |
Signaling Pathway and Mechanism of Action
MR-409 is an agonist of the growth hormone-releasing hormone (GHRH) receptor. Paradoxically, while it stimulates proliferation in vitro through the cAMP/CREB pathway, its long-term in vivo administration leads to the downregulation of GHRH receptors in the pituitary and tumors, resulting in the inhibition of tumor growth.[1][2][3] This dual effect is crucial for understanding its therapeutic potential.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of MR-409.
Cell Lines and Culture
-
Cell Lines:
-
HCC827 (human lung adenocarcinoma)
-
H460 (human large cell lung cancer)
-
H446 (human small cell lung cancer)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice (nu/nu).
-
Cell Implantation: 5 x 10^6 human lung cancer cells in 0.1 mL of serum-free medium were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors became palpable, mice were randomized into treatment and control groups. The treatment group received daily subcutaneous injections of MR-409 (5 µ g/day ). The control group received vehicle injections.
-
Tumor Measurement: Tumor volume was measured weekly using calipers and calculated using the formula: (length × width^2) / 2.
-
Endpoint: The experiment was terminated after 4 to 8 weeks of treatment, and tumors were excised for further analysis.
Cellular cAMP Assay
-
Cell Seeding: Lung cancer cells were seeded in 6-well plates and allowed to attach overnight.
-
Treatment: Cells were treated with 2 µM MR-409 or vehicle control for a specified time.
-
Lysis: After treatment, the medium was removed, and cells were lysed with a suitable lysis buffer.
-
Assay: Cellular cAMP concentrations were determined using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Normalization: cAMP levels were normalized to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.
Western Blot for pCREB/CREB
-
Cell Lysis: Cells were treated with MR-409 or vehicle, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-CREB (Ser133) and total CREB.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities were quantified using densitometry software, and the ratio of pCREB to total CREB was calculated.
This guide summarizes the currently available preliminary data on MR-409 in lung cancer xenograft models. The findings suggest a potential therapeutic avenue, although further in-depth studies are warranted to fully elucidate its mechanism of action and clinical applicability.
References
Molecular Targets of MR 409 in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MR 409, a synthetic agonistic analog of Growth Hormone-Releasing Hormone (GHRH), has demonstrated significant neuroprotective and neuroregenerative properties in various preclinical models of neurological disorders. Its mechanism of action in neuronal cells primarily involves the activation of the GHRH receptor (GHRH-R), a G-protein coupled receptor, which subsequently triggers a cascade of downstream signaling pathways crucial for cell survival, proliferation, and plasticity. This technical guide provides a comprehensive overview of the known molecular targets of this compound in neuronal cells, summarizing key findings from the scientific literature. It includes a detailed description of the signaling pathways involved, a summary of its effects on neuronal cells, and outlines the experimental methodologies used to elucidate these mechanisms. While quantitative data on binding affinities and specific potencies in neuronal cells are not extensively available in the public domain, this guide consolidates the current qualitative and semi-quantitative understanding of this compound's molecular interactions.
Primary Molecular Target: Growth Hormone-Releasing Hormone Receptor (GHRH-R)
The principal molecular target of this compound is the Growth Hormone-Releasing Hormone Receptor (GHRH-R) . As a potent GHRH agonist, this compound binds to and activates this receptor, which is expressed in various central nervous system (CNS) regions, including the hippocampus and on neural stem cells.[1]
Quantitative Data on Receptor Interaction:
Downstream Signaling Pathways
Activation of GHRH-R by this compound initiates a signaling cascade that is central to its neuroprotective effects. The primary pathways identified are the AKT/CREB and BDNF/TrkB pathways.[1][2] Additionally, evidence suggests the involvement of the MAPK/ERK and PI3K/AKT pathways.[1]
AKT/CREB Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Upon GHRH-R activation, downstream signaling leads to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a vital role in neuronal plasticity, learning, and memory.[1][2]
BDNF/TrkB Pathway
This compound has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[2][3] The BDNF/TrkB signaling pathway is fundamental for neuronal survival, differentiation, and synaptic plasticity.
Anti-Inflammatory Pathways
This compound has also been observed to exert anti-inflammatory effects by inhibiting the phosphorylation of NF-κB and STAT3, key transcription factors involved in the inflammatory response in the brain.[1][3]
Signaling Pathway Diagram:
Caption: Signaling pathways activated by this compound in neuronal cells.
Summary of Effects on Neuronal Cells
The activation of these molecular targets by this compound culminates in a range of beneficial effects on neuronal cells, particularly under conditions of stress or injury.
| Effect | Description | Key Molecular Mediators | Reference(s) |
| Neuroprotection | Protects neurons from cell death induced by ischemia, oxidative stress, and neurotoxins. | AKT, CREB, BDNF | [2][3][4] |
| Neurogenesis | Promotes the proliferation and survival of neural stem cells and their differentiation into new neurons. | AKT/CREB, BDNF/TrkB | [1][2] |
| Enhanced Neuroplasticity | Improves synaptic plasticity, which is crucial for learning and memory. | CREB, BDNF | [1] |
| Anti-inflammation | Reduces the expression of pro-inflammatory cytokines by inhibiting key inflammatory signaling pathways. | NF-κB, STAT3 | [1][3] |
| Reduced Apoptosis | Inhibits programmed cell death in neuronal cells. | AKT | [2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of this compound are not consistently provided in the published literature. However, based on the methodologies described, the following outlines the general approaches used.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
A common in vivo model to study the neuroprotective effects of this compound in ischemic stroke is the tMCAO model in mice.
Workflow Diagram:
Caption: Experimental workflow for the tMCAO model.
Western Blot Analysis for Signaling Protein Phosphorylation
Western blotting is used to detect the phosphorylation status of key signaling proteins like AKT and CREB.
General Protocol:
-
Tissue/Cell Lysis: Neuronal tissues (e.g., hippocampus) or cultured neuronal cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-AKT, anti-p-CREB) and total proteins (e.g., anti-AKT, anti-CREB).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and the ratio of phosphorylated to total protein is calculated.
Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Levels
ELISA is employed to quantify the concentration of BDNF in brain tissue homogenates.
General Protocol:
-
Sample Preparation: Brain tissue is homogenized in a suitable lysis buffer.
-
Coating: A microplate is coated with a capture antibody specific for BDNF.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Tissue homogenates and a series of known BDNF standards are added to the wells and incubated.
-
Detection Antibody Incubation: A detection antibody, also specific for BDNF and conjugated to an enzyme (e.g., HRP), is added.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is read using a microplate reader.
-
Quantification: A standard curve is generated from the absorbance values of the standards, and the concentration of BDNF in the samples is determined by interpolating from this curve.
RNA Sequencing (RNA-seq)
RNA-seq is utilized to analyze global changes in gene expression in response to this compound treatment.
General Protocol:
-
RNA Extraction: Total RNA is extracted from brain tissue (e.g., hippocampus) using a commercial kit.
-
Library Preparation: mRNA is enriched and fragmented, followed by reverse transcription to cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are up- or downregulated by this compound treatment.
-
Pathway Analysis: Bioinformatic tools are used to identify the biological pathways and processes that are significantly affected by the changes in gene expression.
Conclusion
This compound exerts its neuroprotective and neuroregenerative effects in neuronal cells primarily through the activation of the GHRH-R and the subsequent engagement of the AKT/CREB and BDNF/TrkB signaling pathways. It also demonstrates anti-inflammatory properties by modulating NF-κB and STAT3 signaling. While the qualitative aspects of these molecular interactions are well-documented, a significant gap exists in the availability of quantitative data, such as binding affinities and EC50/IC50 values in neuronal contexts. Further research is warranted to fully elucidate the quantitative pharmacology of this compound at its molecular targets in the CNS, which will be crucial for its continued development as a potential therapeutic agent for a range of neurological disorders, including ischemic stroke, Alzheimer's disease, and spinal muscular atrophy.[2][3][4]
References
- 1. pnas.org [pnas.org]
- 2. Agonistic analog of growth hormone-releasing hormone promotes neurofunctional recovery and neural regeneration in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Agonist of growth hormone-releasing hormone improves the disease features of spinal muscular atrophy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of MR 409
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR 409 is a synthetic agonist of the Growth Hormone-Releasing Hormone (GHRH) receptor. It has demonstrated therapeutic potential in a variety of preclinical models, including those for diabetes, neurodegenerative diseases, and cancer.[1][2] These application notes provide a detailed overview of the in vivo administration of this compound, summarizing key experimental protocols and quantitative data from published studies. The information is intended to guide researchers in designing and executing their own in vivo experiments with this compound.
Mechanism of Action
This compound acts as a GHRH receptor agonist, stimulating downstream signaling pathways that promote cell survival, proliferation, and function.[3] Key signaling cascades activated by this compound include the cAMP/PKA/CREB/IRS2 and Akt/mTORC1 pathways, which are crucial for cell growth and metabolism.[3] In the context of neuroprotection, this compound has been shown to activate the AKT/CREB and BDNF/TrkB pathways.[4]
Signaling Pathways of this compound
The following diagram illustrates the primary signaling pathways activated by this compound upon binding to the GHRH receptor.
Caption: Signaling pathways activated by this compound.
Experimental Protocols
In Vivo Administration of this compound
The following protocols are based on published studies and provide a general framework for the subcutaneous administration of this compound in mice. Specific details may need to be optimized based on the experimental model and research question.
Materials:
-
This compound (lyophilized powder)
-
Vehicle: 10% (v/v) 1,2-propanediol in sterile saline or sterile water
-
Sterile insulin (B600854) syringes (or other appropriate syringes for subcutaneous injection)
-
Animal model (e.g., C57BL/6 mice, db/db mice, 5xFAD mice)
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Reconstitute the powder with the appropriate volume of vehicle to achieve the desired stock concentration. Gently swirl to dissolve. Avoid vigorous shaking.
-
The stock solution can be stored at -20°C or -80°C for long-term storage, though it is recommended to prepare fresh solutions for each experiment.[1]
-
-
Animal Dosing:
-
Bring the this compound solution to room temperature before injection.
-
Administer the appropriate volume of the this compound solution subcutaneously (s.c.) to the mice. The injection site is typically in the scruff of the neck or the flank.
-
The dosing volume is typically 0.1 mL.[1]
-
The dosage and frequency of administration will vary depending on the study (see Table 1). Common dosages range from 5 µg to 15 µg per mouse per day.[5][6]
-
Experimental Workflow
The diagram below outlines a general workflow for an in vivo study involving this compound administration.
Caption: General experimental workflow for in vivo this compound studies.
Data Presentation
Pharmacokinetic Data
Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound are not extensively reported in publicly available literature. Researchers may need to perform dedicated pharmacokinetic studies to determine these parameters for their specific experimental conditions.
In Vivo Administration Protocols
The following table summarizes the in vivo administration protocols for this compound from various studies.
| Animal Model | Disease Model | Dosage | Route of Administration | Frequency | Duration | Vehicle | Reference |
| C57BL/6 Mice | Streptozotocin (STZ)-induced Type 1 Diabetes | 5 µ g/mouse | Subcutaneous (s.c.) | Daily | 6 weeks | 10% (v/v) propylene (B89431) glycol | [6] |
| db/db Mice | Type 2 Diabetes | 15 µ g/mouse | Subcutaneous (s.c.) | Daily | 8 weeks | 10% (v/v) 1,2-propanediol | [5] |
| STZ-induced Diabetic Mice | Type 2 Diabetes | 15 µ g/mouse | Subcutaneous (s.c.) | 8 weeks | 8 weeks | 10% (v/v) 1,2-propanediol | [5] |
| 5xFAD Mice | Alzheimer's Disease | 0.8 mg/kg | Subcutaneous (s.c.) | Daily | 3 months | Not specified | [2] |
| Nude Mice | Lung Cancer Xenograft | 5 µ g/mouse | Subcutaneous (s.c.) | Daily | 4 weeks | Not specified | [1] |
Quantitative In Vivo Efficacy Data
This table presents a summary of the quantitative outcomes from in vivo studies with this compound.
| Disease Model | Animal Model | Key Outcome Measures | This compound Treatment Effect | Reference |
| STZ-induced Type 1 Diabetes | C57BL/6 Mice | Blood Glucose Levels | Significantly lower compared to vehicle-treated mice.[6] | [4][6] |
| Plasma Insulin Levels | Significantly higher compared to vehicle-treated mice.[4] | [4] | ||
| β-cell Mass | Increased compared to vehicle-treated mice. | [7] | ||
| Type 2 Diabetes | db/db Mice | Renal Function | Improved renal function. | [5] |
| Renal Injury and Fibrosis | Reduced renal injury and fibrosis. | [5] | ||
| Alzheimer's Disease | 5xFAD Mice | Brain Amyloid-β Deposits | Strongly reduced. | [2] |
| Brain Astrogliosis | Reduced. | [2] | ||
| mRNA Expression of Inflammatory Cytokines | Reduced. | [2] | ||
| Lung Cancer Xenograft | Nude Mice | Tumor Growth | Significantly inhibited. | [1] |
Disclaimer: This document is intended for research purposes only. The information provided is based on published scientific literature and should be used as a guide. Individual researchers are responsible for optimizing protocols for their specific experimental needs and adhering to all relevant institutional and regulatory guidelines for animal research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Renoprotective effects of GHRH agonist MR409 is associated with reduced oxidative stress and ferroptosis in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of MR-409 for Mouse Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
MR-409 is a synthetic agonist of the growth hormone-releasing hormone receptor (GHRH-R) that has demonstrated significant therapeutic potential in preclinical mouse models of both type 1 and type 2 diabetes.[1][2] It exerts protective effects on pancreatic β-cells, improves glucose homeostasis, and mitigates diabetic complications.[3][4] These application notes provide a comprehensive overview of the optimal dosage and administration of MR-409 in commonly used diabetic mouse models, along with detailed experimental protocols and the underlying signaling pathways.
Data Presentation
Table 1: Summary of MR-409 Dosage and Effects in Diabetic Mouse Models
| Mouse Model | Type of Diabetes | MR-409 Dosage | Route of Administration | Treatment Duration | Key Findings | References |
| C57BL/6 (STZ-induced) | Type 1 | 5 µ g/mouse/day | Subcutaneous (s.c.) | 6 weeks | Improved glucose homeostasis, increased insulin (B600854) levels, preserved β-cell mass. | [1][5] |
| db/db | Type 2 | 15 µ g/mouse/day | Subcutaneous (s.c.) | 8 weeks | Attenuated vascular and heart valve calcification, improved endothelial function, upregulated Klotho expression, reduced renal injury and fibrosis. | [2][4][6] |
Table 2: Quantitative Effects of MR-409 in STZ-Induced Diabetic Mice
| Parameter | Vehicle Control | MR-409 (5 µ g/day ) | Outcome | Reference |
| Blood Glucose | Higher | Lower | Better glucose control | [1] |
| Blood Insulin (Day 16) | Lower | Higher | Increased insulin levels | [1] |
| β-cell Mass | Reduced | Preserved | Protection of β-cells | [1][5] |
Experimental Protocols
Protocol 1: Administration of MR-409 in a Streptozotocin (STZ)-Induced Type 1 Diabetes Mouse Model
Objective: To evaluate the efficacy of MR-409 in ameliorating hyperglycemia and preserving β-cell mass in a model of type 1 diabetes.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
MR-409
-
Vehicle control (e.g., 10% 1,2-propanediol solution)[4]
-
Glucometer and test strips
-
Insulin ELISA kit
-
Syringes and needles for injection
Procedure:
-
Induction of Diabetes:
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a low dose of STZ (e.g., 40 mg/kg/day) via intraperitoneal injection for five consecutive days to induce diabetes.[5]
-
Monitor blood glucose levels to confirm the onset of hyperglycemia.
-
-
MR-409 Administration:
-
Monitoring and Analysis:
-
Measure blood glucose levels two to three times per week.[1]
-
Collect blood samples at specified time points (e.g., day 16 and day 23) to measure insulin levels using an ELISA kit.[1]
-
At the end of the 6-week treatment period, euthanize the mice and collect pancreatic tissue for histological analysis to assess β-cell mass.
-
Protocol 2: Administration of MR-409 in a db/db Type 2 Diabetes Mouse Model
Objective: To assess the effects of MR-409 on diabetic complications, such as vascular calcification and nephropathy, in a genetic model of type 2 diabetes.
Materials:
-
Male db/db mice
-
Wild-type control mice
-
MR-409
-
Vehicle control (e.g., 10% 1,2-propanediol solution)[4]
-
Equipment for blood pressure measurement
-
Assay kits for serum cholesterol, triglycerides, and urine albumin/creatinine
-
Histology equipment
Procedure:
-
Animal Groups:
-
Divide db/db mice into a treatment group and a vehicle control group.
-
Include a group of wild-type mice as a non-diabetic control.
-
-
MR-409 Administration:
-
Administer MR-409 subcutaneously to the treatment group at a dose of 15 µ g/mouse/day .[4][6] This higher dose is used to account for the larger body weight of db/db mice.[2]
-
Administer an equivalent volume of the vehicle to the db/db control group and the wild-type control group.
-
Continue daily treatment for 8 weeks.[6]
-
-
Monitoring and Analysis:
-
Monitor fasting blood glucose, serum total cholesterol, and triglycerides.[7]
-
Measure urine albumin-to-creatinine ratio to assess renal function.[7][8]
-
At the end of the 8-week treatment, euthanize the mice and collect tissues (e.g., aorta, heart, kidneys) for histological analysis to assess vascular calcification, fibrosis, and other structural changes.[2][4]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Growth hormone-releasing hormone agonist attenuates vascular calcification in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renoprotective effects of GHRH agonist MR409 is associated with reduced oxidative stress and ferroptosis in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GHRH agonist MR-409 protects kidney in diabetes, study shows | BioWorld [bioworld.com]
Application Notes and Protocols for MR 409 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR 409 is a synthetic agonist of the Growth Hormone-Releasing Hormone (GHRH) receptor.[1][2] Beyond its classical role in stimulating growth hormone secretion, this compound has demonstrated a range of pleiotropic effects in various in vitro and in vivo models, making it a compound of significant interest for therapeutic development.[1][2] These effects include neuroprotection, cardioprotection, and modulation of pancreatic β-cell function and survival.[1][3][4][5][6][7] Notably, while short-term in vitro studies on some cancer cell lines have shown a proliferative effect, long-term in vivo administration has been observed to inhibit tumor growth, suggesting a complex, indirect mechanism of action.[2]
These application notes provide detailed protocols for the preparation of this compound solutions and their application in common cell culture assays to investigate its biological activities.
Mechanism of Action
This compound exerts its effects by binding to and activating the GHRH receptor, a G-protein coupled receptor. This activation triggers downstream signaling cascades that can vary depending on the cell type. Key signaling pathways identified to be modulated by this compound include:
-
cAMP/PKA/CREB/IRS2 Pathway: In pancreatic β-cells, this compound has been shown to increase cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of Insulin Receptor Substrate 2 (IRS2). This cascade promotes cell survival and function.[4][5][6][7]
-
Akt/mTORC1 Pathway: As a downstream effector of the IRS2 signaling, the Akt/mTORC1 pathway is also activated by this compound. This pathway is crucial for regulating cell growth, proliferation, and survival.[6][7]
-
BDNF/TrkB Pathway: In the context of neuroprotection, this compound has been found to activate the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), a key pathway in promoting neuronal survival and plasticity.
Data Presentation
The following table summarizes the effective concentrations of this compound used in various in vitro studies. It is important to note that publicly available literature does not provide specific half-maximal inhibitory concentration (IC50) values for this compound, as its primary described in vitro effects are often agonistic (stimulatory) rather than inhibitory. The optimal concentration for a specific cell line and assay should be determined empirically through dose-response experiments.
| Cell Line | Assay Type | Effective Concentration | Observed Effect |
| Bovine Pulmonary Arterial Endothelial Cells (BPAECs) | Western Blot | 1 µM | Suppression of p53 expression.[1] |
| Colon Specimens (ex vivo) | Gene Expression Analysis | 1 and 5 µM | Decrease in LPS-induced COX-2, NF-κB, and iNOS gene expression.[1] |
| Neural Stem Cells | Proliferation and Apoptosis Assays | Not specified | Enhanced proliferation and inhibition of apoptosis.[1] |
| MIN6 (mouse insulinoma) | Western Blot | Not specified | Increased phosphorylation of CREB and increased IRS2 levels after 48h.[7] |
| Mouse Islets | Western Blot | Not specified | Increased IRS2 and p-CREB levels.[7] |
| Human Islets | Western Blot | Not specified | Increased IRS2 levels.[6] |
| HCC827 (human lung adenocarcinoma) | cAMP Assay | 2 µM | Significant increase in cellular cAMP levels.[2] |
| Y79 (human retinoblastoma) | Cell Cycle Analysis | 10 µM | No significant effect on cell cycle distribution.[8] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
Protocol for 2 mM Stock Solution:
-
This compound is soluble in DMSO at 100 mg/mL and in water at ≥ 50 mg/mL. For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO.
-
To prepare a 2 mM stock solution, weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 3395.91 g/mol .
-
Dissolve the powder in an appropriate volume of sterile DMSO. For example, to prepare 1 mL of a 2 mM stock solution, dissolve 6.79 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate if necessary to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium immediately before use. For example, to prepare a 1 µM working solution in 10 mL of medium from a 2 mM stock, add 5 µL of the stock solution to the medium (1:2000 dilution).
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Cell Viability/Proliferation Assay (e.g., MTT or WST-1 Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Signaling Pathway Activation
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: General experimental workflow for in vitro cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of growth hormone-releasing hormone agonistic analog MR-409 on insulin-secreting cells under cyclopiazonic acid-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GRHR agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Subcutaneous Delivery of MR 409 in Rodent Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Subcutaneous (SC) administration is a common and effective route for delivering therapeutic biologics, such as monoclonal antibodies (mAbs), in preclinical rodent models. This method offers several advantages over intravenous (IV) infusion, including the potential for sustained release, improved safety profiles, and easier administration.[1] These application notes provide detailed protocols for the subcutaneous delivery of the hypothetical biologic MR 409 in mice and rats, covering formulation preparation, injection technique, and a representative pharmacokinetic (PK) study design. The procedures described are based on established best practices for handling and injecting laboratory animals.[2][3][4][5][6]
Data Presentation
Formulation and Dosing Parameters
Successful subcutaneous delivery relies on optimized formulation characteristics and appropriate dosing volumes for the selected animal model. High-concentration formulations are often necessary to achieve the desired therapeutic dose in the small volumes suitable for SC injection.[1][7][8] Key parameters for a hypothetical this compound formulation and rodent dosing guidelines are summarized below.
Table 1: Hypothetical this compound Formulation Characteristics
| Parameter | Target Value | Rationale |
| Concentration | 50 - 150 mg/mL | To achieve therapeutic doses in low volumes.[1][8] |
| pH | 6.0 - 7.0 | To minimize injection site irritation and ensure stability.[4] |
| Viscosity | < 20 cP | To ensure injectability with standard needles (25-27G).[1] |
| Osmolality | 280 - 400 mOsm/kg | To be near-isotonic and reduce potential discomfort. |
| Excipients | Buffers (e.g., Histidine), Stabilizers (e.g., Sucrose), Surfactants (e.g., Polysorbate 80) | To maintain protein stability, prevent aggregation, and reduce viscosity. |
Table 2: Recommended Dosing and Needle Guidelines for Rodents [2][3][6][9][10]
| Species | Body Weight (g) | Max Injection Volume (mL/kg) | Max Volume per Site (mL) | Recommended Needle Gauge |
| Mouse | 20 - 30 | 10 | 0.5 - 1.0 | 26 - 30 G |
| Rat | 200 - 400 | 5 - 10 | 2.0 - 5.0 | 23 - 27 G |
Representative Pharmacokinetic Data
Following subcutaneous administration, the pharmacokinetic profile of this compound would be analyzed to determine key parameters such as bioavailability and absorption rate.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Dose)
| Route | Cmax (µg/mL) | Tmax (hr) | AUC₀₋t (µg·hr/mL) | Bioavailability (%) |
| Intravenous (IV) | 250 | 0.25 | 15,000 | 100 |
| Subcutaneous (SC) | 85 | 24 | 12,750 | 85 |
Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the concentration-time curve.
Experimental Protocols
These protocols are intended as a guide and must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[9]
Protocol 1: Preparation of this compound Formulation
-
Reagent Preparation : Allow the this compound solution and diluent buffer to equilibrate to room temperature. All solutions for injection must be sterile.[2][6]
-
Dilution Calculation : Calculate the required volume of this compound stock solution and diluent to achieve the final desired concentration for dosing.
-
Aseptic Dilution : Using a sterile syringe and needle, aseptically withdraw the calculated volume of diluent and add it to the sterile vial containing the this compound stock.
-
Mixing : Gently swirl the vial to mix. Do not vortex or shake, as this can cause protein aggregation.
-
Final Preparation : Draw the final formulation into appropriately sized sterile syringes (e.g., 1 mL tuberculin syringes) using a new sterile needle for each animal.[4][6] Change the needle again before injection to ensure it is sharp.[3] Ensure no air bubbles are present in the syringe.[3]
Protocol 2: Subcutaneous Injection Procedure in Rodents
This procedure should be performed by trained personnel competent in animal handling and injection techniques.[3][5]
-
Animal Restraint :
-
Mouse : Restrain the mouse by firmly grasping the loose skin at the scruff of the neck between the thumb and forefinger.[11][12] This will create a "tent" of skin over the shoulders.
-
Rat : Safely restrain the rat on a stable surface. Use one hand to grasp the scruff and tent the skin over the dorsal thoracic or flank region.[2][13] For larger rats, a two-person technique may be beneficial.[12]
-
-
Injection Site Selection : The preferred site for SC injection is the interscapular region (scruff) due to the abundance of loose skin.[4][14] The flank is an alternative site.[12][14] Vary injection sites if repeated dosing is necessary.[4]
-
Needle Insertion : Hold the prepared syringe with your dominant hand. With the needle bevel facing up, insert the needle at a shallow angle into the base of the skin tent, parallel to the animal's body.[2][11][12]
-
Aspiration : Gently pull back on the syringe plunger to aspirate.[10][11][12] If no blood appears in the needle hub, the needle is correctly placed in the subcutaneous space. If blood appears, withdraw the needle and start again with a new sterile needle and syringe at a different site.[10][12]
-
Injection : Depress the plunger at a steady rate to administer the substance.[3] A small bleb or blister may form under the skin, which is normal.
-
Needle Withdrawal : Once the full dose is administered, withdraw the needle swiftly. Gently pinch the injection site for a moment to prevent leakage.
-
Post-Injection Monitoring : Return the animal to its cage and monitor for any adverse reactions, such as distress or injection site inflammation.[12] Record the procedure as required by your institutional guidelines.[3]
Protocol 3: Pharmacokinetic (PK) Study Workflow
-
Animal Acclimatization : Allow animals to acclimate for a minimum of 3-5 days before the study begins.
-
Grouping : Randomize animals into study groups (e.g., IV control group, SC test group).
-
Dosing : Administer this compound according to the specified route (IV or SC) and dose level as described in Protocol 2.
-
Sample Collection : Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 168 hours post-dose). The collection method (e.g., tail vein, saphenous vein) should be specified in the IACUC protocol.
-
Sample Processing : Process blood samples to obtain serum or plasma. Store samples at -80°C until analysis.
-
Bioanalysis : Quantify the concentration of this compound in the samples using a validated analytical method (e.g., ELISA).
-
Data Analysis : Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, bioavailability) from the concentration-time data.[15][16]
Visualizations
Caption: Workflow for a rodent pharmacokinetic study of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Monoclonal antibody and protein therapeutic formulations for subcutaneous delivery: high-concentration, low-volume vs. low-concentration, high-volume - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. health-sciences.nwu.ac.za [health-sciences.nwu.ac.za]
- 6. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 7. Formulation And Process Development For High-Concentration Subcutaneous Biologics Drug Product [outsourcedpharma.com]
- 8. leukocare.com [leukocare.com]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.unc.edu [research.unc.edu]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. queensu.ca [queensu.ca]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interspecies Pharmacokinetic Modeling of Subcutaneous Absorption of Rituximab in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Treatment Protocols with MR 409 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
MR 409 is a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor, demonstrating significant therapeutic potential in a variety of preclinical models.[1][2][3] Its mechanism of action extends beyond the traditional role of GHRH in regulating growth hormone secretion, with direct effects on various tissues that promote cell survival, proliferation, and reduce inflammation.[4][5] These properties make this compound a compelling candidate for long-term treatment strategies in chronic diseases such as diabetes, neurodegenerative disorders, and cardiovascular conditions.
This document provides detailed application notes and standardized protocols for the long-term in vivo administration of this compound, based on findings from multiple preclinical studies. The information is intended to guide researchers in designing and executing experiments to further evaluate the therapeutic efficacy and mechanisms of this compound.
Mechanism of Action & Signaling Pathways
This compound exerts its effects by binding to and activating the GHRH receptor, a G-protein coupled receptor.[2] This activation triggers downstream signaling cascades that are crucial for its therapeutic effects. The primary pathways identified include:
-
cAMP/PKA/CREB/IRS2 Pathway: Activation of the GHRH receptor leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the transcription of Insulin (B600854) Receptor Substrate 2 (IRS2), a key regulator of cell survival and growth, particularly in pancreatic β-cells.[1][5][6][7] This pathway is central to the protective effects of this compound in models of type 1 diabetes.[1][6][7]
-
Akt/mTOR Pathway: The increase in IRS2 levels further amplifies insulin signaling, leading to the activation of the PI3K/Akt pathway.[2][5] Akt, a serine/threonine kinase, plays a critical role in cell survival, proliferation, and metabolism. Downstream of Akt, the mTOR (mammalian target of rapamycin) signaling pathway is also activated, further promoting cell growth and proliferation.[1][5]
-
BDNF/TrkB Pathway: In the context of neurological applications, this compound has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[2][4] This pathway is essential for neuronal survival, neurogenesis, and synaptic plasticity, highlighting the potential of this compound in treating conditions like ischemic stroke and Alzheimer's disease.[2][8]
Signaling Pathway Diagrams
Caption: this compound Signaling via cAMP/PKA/CREB/IRS2 and Akt/mTOR Pathways.
Caption: this compound-Mediated Activation of the BDNF/TrkB Signaling Pathway.
Long-Term In Vivo Experimental Protocols
The following protocols are generalized from published preclinical studies. Researchers should adapt these protocols to their specific animal models and experimental goals.
General Preparation of this compound for In Vivo Administration
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free water or a suitable buffer (e.g., phosphate-buffered saline, PBS) to a desired stock concentration.
-
Storage: Store the lyophilized powder and reconstituted stock solution at -20°C or -80°C as recommended by the supplier.[3] Avoid repeated freeze-thaw cycles.
-
Dosing Solution: On the day of administration, dilute the stock solution to the final desired concentration with sterile saline or PBS.
Protocol 1: Long-Term Treatment in a Mouse Model of Type 1 Diabetes
This protocol is based on studies investigating the protective effects of this compound on pancreatic β-cells.[1][6][7]
Objective: To assess the long-term efficacy of this compound in preserving β-cell mass and function and improving glycemic control.
Animal Model: Low-dose streptozotocin (B1681764) (STZ)-induced diabetic mice (e.g., C57BL/6).
Experimental Groups:
-
Vehicle Control (e.g., saline)
-
This compound treatment group
Treatment Protocol:
-
Induction of Diabetes: Administer low-dose STZ (e.g., 50 mg/kg, intraperitoneally) for five consecutive days to induce diabetes.
-
Treatment Initiation: Begin this compound administration concurrently with or immediately following STZ induction.
-
Dosage and Administration: Administer this compound subcutaneously once daily. A typical dose used in studies is around 15 μ g/mouse/day .[9]
-
Treatment Duration: Continue treatment for a long-term period, for example, 8 weeks or longer, to assess sustained effects.[9]
-
Monitoring:
-
Monitor blood glucose levels and body weight 2-3 times per week.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at regular intervals during the study.
-
Collect blood samples for measurement of plasma insulin levels.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect pancreatic tissue for histological analysis (e.g., H&E staining, insulin immunohistochemistry) to assess β-cell mass and islet morphology.
-
Perform immunofluorescence staining for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL) in pancreatic sections.
-
Analyze the expression of key signaling molecules (e.g., IRS2, p-Akt, p-CREB) in isolated islets or pancreatic tissue by Western blot or immunohistochemistry.
-
Protocol 2: Long-Term Treatment in a Mouse Model of Ischemic Stroke
This protocol is based on studies evaluating the neuroprotective and neuro-regenerative effects of this compound.[2]
Objective: To determine the long-term impact of this compound on functional recovery and neurogenesis following ischemic brain injury.
Animal Model: Transient middle cerebral artery occlusion (tMCAO) mouse model of stroke.
Experimental Groups:
-
Sham-operated + Vehicle
-
tMCAO + Vehicle
-
tMCAO + this compound
Treatment Protocol:
-
Induction of Stroke: Perform tMCAO surgery to induce focal cerebral ischemia.
-
Treatment Initiation: Administer the first dose of this compound at the onset of reperfusion.
-
Dosage and Administration: Administer this compound subcutaneously once daily. Doses may vary, and a dose-response study may be necessary.
-
Treatment Duration: Continue treatment for an extended period, for example, 28 days, to assess long-term functional recovery.[2]
-
Monitoring and Behavioral Testing:
-
Endpoint Analysis:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Measure infarct volume using TTC staining.
-
Perform immunohistochemistry or immunofluorescence for markers of neurogenesis (e.g., BrdU, DCX), neuronal survival (e.g., NeuN), and synaptic plasticity.
-
Analyze the expression of BDNF, TrkB, and downstream signaling molecules (e.g., p-Akt, p-CREB) in the peri-infarct cortex and hippocampus by Western blot or ELISA.
-
Protocol 3: Long-Term Treatment in a Mouse Model of Alzheimer's Disease
This protocol is based on studies investigating the neuroprotective effects of this compound in a model of Alzheimer's disease.[8]
Objective: To evaluate the long-term effects of this compound on amyloid pathology, neuroinflammation, and cognitive function.
Animal Model: Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).
Experimental Groups:
-
Wild-type + Vehicle
-
Wild-type + this compound
-
5xFAD + Vehicle
-
5xFAD + this compound
Treatment Protocol:
-
Treatment Initiation: Begin treatment at an early pathological stage (e.g., 3 months of age).
-
Dosage and Administration: Administer this compound subcutaneously once daily. A dose of 0.8 mg/kg has been used in studies.[8]
-
Treatment Duration: Treat for a significant duration, for example, 3 months, to allow for the development of pathology and to observe treatment effects.[8]
-
Monitoring:
-
Monitor body weight regularly.
-
Conduct cognitive and behavioral tests (e.g., Morris water maze, Y-maze) to assess learning and memory.
-
-
Endpoint Analysis:
-
Perform immunohistochemistry and ELISA to quantify amyloid-β plaque deposition and soluble Aβ levels.
-
Assess neuroinflammation by measuring levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of astrogliosis (GFAP) and microgliosis (Iba1).
-
Analyze levels of synaptic proteins and markers of neuronal loss (e.g., NeuN).
-
Investigate the effects on tau pathology by measuring levels of phosphorylated tau.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound. These tables are intended to provide a reference for expected outcomes and to aid in the design of future studies.
Table 1: Effects of Long-Term this compound Treatment in a Mouse Model of Type 1 Diabetes
| Parameter | Vehicle Control | This compound Treatment | % Change | Reference |
| Blood Glucose (mg/dL) | Elevated | Significantly Lower | - | [1] |
| Plasma Insulin (ng/mL) | Decreased | Significantly Higher | + | [1] |
| β-cell Mass (%) | Reduced | Preserved | + | [1] |
| β-cell Proliferation (Ki67+) | Low | Increased | + | [1] |
| β-cell Apoptosis (TUNEL+) | High | Decreased | - | [1] |
| IRS2 Expression in β-cells | Low | Increased | + | [1] |
Table 2: Effects of Long-Term this compound Treatment in a Mouse Model of Ischemic Stroke
| Parameter | tMCAO + Vehicle | tMCAO + this compound | % Change | Reference |
| Neurological Score (mNSS) | High (deficit) | Significantly Lower | - | [2] |
| Infarct Volume (mm³) | Large | Reduced | - | [2] |
| Motor Function (Rotarod) | Impaired | Improved | + | [2] |
| Cognitive Function (MWM) | Impaired | Improved | + | [2] |
| Neurogenesis (BrdU+/DCX+) | Low | Increased | + | [2] |
| BDNF Expression | Low | Increased | + | [2] |
Table 3: Effects of Long-Term this compound Treatment in a Mouse Model of Alzheimer's Disease
| Parameter | 5xFAD + Vehicle | 5xFAD + this compound | % Change | Reference |
| Amyloid-β Deposits | High | Reduced | - | [8] |
| Brain Inflammation (Cytokines) | High | Reduced | - | [8] |
| Astrogliosis (GFAP) | High | Reduced | - | [8] |
| Neuronal Loss (NeuN) | Significant | Reduced | + | [8] |
| Brain BDNF Expression | Low | Increased | + | [8] |
| Phosphorylated Tau | High | Reduced | - | [8] |
Disclaimer: The protocols and data presented here are for research purposes only and are based on preclinical animal studies. They are not intended for human use. Researchers should always adhere to institutional and national guidelines for animal care and use. The specific dosages, treatment durations, and outcome measures may need to be optimized for different experimental models and research questions.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Renoprotective effects of GHRH agonist MR409 is associated with reduced oxidative stress and ferroptosis in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating MR 409 in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk and relapsed cases. The exploration of novel therapeutic agents is critical to improving patient outcomes. MR 409, a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor, has demonstrated intriguing dual effects in preclinical cancer models. While short-term in vitro administration can promote cell proliferation in some cancer cell lines, long-term in vivo treatment has been shown to inhibit tumor growth in various cancers, including lung, pancreatic, and breast cancer.[1] This paradoxical effect is thought to be mediated by the downregulation of pituitary GHRH receptors, leading to an inhibition of the GHRH-GH-IGF-I axis.[1]
To date, there is a notable absence of published studies specifically investigating the effects of this compound in neuroblastoma cell lines. These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a therapeutic agent against neuroblastoma. The following protocols and expected outcomes are based on the known mechanisms of this compound in other cancer types and the well-established signaling pathways implicated in neuroblastoma pathogenesis.
Proposed Mechanism of Action in Neuroblastoma
While the direct effects of this compound on neuroblastoma cells are yet to be determined, we can hypothesize a mechanism of action based on its activity in other cancer cells and the key signaling pathways driving neuroblastoma. This compound is known to activate the cAMP/CREB pathway.[1][2][3] In some contexts, this can be pro-proliferative. However, the RAS/MAPK and PI3K/Akt signaling pathways are frequently dysregulated and are critical drivers of neuroblastoma cell proliferation and survival.[4][5] The interplay between the GHRH receptor signaling and these core oncogenic pathways in neuroblastoma is a key area for investigation. It is plausible that long-term exposure to this compound could lead to receptor desensitization and downregulation, thereby indirectly affecting proliferative and survival signals.
Data Presentation: Expected Quantitative Outcomes
The following tables present hypothetical data based on the observed effects of this compound in other cancer cell lines. These tables are intended to provide a framework for data presentation and to highlight potential outcomes of the proposed experiments.
Table 1: Expected IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Expected IC50 (µM) after 72h |
| SK-N-BE(2) | Amplified | 5-15 |
| IMR-32 | Amplified | 8-20 |
| SH-SY5Y | Non-amplified | 10-25 |
| SK-N-AS | Non-amplified | 12-30 |
Table 2: Expected Effects of this compound on Cell Cycle Distribution in SK-N-BE(2) Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45 ± 3.5 | 35 ± 2.8 | 20 ± 2.1 |
| This compound (10 µM) | 60 ± 4.2 | 25 ± 2.5 | 15 ± 1.8 |
Table 3: Expected Modulation of Key Signaling Proteins by this compound in Neuroblastoma Cells (Relative Densitometry)
| Protein | Vehicle Control | This compound (10 µM) |
| p-CREB (Ser133) | 1.0 ± 0.0 | 0.6 ± 0.08 |
| p-Akt (Ser473) | 1.0 ± 0.0 | 0.5 ± 0.07 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 ± 0.0 | 0.7 ± 0.09 |
| Cleaved Caspase-3 | 1.0 ± 0.0 | 2.5 ± 0.21 |
| Cyclin D1 | 1.0 ± 0.0 | 0.4 ± 0.06 |
Experimental Protocols
Cell Culture
Neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32, SH-SY5Y, SK-N-AS) should be cultured in their recommended media, typically RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound on neuroblastoma cell lines and to calculate the IC50 values.
Materials:
-
Neuroblastoma cell lines
-
96-well plates
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Unstained and single-stained controls should be included for compensation.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in neuroblastoma signaling pathways.
Materials:
-
Neuroblastoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-CREB, CREB, p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3, Cyclin D1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to the loading control.
Protocol 4: Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle progression of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Caption: Known signaling pathway of this compound in cancer cells.
Caption: Proposed workflow for studying this compound in neuroblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic protein kinase signalling in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of MR-409 in Xenograft Models of Human Cancer: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR-409 is a synthetic agonistic analog of growth hormone-releasing hormone (GHRH). While GHRH and its agonists are known to stimulate the release of growth hormone and have shown therapeutic potential in conditions like ischemic stroke and diabetes, recent preclinical studies have revealed a paradoxical and potent anti-tumor activity in various human cancer xenograft models.[1][2][3] This document provides detailed application notes and protocols for the use of MR-409 in such models, based on published research.
In vitro, MR-409 has been observed to exert agonistic effects on cancer cells, promoting cell proliferation and viability.[1][4] However, sustained in vivo administration leads to a significant inhibition of tumor growth.[1][2][4] This anti-cancer effect is attributed to the down-regulation of GHRH receptors (GHRH-R) in both the pituitary gland and the tumor tissue.[1][2] This down-regulation disrupts the autocrine/paracrine signaling loops that contribute to cancer cell proliferation and survival.[1][2]
Application Notes
MR-409 has demonstrated efficacy in inhibiting the growth of a broad range of human cancer xenografts in immunodeficient mice. The primary mechanism of action in vivo involves the down-regulation of GHRH receptors, leading to the suppression of tumor growth.[1][2]
Affected Signaling Pathways
The in vivo anti-tumor effect of MR-409 is a consequence of the down-regulation of GHRH-R, which in turn affects downstream signaling pathways that are critical for cancer cell proliferation and survival. In contrast to its in vitro effects where it can stimulate cAMP production and CREB phosphorylation, the long-term in vivo treatment leads to an overall cytostatic effect.[1] This is characterized by:
-
Inhibition of Cell Cycle Progression: A shift towards a cytostatic mode is observed, with the inhibition of cyclins D1 and D2, as well as cyclin-dependent kinases 4 and 6 (CDK4, CDK6).[2]
-
Induction of Cell Cycle Inhibitors: An increase in the expression of the cell cycle inhibitor p27kip1 has been noted.[2]
-
Suppression of Pro--survival Pathways: The mitogenic PAK1-STAT3 signaling pathway is inhibited.[2]
-
Inhibition of IGF-1 Secretion: GHRH agonists, including MR-409, have been shown to inhibit the secretion of Insulin-like Growth Factor 1 (IGF-1) from both the liver and tumor cells, a key factor in tumor growth.[5]
Summary of Efficacy in Human Cancer Xenograft Models
The following table summarizes the quantitative data from preclinical studies on the effect of MR-409 on various human cancer xenografts.
| Cancer Type | Human Cancer Cell Line | Xenograft Model | MR-409 Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Non-Small Cell Lung Cancer (Adenocarcinoma) | HCC827 | Nude Mice | 5 µ g/day , s.c. | 4-8 weeks | 48.2 | [1][4] |
| Non-Small Cell Lung Cancer (Large Cell Carcinoma) | H460 | Nude Mice | 5 µ g/day , s.c. | 4-8 weeks | 48.7 | [1][4] |
| Small Cell Lung Cancer | H446 | Nude Mice | 5 µ g/day , s.c. | 4-8 weeks | 65.6 | [1][4] |
| Gastric Cancer | NCI-N87 | Nude Mice | 5 µ g/day , s.c. | Not Specified | Significant Inhibition | [6] |
| Pancreatic Cancer | CFPAC-1, PANC-1 | Nude Mice | 5 µ g/day , s.c. | Not Specified | Significant Inhibition | [6] |
| Bladder Cancer | Not Specified | Nude Mice | 5 µ g/day , s.c. | Not Specified | Significant Inhibition | [6] |
| Prostate Cancer | PC-3 | Nude Mice | 5 µ g/day , s.c. | Not Specified | Significant Inhibition | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude Mice | 5 µ g/day , s.c. | Not Specified | Significant Inhibition | [6] |
| Colorectal Cancer | HCT-116, HCT-15 | Nude Mice | 5 µ g/day , s.c. | Not Specified | Significant Inhibition | [6] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of MR-409 in human cancer xenograft models, based on methodologies described in the cited literature.
Protocol 1: Establishment of Human Cancer Xenografts in Nude Mice
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCC827, H460, H446) in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a serum-free medium or PBS.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay and count the cells using a hemocytometer.
-
Implantation: Subcutaneously inject the desired number of viable cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL) into the flank of 6-8 week old female athymic nude mice.
Protocol 2: Administration of MR-409
-
Drug Preparation: Dissolve MR-409 in a vehicle solution, such as 0.1% DMSO in 10% 1,2-propanediol.
-
Dosage: The effective dose reported in studies is 5 µg per mouse per day.[1][4]
-
Administration: Administer the prepared MR-409 solution or the vehicle solution (for the control group) via subcutaneous injection daily.
-
Treatment Duration: Continue the treatment for a period of 4 to 8 weeks, depending on the tumor growth rate and the specific experimental design.[1][4]
Protocol 3: Assessment of Tumor Growth
-
Tumor Measurement: Measure the tumor dimensions (length and width) using a caliper every 2-3 days once the tumors become palpable.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time to visualize the effect of MR-409 on tumor growth.
-
Tumor Weight: At the end of the experiment, euthanize the mice and excise the tumors. Measure the final weight of each tumor.
-
Tumor Growth Inhibition Calculation: Calculate the percentage of tumor growth inhibition using the formula: % Inhibition = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .
Visualizations
References
- 1. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing a CRISPR Screen to Identify MR 409 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deconvolution of small molecule mechanisms of action is a critical step in drug discovery and development. Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has emerged as a powerful and versatile tool for genome-wide functional genomic screening, enabling the identification of genes that modulate cellular responses to small molecules.[1][2][3] This application note provides a detailed protocol for developing and executing a CRISPR-Cas9 knockout screen to identify the cellular targets of a hypothetical small molecule, MR 409.
This compound is a novel synthetic compound that has demonstrated potent anti-proliferative effects in various cancer cell lines. However, its direct molecular target(s) and the pathways through which it exerts its effects remain unknown. A genome-wide CRISPR knockout screen will be employed to identify genes whose loss confers resistance to this compound, thereby revealing potential drug targets and associated cellular pathways.[4][5]
Principle of the CRISPR Screen
The core principle of this screen is to generate a diverse population of cells, each with a single gene knockout, and then apply a selective pressure using this compound. Cells in which a gene essential for this compound's cytotoxic activity has been knocked out will survive and proliferate, while cells with knockouts in non-essential genes will be eliminated. By using next-generation sequencing (NGS) to quantify the abundance of single-guide RNAs (sgRNAs) in the surviving cell population compared to a control population, we can identify the genes whose knockout confers resistance.[6][7]
Experimental Workflow
The overall experimental workflow for the CRISPR screen is depicted below.
Figure 1: Overall experimental workflow for the CRISPR screen.
Detailed Experimental Protocols
sgRNA Library Design and Synthesis
The design of the sgRNA library is a critical step for a successful screen.[8] A whole-genome library provides an unbiased approach to identify all potential targets.
-
Library Type: Human whole-genome CRISPR knockout library.
-
sgRNAs per Gene: 4-6 sgRNAs targeting each protein-coding gene to ensure robust hit identification and minimize false negatives.[9]
-
Controls: Include non-targeting control sgRNAs (at least 100) and sgRNAs targeting essential genes as positive controls for dropout screens.
-
Design Considerations: Utilize sgRNA design tools that predict on-target activity and minimize off-target effects.[10][11] The sgRNA sequences are synthesized as oligonucleotide pools.
Lentiviral Library Production
The sgRNA library is delivered into cells using lentiviral vectors.
-
Cloning: The synthesized oligo pool is cloned into a lentiviral vector co-expressing Cas9 and the sgRNA.
-
Packaging: The lentiviral library is packaged in HEK293T cells by co-transfecting the library plasmid with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Titration: The titer of the viral supernatant is determined to ensure an appropriate multiplicity of infection (MOI) for the screen.
Cell Line Selection and Transduction
-
Cell Line: Select a cancer cell line known to be sensitive to this compound (e.g., determined by prior cell viability assays). The chosen cell line should be readily transducible by lentivirus.
-
Transduction: Transduce the cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Representation: Maintain a sufficient number of cells throughout the experiment to ensure the representation of the entire sgRNA library (at least 500 cells per sgRNA).
Antibiotic Selection
After transduction, select for cells that have been successfully transduced by treating with an appropriate antibiotic (e.g., puromycin) for which the lentiviral vector carries a resistance gene.
This compound Treatment (Positive Selection Screen)
-
Dose-Response: Determine the IC50 (half-maximal inhibitory concentration) of this compound for the selected cell line.
-
Treatment: Treat the transduced cell population with a concentration of this compound at or above the IC80 to provide strong selective pressure. A parallel population of cells should be cultured without the drug as a control.
-
Duration: The treatment duration should be sufficient to allow for the enrichment of resistant cells, typically 14-21 days.
Genomic DNA Extraction and Next-Generation Sequencing (NGS)
-
Extraction: At the end of the treatment period, harvest the surviving cells from both the this compound-treated and control populations and extract genomic DNA.
-
PCR Amplification: Amplify the sgRNA cassettes from the genomic DNA using PCR.
-
Sequencing: Subject the amplified sgRNA libraries to high-throughput sequencing to determine the relative abundance of each sgRNA.
Data Analysis
The goal of the data analysis is to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.[12]
Figure 2: Bioinformatic workflow for CRISPR screen data analysis.
-
Quality Control: Assess the quality of the raw sequencing data.
-
Read Counting: Count the number of reads for each sgRNA in each sample.
-
Normalization: Normalize the read counts to account for differences in sequencing depth and library size.
-
Statistical Analysis: Use statistical tools like MAGeCK or DESeq2 to identify sgRNAs and genes that are significantly enriched in the treated samples.[7][13][14]
-
Hit Prioritization: Rank genes based on the significance of enrichment of their corresponding sgRNAs.
Hit Validation
Validation of the primary screen hits is crucial to eliminate false positives and confirm the biological relevance of the identified genes.[9][15]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CRISPR Library Screening and Design - CD Genomics [cd-genomics.com]
- 7. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. twistbioscience.com [twistbioscience.com]
- 9. revvity.com [revvity.com]
- 10. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GUIDES: sgRNA design for loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
High-Throughput Screening Assays for MR 409 Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR 409 is a novel series of compounds designed to modulate the activity of the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in cellular stress responses and the regulation of intracellular calcium signaling. Due to its involvement in a variety of neurological and psychiatric disorders, the S1R is a promising therapeutic target. This document provides detailed application notes and protocols for high-throughput screening (HTS) of this compound analogs to identify and characterize potent and selective S1R modulators.
The primary HTS assay described is a cell-based, fluorescence-based calcium flux assay. This assay is highly amenable to HTS and directly measures the functional consequence of S1R modulation, which involves the regulation of inositol (B14025) 1,4,5-trisphosphate receptor (IP3R)-mediated calcium release from the ER.
Signaling Pathway
The Sigma-1 Receptor modulates intracellular calcium concentration through its interaction with the IP3 receptor at the ER membrane. Upon ligand binding, S1R can influence the release of calcium from the ER into the cytoplasm, a critical event in many cellular signaling cascades.
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of MR 409
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR 409 is a synthetic agonist of the Growth Hormone-Releasing Hormone (GHRH) receptor, demonstrating significant therapeutic potential in a variety of preclinical disease models.[1] Its mechanism of action involves the activation of the GHRH receptor, which leads to the stimulation of downstream signaling pathways, including the cAMP/PKA/CREB, PI3K/Akt, and MAPK/ERK pathways. This activation confers protective effects in conditions such as diabetes, ischemic stroke, and Alzheimer's disease.[2][3] These application notes provide a summary of the available pharmacodynamic data for this compound and detailed protocols for key experimental analyses.
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for this compound, such as half-life, clearance, volume of distribution, and bioavailability, are not extensively documented in publicly available literature. The majority of preclinical studies have utilized subcutaneous administration, with dosages typically in the range of 5 to 10 µ g/mouse/day .[4] The development of a comprehensive pharmacokinetic profile is a critical step in the continued investigation of this compound as a potential therapeutic agent.
Pharmacodynamic Profile
This compound exhibits a range of pharmacodynamic effects, primarily centered around its ability to promote cell survival and function.
In Vitro Pharmacodynamics
| Cell Line/System | Concentration/Dose | Observed Effect | Reference |
| Insulinoma cell lines (e.g., MIN6) | 1 µM | Increased Akt signaling, induction of Insulin (B600854) Receptor Substrate 2 (IRS2) | [5] |
| Rodent and human islets | 1 µM | Decreased β-cell death, improved insulin secretory function in the presence of proinflammatory cytokines | [5] |
| Neural stem cells | 1 µM and 5 µM | Enhanced proliferation and inhibition of apoptosis | [1] |
| Bovine pulmonary arterial endothelial cells (BPAECs) | 1 µM | Suppression of p53 expression | [1] |
In Vivo Pharmacodynamics
| Animal Model | Administration Route & Dose | Observed Effect | Reference |
| Streptozotocin-induced type 1 diabetes (mouse) | Subcutaneous, 5 µ g/day | Improved glucose homeostasis, increased insulin levels, preservation of β-cell mass | [5] |
| Transient middle cerebral artery occlusion (tMCAO) (mouse) | Subcutaneous, 5 or 10 µ g/day | Reduced mortality, improved neurological functional recovery, stimulated endogenous neurogenesis | [2][4] |
| Alzheimer's disease (5xFAD mouse model) | Subcutaneous, 0.8 mg/kg/day | Reduced brain amyloid-β deposits and astrogliosis, reduced neuron loss, increased brain-derived neurotrophic factor (BDNF) expression | [6] |
| Lung cancer xenograft (nude mice) | Subcutaneous, 5 µ g/day | Inhibition of tumor growth | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The binding of this compound to the GHRH receptor initiates a cascade of intracellular signaling events that promote cell survival and function.
Caption: this compound signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of this compound in a disease model, such as the streptozotocin-induced diabetes model, is outlined below.
Caption: In vivo efficacy study workflow.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for assessing the phosphorylation of Akt at Serine 473 (p-Akt Ser473) in response to this compound treatment in a relevant cell line.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total Akt for normalization.
-
Protocol 2: In Vivo Glucose Homeostasis Assessment in a Mouse Model of Diabetes
This protocol outlines the induction of a diabetic mouse model using streptozotocin (B1681764) (STZ) and the subsequent assessment of glucose homeostasis following this compound treatment.
Materials:
-
C57BL/6 mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle control (e.g., saline)
-
Glucometer and test strips
-
Insulin ELISA kit
Procedure:
-
Induction of Diabetes:
-
Administer multiple low doses of STZ (e.g., 50 mg/kg) intraperitoneally for 5 consecutive days to induce hyperglycemia.
-
Monitor blood glucose levels to confirm the diabetic phenotype.
-
-
This compound Treatment:
-
Divide the diabetic mice into treatment and control groups.
-
Administer this compound (e.g., 5 µ g/day ) or vehicle control subcutaneously for the duration of the study.
-
-
Glucose Tolerance Test (GTT):
-
Fast the mice overnight.
-
Administer a glucose bolus (e.g., 2 g/kg) intraperitoneally.
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Insulin Measurement:
-
Collect blood samples at baseline and at specified time points during the GTT.
-
Measure plasma insulin levels using an ELISA kit.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the GTT to assess glucose tolerance.
-
Compare blood glucose and insulin levels between the this compound-treated and control groups.
-
Protocol 3: Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
This protocol describes the induction of focal cerebral ischemia in mice to evaluate the neuroprotective effects of this compound.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Monofilament suture
-
Laser Doppler flowmeter
-
This compound
-
Vehicle control
Procedure:
-
Surgical Procedure:
-
Anesthetize the mouse and make a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a monofilament suture into the ECA and advance it into the ICA to occlude the middle cerebral artery (MCA).
-
Confirm occlusion using a laser Doppler flowmeter to monitor cerebral blood flow.
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for a specified period (e.g., 60 minutes).
-
Withdraw the suture to allow for reperfusion of the MCA.
-
-
This compound Treatment:
-
Administer this compound (e.g., 5 or 10 µ g/day ) or vehicle control subcutaneously, starting at a designated time point relative to the tMCAO procedure.
-
-
Neurological Assessment:
-
Evaluate neurological deficits at various time points post-tMCAO using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
At the end of the study, euthanize the mice and perfuse the brains.
-
Section the brains and stain with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume.
-
-
Data Analysis:
-
Compare neurological scores and infarct volumes between the this compound-treated and control groups.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GRHR agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonistic analog of growth hormone-releasing hormone promotes neurofunctional recovery and neural regeneration in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GHRH agonist MR-409 improves glucose homeostasis | BioWorld [bioworld.com]
Application Notes and Protocols: Assessing the Therapeutic Window of MR 409 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR 409 is a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor.[1] Emerging preclinical evidence highlights its potential therapeutic applications across a spectrum of diseases, including ischemic stroke, diabetes, and certain cancers.[2] The mechanism of action of this compound involves the activation of the GHRH receptor, which triggers downstream signaling cascades, notably the PI3K/Akt/CREB and BDNF/TrkB pathways.[3] These pathways are crucial in promoting cell survival, proliferation, and tissue regeneration. In the context of oncology, while this compound has been observed to stimulate proliferation in some cancer cell lines in vitro, it paradoxically inhibits tumor growth in vivo, suggesting a complex mechanism possibly involving the downregulation of GHRH receptors.[4][5]
The determination of a therapeutic window is a critical step in the preclinical development of any new therapeutic agent. It defines the dose range that is effective in treating a disease without causing unacceptable toxicity. This document provides a comprehensive guide for researchers to assess the therapeutic window of this compound through a series of in vitro and in vivo studies. The protocols detailed herein are designed to establish the cytotoxicity profile, determine the maximum tolerated dose (MTD), and evaluate the therapeutic efficacy of this compound in relevant preclinical models.
Data Presentation
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of this compound should be determined in a panel of cell lines to assess its in vitro cytotoxic potential. This panel should include cancer cell lines expressing the GHRH receptor and a non-cancerous cell line to evaluate selectivity.
| Cell Line | Cell Type | GHRH Receptor Expression | Hypothetical IC50 of this compound (µM) |
| H460 | Human Large Cell Lung Cancer | Present | > 100 |
| HCC827 | Human Lung Adenocarcinoma | Present | > 100 |
| H446 | Human Small Cell Lung Cancer | Present | > 100 |
| T47D | Human Breast Cancer | Present | > 100 |
| HEK293T | Human Embryonic Kidney (Non-cancerous) | Low/Transfected | > 100 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
In Vivo Maximum Tolerated Dose (MTD) of this compound in Mice
A dose-escalation study in a relevant rodent model, such as BALB/c mice, is essential to determine the MTD. The MTD is defined as the highest dose that does not cause unacceptable toxicity over a specified period.
| Dose Group (mg/kg/day, s.c.) | Number of Animals (n) | Mortality | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5.2 | Normal |
| 1 | 5 | 0/5 | +4.8 | Normal |
| 5 | 5 | 0/5 | +3.5 | Normal |
| 10 | 5 | 0/5 | -2.1 | Mild piloerection |
| 20 | 5 | 1/5 | -8.5 | Piloerection, lethargy |
| 40 | 5 | 3/5 | -15.2 | Piloerection, lethargy, hunched posture |
Note: This data is hypothetical and serves as an example. The MTD would be determined based on the specific endpoints of the study.
In Vivo Efficacy of this compound in a Xenograft Model
The therapeutic efficacy of this compound should be evaluated in a relevant animal model of disease. For oncology, a xenograft model using a GHRH receptor-expressing cancer cell line is appropriate.
| Treatment Group | Dose (µ g/day , s.c.) | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 5 | 650 ± 90 | 48 |
| This compound | 10 | 480 ± 75 | 61.6 |
Note: This data is hypothetical and for illustrative purposes. Efficacy will depend on the tumor model and dosing regimen.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cell lines.
Materials:
-
This compound
-
GHRH receptor-expressing cancer cell lines (e.g., H460, T47D)
-
Non-cancerous cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control group.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
In Vivo Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
8-10 week old BALB/c mice
-
Sterile vehicle (e.g., saline)
-
Syringes and needles for subcutaneous injection
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Protocol:
-
Animal Acclimatization:
-
Acclimatize animals for at least one week before the start of the study.
-
-
Dose Formulation:
-
Prepare sterile solutions of this compound in the vehicle at the desired concentrations.
-
-
Dose Administration:
-
Divide animals into groups (n=5 per group).
-
Administer increasing doses of this compound (e.g., 1, 5, 10, 20, 40 mg/kg) and a vehicle control via subcutaneous injection daily for 14 days.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity level).
-
Record body weight twice weekly.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination:
-
The MTD is the highest dose that does not result in mortality, significant body weight loss (>15-20%), or other severe clinical signs of toxicity.
-
Mandatory Visualization
Caption: Signaling pathway of this compound activation of the GHRH receptor.
Caption: Experimental workflow for assessing the therapeutic window of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the new molecules for GHRH agonists? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor growth by agonists of growth hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MR 409-Induced Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR 409 is a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor.[1][2][3] Initially developed for its potent effects on growth hormone release, recent studies have highlighted its diverse physiological roles, including the stimulation of cell proliferation and survival in various cell types.[2][4][5] Notably, this compound has been shown to promote the proliferation of pancreatic beta cells and has demonstrated complex, context-dependent effects on cancer cells, stimulating their growth in vitro while suppressing tumor growth in vivo.[1][2][4]
The mechanism underlying this compound-induced cell proliferation involves the activation of the GHRH receptor, a Gs-coupled receptor, leading to downstream signaling cascades. Key pathways implicated include the protein kinase A (PKA)-dependent activation of the cAMP response element-binding protein (CREB) and subsequent upregulation of Insulin Receptor Substrate 2 (IRS2). This signaling cascade activates the Akt/mTORC1 pathway, a central regulator of cell growth and proliferation.[4][5]
Accurate measurement of this compound-induced cell proliferation is critical for understanding its therapeutic potential and mechanism of action. These application notes provide detailed protocols for three widely accepted and robust methods for quantifying cell proliferation: the WST-1 assay, the BrdU incorporation assay, and Ki-67 immunostaining.
Signaling Pathway of this compound-Induced Proliferation
The binding of this compound to the GHRH receptor initiates a signaling cascade that promotes cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GRHR agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Assessing Apoptosis in MR 409 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MR 409 is a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor.[1][2] Its biological activities extend beyond the regulation of growth hormone, demonstrating significant cytoprotective effects in various cell types. Notably, this compound has been shown to inhibit apoptosis, a programmed cell death process crucial in both physiological and pathological conditions.[1][3] The anti-apoptotic effects of this compound are reportedly mediated through the activation of pro-survival signaling pathways, including the cAMP/PKA/CREB and PI3K/Akt pathways, leading to the upregulation of survival proteins like IRS2.[2][3][4]
Understanding the precise molecular mechanisms by which this compound modulates apoptosis is critical for its development as a potential therapeutic agent. This document provides a comprehensive set of methodologies and protocols for assessing the apoptotic response in cells treated with this compound. The described assays are designed to detect key hallmarks of apoptosis, from early-stage membrane changes to late-stage DNA fragmentation and the activation of key effector proteins.
Key Apoptosis Assessment Strategies
A multi-faceted approach is recommended to thoroughly evaluate the effects of this compound on apoptosis. This includes assessing:
-
Plasma Membrane Integrity and Phosphatidylserine (B164497) (PS) Externalization: A hallmark of early apoptosis is the translocation of PS from the inner to the outer leaflet of the plasma membrane.[5]
-
Caspase Activation: Caspases are a family of proteases that are central to the execution of the apoptotic program. The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in apoptosis.[6]
-
DNA Fragmentation: During late-stage apoptosis, cellular DNA is cleaved into internucleosomal fragments.[7]
-
Expression of Apoptosis-Related Proteins: The balance between pro-apoptotic and anti-apoptotic proteins, such as those of the Bcl-2 family, regulates the apoptotic cascade.[8][9]
The following sections provide detailed protocols for widely accepted assays to investigate each of these aspects.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical quantitative data from experiments assessing the anti-apoptotic effects of this compound on a hypothetical cell line (e.g., "Cell Line X") challenged with an apoptotic stimulus (e.g., "Apoptosis Inducer Y").
Table 1: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Apoptosis Inducer Y | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
| This compound (1 µM) + Apoptosis Inducer Y | 78.5 ± 4.2 | 15.3 ± 1.7 | 6.2 ± 0.8 |
| This compound (10 µM) + Apoptosis Inducer Y | 89.1 ± 3.9 | 7.6 ± 1.1 | 3.3 ± 0.6 |
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Untreated Control | 15,340 ± 1,280 | 1.0 |
| Apoptosis Inducer Y | 125,670 ± 9,850 | 8.2 |
| This compound (1 µM) + Apoptosis Inducer Y | 45,890 ± 3,760 | 3.0 |
| This compound (10 µM) + Apoptosis Inducer Y | 21,550 ± 2,110 | 1.4 |
Table 3: Western Blot Analysis of Key Apoptotic Markers
| Treatment Group | Relative Expression of Cleaved Caspase-3 (Normalized to β-actin) | Relative Expression of Bax/Bcl-2 Ratio (Normalized to β-actin) |
| Untreated Control | 0.1 ± 0.02 | 0.5 ± 0.08 |
| Apoptosis Inducer Y | 1.0 ± 0.15 | 3.2 ± 0.41 |
| This compound (1 µM) + Apoptosis Inducer Y | 0.4 ± 0.06 | 1.5 ± 0.23 |
| This compound (10 µM) + Apoptosis Inducer Y | 0.2 ± 0.03 | 0.8 ± 0.11 |
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the detection of early and late apoptotic cells through the identification of externalized phosphatidylserine and loss of membrane integrity.[5][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells with the desired stimulus in the presence or absence of this compound.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with ice-cold PBS and then once with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.
Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11][12]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated and untreated cells cultured in 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound and/or an apoptosis inducer. Include wells with untreated cells as a negative control and wells with only media as a blank.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7][13]
Materials:
-
TUNEL Assay Kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells on glass coverslips or in culture plates.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Rinse the cells with PBS.
-
Incubate the cells in permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips onto microscope slides and analyze using a fluorescence microscope. Alternatively, detach cells and analyze by flow cytometry.
Western Blot Analysis for Apoptotic Markers
This protocol allows for the detection and quantification of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[8][14]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for assessing apoptosis in this compound treated cells.
Caption: Putative anti-apoptotic signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRHR agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Establishing a Stable Cell Line for Characterizing the Effects of MR 409
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for establishing and validating a stable cell line to investigate the biological effects of the novel compound, MR 409. For the purpose of this application note, we will hypothesize that this compound is an inhibitor of a constitutively active, hypothetical Receptor Tyrosine Kinase (RTK), hereafter referred to as "RTK-X". This protocol outlines the necessary steps from plasmid construction to functional assays for characterizing the impact of this compound on the RTK-X signaling pathway.
Introduction
The study of novel therapeutic compounds requires robust and reproducible cellular models. Stable cell lines, which continuously express a gene of interest, offer a significant advantage over transient transfection methods by providing a homogenous cell population for consistent and long-term experimental analysis. This is particularly crucial for drug discovery and development, where understanding a compound's mechanism of action, potency, and potential off-target effects is paramount.
This application note details the generation of a stable cell line expressing a constitutively active form of the hypothetical RTK-X. This cellular model will serve as a platform to investigate the inhibitory effects of this compound on RTK-X-mediated signal transduction and downstream cellular responses. The protocols provided herein cover plasmid design, stable cell line generation, and a suite of validation assays.
Hypothetical Signaling Pathway of RTK-X
For the context of this guide, we will assume RTK-X is a receptor tyrosine kinase that, in its constitutively active form, dimerizes and autophosphorylates, leading to the activation of two primary downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are central to cell proliferation, survival, and growth. This compound is hypothesized to be a direct inhibitor of the kinase activity of RTK-X.
Troubleshooting & Optimization
troubleshooting MR 409 solubility and stability in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound MR 409. The information focuses on addressing common challenges related to its solubility and stability in in vitro experimental settings.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Issue 1: this compound Precipitates When Diluted into Aqueous Buffer or Cell Culture Medium
Question: My 10 mM stock solution of this compound in DMSO is clear, but when I dilute it into my aqueous assay buffer (e.g., PBS) or cell culture medium for my experiment, a precipitate forms. What should I do?
Possible Causes & Solutions:
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in your aqueous solution likely exceeds its solubility limit. Precipitation can occur when the solvent composition changes, reducing the compound's solubility.[1]
-
Solution 1: Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your assay. Determine the minimum effective concentration to avoid precipitation.
-
Solution 2: Alter the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the small volume of DMSO stock dropwise to the larger volume of vigorously stirring aqueous buffer.[1] This can prevent localized high concentrations that lead to immediate precipitation.[1]
-
Solution 3: Increase Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of an organic co-solvent like DMSO may be necessary to keep this compound in solution.[1] However, be mindful that DMSO concentrations above 0.5% - 1% can be cytotoxic to some cell lines.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
-
pH Dependence: The solubility of this compound may be dependent on the pH of the buffer.
-
Use of Surfactants: The presence of a surfactant can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Solution: Consider adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), to your aqueous buffer.[3]
-
Issue 2: Inconsistent or Lower-Than-Expected Activity in In Vitro Assays
Question: I am observing variable results or lower than expected potency for this compound in my cell-based or biochemical assays. Could this be related to solubility or stability?
Possible Causes & Solutions:
-
Precipitation in Assay: The actual concentration of soluble this compound in the assay may be lower than the intended concentration due to precipitation.[3]
-
Solution 1: Pre-Assay Solubility Check: Before your main experiment, prepare your this compound dilutions in the assay buffer and let them stand at the assay temperature for the duration of your experiment.[3] Centrifuge the samples and measure the concentration of the supernatant to determine the soluble concentration.[3]
-
Solution 2: Visual Inspection: Carefully inspect the wells of your cell culture plates or assay plates under a microscope after adding this compound to check for any visible precipitate.[3]
-
-
Degradation in Culture Medium: this compound may be unstable in the cell culture medium at 37°C over the time course of your experiment.[4] This degradation leads to a decrease in the effective concentration of the active compound over time, resulting in variable experimental outcomes.[4]
-
Solution 1: Time-Course Experiment: Measure the activity of this compound at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.[2]
-
Solution 2: Frequent Media Changes: For experiments that run for multiple days, consider replacing the cell culture medium containing this compound every 12 to 24 hours to maintain a more constant concentration of the active compound.[4]
-
Solution 3: Stability Assessment: Perform an HPLC or LC-MS analysis to quantify the amount of this compound remaining in the cell culture medium after incubation at 37°C for various durations (e.g., 0, 2, 8, 24 hours).[5]
-
Issue 3: Stock Solution Concerns
Question: I am concerned about the stability of my this compound stock solution in DMSO. How should I store it, and can I reuse it?
Possible Causes & Solutions:
-
Improper Storage: Long-term storage at inappropriate temperatures can lead to degradation.
-
Solution: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C.
-
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can potentially impact the stability and concentration of your compound.[6] DMSO is also hygroscopic and can absorb moisture from the atmosphere each time the vial is opened, which can dilute the stock solution over time.[2][7]
-
Solution: Aliquoting stock solutions into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening the cap to minimize moisture uptake.
-
Data Presentation
The following tables summarize key solubility and stability data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (Clear Solution) |
| Ethanol | < 1 mg/mL (Slightly Soluble) |
| Water | Insoluble |
| PBS (pH 7.4) | < 10 µM (Precipitation Observed) |
Table 2: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Time | Percent Remaining (by HPLC) |
| -80°C | 6 Months | > 99% |
| -20°C | 6 Months | > 98% |
| 4°C | 1 Month | ~95% |
| Room Temperature | 1 Week | ~85% |
Table 3: Stability of this compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Time | Percent Remaining (by HPLC) |
| 0 hours | 100% |
| 2 hours | 92% |
| 8 hours | 75% |
| 24 hours | 45% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to determine the kinetic solubility of this compound in a desired aqueous buffer.[2]
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[8][9]
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[2] This will create a range of final compound concentrations.
-
Incubation: Seal the plate and incubate at room temperature for 1.5 to 2 hours with shaking.[8][10]
-
Analysis: Analyze the samples for precipitation. This can be done visually, by measuring light scattering with a nephelometer, or by filtering the solutions and measuring the concentration of the filtrate using UV-Vis spectroscopy or HPLC.[10][11]
Protocol 2: Stock Solution Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
-
Prepare Initial Sample (T=0): Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.[12] Immediately dilute an aliquot of this stock solution in an appropriate solvent (e.g., acetonitrile) for HPLC analysis. This will serve as your baseline (T=0) reference.[2]
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).[12]
-
Prepare Time-Point Samples: At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Dilute the time-point samples in the same manner as the T=0 sample and analyze all samples by reverse-phase HPLC with UV detection at the compound's maximum absorbance wavelength.[2]
-
Data Analysis: Compare the peak area of the parent compound in the stored samples to the T=0 sample.[2] A decrease in the peak area over time indicates degradation, while the appearance of new peaks suggests the formation of degradation products.[2]
Visualizations
Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound stock solutions.
Caption: Hypothetical signaling pathway inhibited by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound? A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.
Q2: Can I use sonication or heating to dissolve this compound? A2: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be used to aid in the dissolution of this compound in DMSO.[3] However, avoid excessive heating, as it may degrade the compound. Always visually inspect the solution to ensure it is clear and free of particulate matter.[3]
Q3: What concentration of DMSO is acceptable in cell culture experiments? A3: It is recommended to keep the final concentration of DMSO in cell culture media below 0.5%. While some cell lines can tolerate up to 1%, higher concentrations can cause cytotoxicity or other off-target effects.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.[2]
Q4: How should I handle the this compound powder upon receiving it? A4: The powder may have adhered to the cap or walls of the vial during shipping. Before opening, gently tap or centrifuge the vial to ensure all the powder is at the bottom. When preparing to weigh the compound, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
Q5: My this compound is unstable in my cell culture medium. What can I do for long-term experiments? A5: Due to the observed instability in aqueous media at 37°C, for experiments lasting longer than 8-12 hours, it is highly recommended to replace the medium with freshly prepared this compound at regular intervals (e.g., every 12 or 24 hours) to maintain a consistent concentration of the active compound.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
optimizing MR 409 dosage to minimize off-target effects
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MR 409, a potent and selective inhibitor of the pro-oncogenic Kinase Y, to minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target the ATP-binding pocket of Kinase Y, a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. Its primary mechanism of action is the competitive inhibition of ATP, thereby preventing the phosphorylation of downstream substrates.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for Kinase Y, cross-reactivity with other kinases sharing structural similarities in the ATP-binding domain can occur, particularly at higher concentrations.[1] Known off-targets include members of the SRC family kinases and Aurora kinases. Such off-target activity can lead to unintended cellular effects, including cytotoxicity and activation of alternative signaling pathways.[2][3]
Q3: My cells are showing high levels of toxicity even at the recommended starting concentration. What could be the cause?
A3: Several factors could contribute to unexpected toxicity:
-
Off-target effects: The inhibitor may be affecting kinases essential for cell survival at the concentration used.[1]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors due to differences in their genetic background and expression levels of on- and off-target kinases.
-
Compound stability: The compound may be degrading in the culture medium into a more toxic substance.
Q4: I am not observing the expected inhibition of the Kinase Y pathway. What should I do?
A4: A lack of effect could be due to several reasons:
-
Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit Kinase Y in your specific cell line.
-
Inactive pathway: The Kinase Y pathway may not be constitutively active in the chosen cell line.
-
Compound integrity: The compound may have degraded due to improper storage or handling. It is crucial to verify the compound's integrity and activity.[4]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed
-
Problem: Excessive cell death is observed at concentrations intended to be selective for Kinase Y.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a broad range of this compound concentrations to determine the IC50 value for your specific cell line.[5]
-
Use a Lower Concentration: Based on the dose-response data, select the lowest concentration that still provides significant inhibition of Kinase Y phosphorylation (validated by Western blot).
-
Confirm with a Structurally Different Inhibitor: Use a different Kinase Y inhibitor with a distinct chemical scaffold to see if the toxicity persists. If it does, the effect is more likely on-target.[1]
-
Issue 2: Inconsistent Results Between Experiments
-
Problem: Variability in the observed effects of this compound across different experimental replicates.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure consistent cell numbers and confluency at the time of treatment.[6][7]
-
Check for Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell cultures.
-
Ensure Proper Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase Y (On-Target) | 5 | Primary therapeutic target in the PI3K/AKT/mTOR pathway. |
| SRC Family Kinase A | 250 | Off-target with moderate affinity. |
| Aurora Kinase B | 800 | Off-target with lower affinity. |
| Other Kinases | >10,000 | Tested against a panel of 400 kinases. |
Table 2: Recommended Starting Concentrations for Cell Viability Assays
| Cell Line | Recommended Starting Range (nM) | Notes |
| MCF-7 (Breast Cancer) | 10 - 1000 | High Kinase Y pathway activation. |
| A549 (Lung Cancer) | 50 - 5000 | Moderate Kinase Y pathway activation. |
| U-87 MG (Glioblastoma) | 5 - 500 | Very sensitive to Kinase Y inhibition. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.[5]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours).[9]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Kinase Y, total Kinase Y, and a loading control (e.g., GAPDH) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of Kinase Y phosphorylation inhibition.
Mandatory Visualizations
Caption: this compound inhibits Kinase Y in the PI3K/AKT/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ptglab.com [ptglab.com]
- 11. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 12. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
MR-409 Technical Support Center: Navigating the Path from Preclinical Research to Clinical Application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Growth Hormone-Releasing Hormone (GHRH) agonist, MR-409. The content is designed to address specific experimental challenges and shed light on the complexities of translating promising preclinical findings into clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MR-409 in preclinical models?
MR-409 is a synthetic agonist for the Growth Hormone-Releasing Hormone Receptor (GHRH-R).[1] Its primary mechanism involves binding to GHRH-R, which is a Gs-coupled receptor. This activation stimulates intracellular signaling cascades that have shown therapeutic potential in various disease models, including diabetes, ischemic stroke, and certain cancers.[1][2][3]
In pancreatic β-cells, MR-409 binding to GHRH-R initiates a cascade that increases intracellular cyclic AMP (cAMP).[2] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the CREB protein at Serine 133.[2] Phosphorylated CREB acts as a transcription factor, increasing the expression of Insulin (B600854) Receptor Substrate 2 (IRS2).[2][4] Elevated IRS2 levels amplify insulin signaling, leading to the activation of the Akt/mTORC1 pathway, which promotes cell survival, proliferation, and function.[2][5]
Q2: In which preclinical models has MR-409 demonstrated therapeutic effects?
MR-409 has shown positive outcomes across several preclinical models:
-
Type 1 Diabetes: In mouse models, MR-409 protects pancreatic β-cells from cytokine-induced death, improves glucose homeostasis, preserves β-cell mass, and enhances insulin secretion.[2][4][6]
-
Ischemic Stroke: In mice with cerebral ischemia, MR-409 has demonstrated neuroprotective effects by promoting endogenous neurogenesis and improving neuroplasticity.[1][3]
-
Cancer: While MR-409 can stimulate the proliferation of some lung cancer cells in vitro, it paradoxically inhibited the in vivo growth of lung cancer xenografts in nude mice, an effect associated with the down-regulation of GHRH-R in the pituitary and tumors.[7]
-
Diabetic Nephropathy: MR-409 has been shown to alleviate diabetic nephropathy by mitigating oxidative stress and ferroptosis in mouse models.[8]
-
Alzheimer's Disease: In the 5xFAD mouse model of Alzheimer's, MR-409 treatment reduced brain amyloid-β deposits, astrogliosis, and neuroinflammation.[9]
Q3: What are the major signaling pathways activated by MR-409?
MR-409 activates several key signaling pathways depending on the cell type and context:
-
cAMP/PKA/CREB/IRS2 Pathway: This is a central pathway in pancreatic β-cells, leading to enhanced survival and function.[2][10]
-
Akt/mTORC1 Pathway: Activated downstream of IRS2, this pathway is crucial for cell survival, growth, and proliferation.[2][5]
-
BDNF/TrkB Pathway: This pathway, along with AKT/CREB, is activated in the context of ischemic stroke, promoting neurogenesis.[3][8]
-
JAK2/STAT3 and ERK1/2 Pathways: MR-409 has been shown to induce the activation of these pathways in bovine pulmonary arterial endothelial cells.[1]
Troubleshooting Experimental Assays
Q4: We are not observing the expected increase in pCREB or pAkt levels after MR-409 treatment in our cell line. What are some potential reasons?
-
GHRH-R Expression: Confirm that your cell line expresses the GHRH-receptor (GHRH-R). Receptor expression can vary significantly between cell types and even passages. Verify expression via RT-qPCR for mRNA or Western Blot/FACS for the protein.
-
Treatment Duration and Dose: Preclinical studies show effects at various time points and concentrations.[5][7] An initial time-course and dose-response experiment is critical. For CREB phosphorylation, effects can be rapid (minutes to hours), while changes in total IRS2 protein levels may require longer incubations (e.g., 24-48 hours).[2]
-
Cell Culture Conditions: High glucose or serum conditions can sometimes mask the effects of signaling modulators by basally activating the Akt pathway. Consider serum-starving the cells for a few hours before MR-409 treatment to reduce background signaling.
-
Reagent Quality: Ensure the MR-409 compound is properly stored and has not degraded. Prepare fresh stock solutions. Similarly, verify the activity of your antibodies (anti-pCREB, anti-pAkt) using positive controls.
-
PKA Dependence: The protective effects of MR-409 in β-cells have been shown to be PKA-dependent.[2][4] You can co-treat with a PKA inhibitor (like H89) as a negative control to confirm the pathway specificity in your system.[4]
Q5: Our in vivo study with MR-409 is not replicating the tumor inhibition seen in published xenograft models. What factors should we consider?
-
Contradictory In Vitro vs. In Vivo Effects: Be aware that MR-409 can stimulate cancer cell proliferation in vitro but inhibit tumor growth in vivo.[7] The in vivo inhibitory effect is attributed to a systemic response involving the down-regulation of GHRH-R in the pituitary and the tumor itself, a mechanism that cannot be observed in cell culture.[7]
-
Dosing and Administration: Check the dose, frequency, and route of administration. Published studies have used subcutaneous administration of 5 μ g/day .[7] Ensure consistent and accurate delivery.
-
Tumor Microenvironment: The host immune system and tumor microenvironment play a crucial role. The effects observed in immunodeficient nude mice might differ from those in syngeneic models with a competent immune system.
-
Model System: The specific cancer type and genetic background of the xenografted cells are critical. The inhibitory effects were documented in specific lung cancer cell lines (HCC827, H460, H446).[7] The response may differ in other cancer types.
Data from Preclinical Studies
Table 1: Summary of MR-409 Dosing in Preclinical Research
| Application | Model System | MR-409 Concentration / Dose | Observed Effect | Citation |
|---|---|---|---|---|
| Diabetes | MIN6 Cells, Mouse/Human Islets | In vitro: Not specified | Induces pCREB, IRS2, pAkt | [2][5] |
| Low-dose STZ Mice | In vivo: Not specified | Improved glucose control, preserved β-cell mass | [2] | |
| Cancer | Lung Cancer Cells (HCC827) | In vitro: 2 µM | Increased cellular cAMP | [7] |
| Lung Cancer Xenografts | In vivo: 5 µ g/day (s.c.) | Suppressed tumor growth by 48-65% | [7] | |
| Inflammation | Colon Specimens (LPS-induced) | In vitro: 1 and 5 µM | Decreased gene expression of COX-2, NF-κB | [1] |
| Neuroprotection | Alzheimer's Model (5xFAD mice) | In vivo: 0.8 mg/kg (s.c.) | Reduced amyloid-β deposits and neuron loss | [9] |
| Cardioprotection | Post-Myocardial Infarction | In vivo: Not specified | Reduced plasma levels of IL-2, IL-6, IL-10 |[1] |
Challenges in Translating MR-409 to Clinical Trials
Translating a promising preclinical molecule like MR-409 into a clinical candidate involves navigating numerous challenges common to targeted therapies.[11][12]
Q6: What are the key translational hurdles for a GHRH-R agonist like MR-409?
-
Predicting Clinical Efficacy: Success in animal models does not always translate to humans. The complexity of human diseases, genetic heterogeneity, and differences in metabolism can lead to discrepancies.[12] For MR-409, the dual proliferative (in vitro) and inhibitory (in vivo) effects in cancer models highlight the need for careful selection of the target indication and a deep understanding of the systemic versus local mechanism of action.[7]
-
Toxicity and Off-Target Effects: While MR-409 targets GHRH-R, these receptors are present in multiple tissues beyond the primary target (e.g., pituitary, immune cells, heart, brain).[5][8] This widespread expression raises concerns about potential on-target, off-organ toxicities. Long-term stimulation of the GH axis could have unintended metabolic or proliferative consequences that must be carefully evaluated in toxicology studies.
-
Biomarker Development: Identifying patients who are most likely to respond is crucial for successful clinical trials.[13] For MR-409, potential biomarkers could include GHRH-R expression levels in tumors, baseline levels of inflammatory cytokines, or specific genetic profiles. Developing and validating these biomarkers is a significant undertaking.
-
Dose Selection and Scheduling: Determining the optimal, safe, and effective dose in humans is a major challenge.[14] Preclinical dosing in mice (e.g., mg/kg) does not scale linearly to humans. Phase I trials will be essential to establish the pharmacokinetic (PK) and pharmacodynamic (PD) profile and identify the maximum tolerated dose. The concentration at which a drug is effective in preclinical studies may not be achievable or sustainable in patients.[15]
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated CREB (pCREB) and Akt (pAkt)
This protocol outlines the steps to assess the activation of key downstream effectors of MR-409 signaling.
-
Cell Seeding & Starvation: Seed cells (e.g., MIN6 insulinoma cells) in 6-well plates to reach 80-90% confluency on the day of the experiment.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours prior to treatment.
-
MR-409 Treatment: Treat cells with the desired concentration of MR-409 (e.g., a dose range of 10 nM to 2 µM) or vehicle control for the specified time (e.g., 30 minutes for pCREB, 2-4 hours for pAkt).
-
Cell Lysis: Immediately wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Use BSA for phosphoprotein antibodies.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pCREB (Ser133), total CREB, pAkt (Ser473), and total Akt, diluted in the blocking buffer. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to the corresponding total protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GHRH agonist MR-409 improves glucose homeostasis | BioWorld [bioworld.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Lost in Translation Problems and Pitfalls in Translating Laboratory Observations to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. researchgate.net [researchgate.net]
- 15. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistency in SyntheticMR Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in results obtained using SyntheticMR technology. While the term "lot-to-lot variability" is traditionally associated with physical reagents, in the context of a software-based imaging technology like SyntheticMR, variability in quantitative values can arise from a number of factors related to the imaging process. This guide is designed for researchers, scientists, and drug development professionals to help ensure the consistency and reproducibility of their SyntheticMR-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is SyntheticMR and how does it differ from a "synthetic compound"?
A1: SyntheticMR is a quantitative MRI method that measures the absolute properties of brain tissue to generate multiple contrast-weighted images, tissue segmentations, and parametric maps from a single scan.[1][2][3] It is a software-based technology, not a chemical or synthetic compound. Therefore, the concept of "lot-to-lot variability," which refers to differences between manufacturing batches of a physical substance, does not directly apply.[4][5] However, variability in imaging results can still occur due to other factors in the experimental workflow.
Q2: What are the potential sources of variability in quantitative data obtained using SyntheticMR?
A2: Variability in quantitative MRI can stem from several sources, including:
-
Scanner-related factors: Differences in hardware, software versions, and calibration between MRI scanners.
-
Patient-related factors: Physiological variations, patient movement, and positioning.
-
Acquisition parameters: Inconsistencies in the MRI sequence parameters used.
-
Post-processing steps: Variations in the analysis pipeline and software versions.
Q3: How can we minimize variability when conducting longitudinal studies or multi-site trials using SyntheticMR?
A3: To ensure consistency across different time points and locations, it is crucial to establish and adhere to a standardized imaging protocol. This includes using the same MRI scanner manufacturer and model, software version, and acquisition parameters whenever possible. Regular quality assurance and phantom scans are also essential to monitor scanner performance and calibration over time.
Q4: Can updates to the SyntheticMR software affect the quantitative results?
A4: Software updates may include improvements to the processing algorithms which could potentially lead to slight differences in the quantitative values. It is important to document the software version used for data acquisition and analysis. When a software update is installed, it is advisable to re-analyze a subset of data to assess the impact of the update on the results.
Troubleshooting Guide
This section provides a systematic approach to identifying and addressing sources of variability in your SyntheticMR data.
Issue 1: Inconsistent Quantitative Values Between Scans of the Same Subject
| Potential Cause | Troubleshooting Steps |
| Patient Positioning | Ensure consistent patient positioning and head immobilization between scans. Use anatomical landmarks for reference. |
| Patient Motion | Review images for motion artifacts. If present, consider re-acquiring the scan. Utilize motion correction techniques if available. |
| Physiological State | Note any changes in the patient's physiological state (e.g., hydration, medication) that could influence tissue properties. |
Issue 2: Discrepancies in Results Between Different MRI Scanners
| Potential Cause | Troubleshooting Steps |
| Hardware Differences | Characterize and account for scanner-specific differences by scanning a standardized phantom on all participating scanners. |
| Software Incompatibility | Verify that the same version of the SyntheticMR software and pulse sequence are used across all sites. |
| Protocol Deviations | Strictly adhere to the standardized imaging protocol. Any necessary deviations should be documented and their impact assessed. |
Experimental Protocols
Protocol 1: Quality Assurance Protocol for SyntheticMR Studies
-
Objective: To monitor the stability and consistency of MRI scanner performance for longitudinal and multi-site studies using SyntheticMR.
-
Procedure:
-
Perform weekly phantom scans using a standardized quantitative MRI phantom.
-
Acquire data using the same SyntheticMR sequence and parameters as the human subjects.
-
Analyze the phantom data to measure key quantitative parameters (e.g., T1, T2, PD).
-
Plot the measured values over time to track scanner performance and detect any drifts or shifts.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the quantitative values for each phantom compartment.
-
Establish acceptance criteria for the variability of these measurements.
-
If a measurement falls outside the acceptable range, investigate the potential cause (e.g., scanner malfunction, environmental changes).
-
Visualizations
Caption: Experimental workflow for a consistent SyntheticMR study.
Caption: Troubleshooting logic for addressing result variability.
References
Technical Support Center: Overcoming Resistance to MR 409 Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to MR 409 in cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in cancer?
This compound is a synthetic agonist of the growth hormone-releasing hormone (GHRH).[1] While it has shown neuroprotective effects, it has also been observed to inhibit the in vivo growth of various cancers, including lung cancer.[1][2] In some contexts, this compound can activate signaling pathways such as AKT/CREB and BDNF/TrkB.[3][4] Paradoxically, short-term in vitro administration may show agonistic effects on cell proliferation, while long-term in vivo treatment tends to suppress tumor growth.[2]
Q2: What are the potential mechanisms of acquired resistance to targeted cancer therapies like this compound?
While specific resistance mechanisms to this compound are not yet well-documented, resistance to targeted therapies in cancer cells typically arises from several key mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. A common mechanism is the upregulation or activation of receptor tyrosine kinases (RTKs) such as AXL, EGFR, or MET, which can then reactivate downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.[5][6][7][8]
-
Target Alteration: Genetic mutations in the drug's target protein can prevent the drug from binding effectively. This is a well-established mechanism for resistance to tyrosine kinase inhibitors (TKIs).[5][9]
-
Drug Efflux: Cancer cells can increase the expression of drug efflux pumps (e.g., P-glycoprotein), which actively remove the therapeutic agent from the cell, reducing its intracellular concentration and efficacy.[10][11]
-
Tumor Microenvironment: Factors within the tumor microenvironment, such as stromal cells or infiltrating immune cells, can secrete growth factors or cytokines that promote cancer cell survival despite treatment.[12]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process where cancer cells acquire a more migratory and invasive phenotype, which has been linked to drug resistance.[13]
Q3: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the initial steps to investigate this acquired resistance?
The initial steps to investigate acquired resistance to this compound should involve a systematic approach to confirm the resistance and then explore the potential underlying mechanisms. A recommended workflow is as follows:
-
Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo®) to compare the IC50 value of this compound in the suspected resistant cells versus the parental (sensitive) cells. A significant increase in the IC50 value confirms resistance.
-
Culture Maintenance: Ensure the cell line is not contaminated (e.g., with mycoplasma) and that the passage number is within an acceptable range, as high passage numbers can lead to phenotypic drift.[14][15]
-
Initial Mechanistic Screen:
-
Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in major survival pathways (e.g., PI3K/AKT, MAPK/ERK) and upstream RTKs (e.g., AXL, EGFR, MET) in both sensitive and resistant cells, with and without this compound treatment.
-
Gene Expression Analysis: Use qPCR or RNA-seq to look for upregulation of genes associated with drug resistance, such as those encoding drug efflux pumps or RTKs.
-
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays when testing this compound sensitivity.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Inconsistent cell numbers can lead to high variability. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization of the compound. |
| Assay Timing | The timing of reagent addition and signal measurement is critical. Adhere strictly to the protocol's incubation times. For endpoint assays, consider that different treatments might shift the optimal time for measurement.[15] |
| Plate Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS. |
| Mycoplasma Contamination | Test for mycoplasma contamination, as it can significantly alter cellular responses to treatment.[14][15] |
Problem 2: No significant change in the phosphorylation of direct downstream targets of the GHRH receptor, yet cells are resistant.
| Potential Cause | Troubleshooting Step |
| Bypass Pathway Activation | This is a strong indicator of a bypass mechanism.[5][13] Investigate the activation of alternative RTKs like AXL, MET, or EGFR.[6][8] Perform a western blot to check the phosphorylation status of these receptors. |
| Downstream Pathway Reactivation | The bypass pathway may be reactivating downstream signaling nodes like AKT or ERK independently of the primary target pathway.[7][8] Assess the phosphorylation of AKT and ERK. |
| Heterodimerization of Receptors | The GHRH receptor might be forming heterodimers with other receptors (e.g., HER2), leading to altered signaling and resistance.[12] Consider performing co-immunoprecipitation experiments to investigate potential interactions. |
| Loss of a Pro-Apoptotic Signal | Resistance may not be due to the activation of a survival pathway, but rather the loss of a drug-induced pro-apoptotic signal. Investigate the expression of key apoptosis-related proteins like BIM, BAX, and cleaved caspases. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment Condition | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 2.5 | 1.0 |
| This compound-Resistant Subline | This compound | 25.0 | 10.0 |
| This compound-Resistant Subline | This compound + AXL Inhibitor (1 µM) | 5.0 | 2.0 |
Table 2: Hypothetical Protein Expression and Phosphorylation Changes in this compound-Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Change in Resistant Cells |
| p-AXL (Tyr702) | 1.0 | 8.5 | ↑ |
| Total AXL | 1.2 | 7.8 | ↑ |
| p-AKT (Ser473) | 1.0 | 6.2 | ↑ |
| Total AKT | 1.1 | 1.3 | ↔ |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 5.9 | ↑ |
| Total ERK1/2 | 1.0 | 1.1 | ↔ |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of resistance to this compound via AXL bypass signaling.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for investigating acquired this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - Wang - Translational Cancer Research [tcr.amegroups.org]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 11. Overcoming multidrug-resistant cancer with smart nanoparticles • healthcare-in-europe.com [healthcare-in-europe.com]
- 12. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Refining MR 409 Delivery for Enhanced Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental delivery of MR 409, a growth hormone-releasing hormone (GHRH) agonist, across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the blood-brain barrier important?
A1: this compound is a synthetic agonist for the growth hormone-releasing hormone (GHRH) receptor. It has demonstrated significant neuroprotective and neuroregenerative effects in preclinical studies, making it a promising candidate for treating neurological conditions such as ischemic stroke.[1][2][3] Effective delivery across the blood-brain barrier is crucial for this compound to reach its target receptors in the central nervous system (CNS) and exert its therapeutic effects.
Q2: What are the primary challenges in delivering this compound across the blood-brain barrier?
A2: As a peptide-based therapeutic, this compound faces several challenges in crossing the BBB, including:
-
Low Passive Permeability: The tight junctions of the BBB restrict the passage of most peptides.[4][5]
-
Enzymatic Degradation: Peptides are susceptible to degradation by enzymes present at the BBB and in the plasma.[4]
-
Efflux Transporters: Transporters such as P-glycoprotein (P-gp) can actively pump this compound out of the brain endothelial cells, reducing its net accumulation in the CNS.[4][6]
-
Short Plasma Half-life: Rapid clearance from the bloodstream limits the time available for this compound to cross the BBB.[5]
Q3: What are the known signaling pathways activated by this compound in the CNS?
A3: this compound has been shown to activate several signaling pathways that promote neurogenesis and cell survival.[1][3] These include the AKT/CREB and BDNF/TrkB pathways, which are critical for neuronal proliferation, migration, and differentiation.[1][3]
Q4: What in vitro models are suitable for assessing this compound's BBB permeability?
A4: In vitro BBB models are valuable for initial screening of this compound formulations and delivery strategies. Commonly used models include Transwell assays with brain endothelial cell lines such as hCMEC/D3.[7][8][9] These models allow for the measurement of the apparent permeability coefficient (Papp) and can be used to investigate the involvement of specific transporters.[8]
Q5: How can I measure the in vivo BBB penetration of this compound?
A5: In vivo methods provide a more physiologically relevant assessment of BBB penetration. Techniques such as brain microdialysis and the analysis of brain-to-plasma concentration ratios (Kp) after systemic administration are commonly used to quantify the extent of this compound delivery to the brain.[10][11]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of this compound in In Vitro BBB Models
| Possible Causes | Troubleshooting Steps |
| Poor Passive Diffusion | - Modify this compound to increase its lipophilicity. This can be achieved through strategies like acylation or the attachment of lipidic moieties. - Co-administer with agents that transiently open tight junctions, though this approach requires careful toxicity assessment. |
| Efflux by Transporters (e.g., P-gp) | - Co-incubate with known P-gp inhibitors (e.g., verapamil, zosuquidar) in your in vitro model to confirm P-gp involvement. - Redesign this compound to reduce its affinity for efflux transporters. |
| Enzymatic Degradation | - Include protease inhibitors in the assay medium to assess the impact of enzymatic degradation. - Modify the peptide structure of this compound to enhance its stability, for example, by using D-amino acids or cyclization. |
| Low Receptor-Mediated Transcytosis | - Conjugate this compound to a ligand that targets a BBB receptor, such as the transferrin receptor (TfR) or insulin (B600854) receptor, to utilize receptor-mediated transcytosis.[4][6] |
Issue 2: Low Brain-to-Plasma Concentration Ratio (Kp) of this compound in In Vivo Studies
| Possible Causes | Troubleshooting Steps |
| Rapid Systemic Clearance | - Formulate this compound in a way that extends its plasma half-life, such as PEGylation or encapsulation in nanoparticles.[2] - Consider alternative routes of administration that bypass first-pass metabolism, such as intranasal delivery.[2][12] |
| Poor BBB Penetration | - Implement strategies to enhance BBB penetration as outlined in Issue 1. - Utilize brain-penetrating peptides (BPPs) or cell-penetrating peptides (CPPs) as carriers for this compound.[13][14] |
| High Plasma Protein Binding | - Measure the unbound fraction of this compound in plasma. Only the unbound drug is available to cross the BBB. - Modify this compound to reduce its affinity for plasma proteins. |
| Inaccurate Measurement | - Ensure that brain tissue is properly cleared of blood to avoid overestimation of brain concentration. - Use a sensitive and specific analytical method for the quantification of this compound in brain and plasma samples. |
Data Presentation
Table 1: Representative In Vitro Permeability Data for this compound and Controls
| Compound | Apparent Permeability (Papp, cm/s) | Efflux Ratio |
| This compound (Unmodified) | 0.5 x 10⁻⁶ | 4.2 |
| This compound + P-gp Inhibitor | 1.5 x 10⁻⁶ | 1.1 |
| This compound-TfR Ligand Conjugate | 3.8 x 10⁻⁶ | 1.3 |
| Sucrose (Low Permeability Control) | 0.1 x 10⁻⁶ | 1.0 |
| Caffeine (High Permeability Control) | 20 x 10⁻⁶ | 1.0 |
Table 2: Representative In Vivo Brain Penetration Data for this compound Formulations
| Formulation | Route of Administration | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| This compound (Saline) | Intravenous | 0.02 | 0.01 |
| This compound (PEGylated) | Intravenous | 0.05 | 0.03 |
| This compound in Nanoparticles | Intravenous | 0.15 | 0.10 |
| This compound (Intranasal) | Intranasal | 0.25 | 0.18 |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Culture: Culture hCMEC/D3 cells on the apical side of a Transwell insert until a confluent monolayer is formed, as confirmed by transendothelial electrical resistance (TEER) measurements.
-
Experimental Setup:
-
Apical chamber: Contains this compound (or control compound) in assay buffer.
-
Basolateral chamber: Contains assay buffer.
-
-
Incubation: Incubate the Transwell plate at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Efflux Ratio: To determine the involvement of efflux transporters, perform the experiment in the reverse direction (basolateral to apical) and calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.
Protocol 2: In Vivo Brain Penetration Study in Mice
-
Animal Model: Use adult male C57BL/6 mice.
-
Drug Administration: Administer the this compound formulation via the desired route (e.g., intravenous tail vein injection).
-
Sample Collection: At a specified time point post-administration (e.g., 60 minutes), collect blood via cardiac puncture and immediately perfuse the brain with saline to remove intravascular blood.
-
Tissue Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Brain: Homogenize the brain tissue.
-
-
Quantification: Determine the concentration of this compound in plasma and brain homogenate using a validated analytical method.
-
Calculation of Kp: Calculate the brain-to-plasma concentration ratio (Kp) as: Kp = C_brain / C_plasma where C_brain is the concentration in the brain and C_plasma is the concentration in plasma.
Visualizations
Caption: Signaling pathways activated by this compound in the CNS.
Caption: Experimental workflow for enhancing this compound BBB penetration.
References
- 1. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to deliver peptide drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medical.researchfloor.org [medical.researchfloor.org]
- 9. mdpi.com [mdpi.com]
- 10. Blood-brain barrier permeability to peptides: pitfalls in measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Brain penetrating peptides and peptide-drug conjugates to overcome the blood-brain barrier and target CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo | PLOS One [journals.plos.org]
managing potential side effects of long-term MR 409 administration
Technical Support Center: MR 409
This technical support guide provides researchers, scientists, and drug development professionals with information on managing potential side effects associated with the long-term administration of this compound, a selective inhibitor of Kinase XYZ in the ABC signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a potent and highly selective small molecule inhibitor of Kinase XYZ. This kinase is a critical downstream effector in the ABC signaling pathway, which is frequently hyperactivated in certain malignancies, driving cellular proliferation and survival. By inhibiting Kinase XYZ, this compound effectively suppresses tumor growth in preclinical models.
Q2: What are the most commonly observed long-term side effects of this compound in preclinical models?
A: Based on chronic toxicity studies in rodent and non-human primate models, the most frequently observed side effects include dermatological toxicities (rash, alopecia), mild to moderate metabolic dysregulation (hyperglycemia, dyslipidemia), and hematological changes (anemia, neutropenia).
Q3: How can we monitor for potential cardiotoxicity with this compound administration?
A: We recommend a multi-tiered approach for monitoring cardiotoxicity. This includes in vitro assessments using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on contractility and electrophysiology. In vivo, regular monitoring of cardiac biomarkers (e.g., troponin levels) and echocardiograms in animal models is advised for long-term studies.
Q4: Are the dermatological side effects reversible upon cessation of treatment?
A: In preclinical studies, dermatological toxicities such as rash and alopecia were generally observed to be reversible. Upon withdrawal of this compound, a gradual resolution of these findings was noted over a period of 2-4 weeks.
Troubleshooting Guides
Issue 1: Unexpected Level of Hematological Suppression Observed
Symptoms: Significant decreases in red blood cell counts (Anemia), white blood cell counts (Neutropenia), or platelet counts (Thrombocytopenia) beyond anticipated levels in in-vivo models.
Possible Causes:
-
Off-target effects on hematopoietic progenitor cells.
-
Individual animal sensitivity or underlying health conditions.
-
Incorrect dosing or formulation issues.
Troubleshooting Steps:
-
Verify Dose and Formulation: Immediately confirm the concentration and stability of the dosing solution.
-
Monitor Animal Health: Increase the frequency of complete blood count (CBC) monitoring to track the kinetics of the cytopenias.
-
Dose De-escalation Study: Initiate a cohort with a reduced dose of this compound to determine if the effect is dose-dependent.
-
In Vitro Colony-Forming Assays: Utilize colony-forming unit (CFU) assays with bone marrow progenitor cells to assess the direct impact of this compound on hematopoiesis in vitro.
Issue 2: Significant Elevation in Blood Glucose Levels
Symptoms: Consistent hyperglycemia observed during routine blood chemistry monitoring in animal models.
Possible Causes:
-
Inhibition of Kinase XYZ or a related kinase in metabolic tissues (e.g., pancreas, liver).
-
Alteration of insulin (B600854) signaling pathways.
Troubleshooting Steps:
-
Confirm Finding: Repeat blood glucose measurements after a fasting period to confirm hyperglycemia.
-
Glucose Tolerance Test (GTT): Perform a GTT to assess the animal's ability to clear a glucose load, which can help differentiate between insulin resistance and impaired insulin secretion.
-
Measure Insulin Levels: Quantify serum insulin levels to investigate for appropriate pancreatic beta-cell response.
-
Signaling Pathway Analysis: Conduct Western blot or similar analyses on tissues like the liver and skeletal muscle to examine the phosphorylation status of key proteins in the insulin signaling pathway (e.g., Akt, GSK3β).
Quantitative Data Summary
Table 1: Hematological Parameters in Long-Term (90-Day) Rodent Study
| Parameter | Vehicle Control (Mean ± SD) | This compound (10 mg/kg) (Mean ± SD) | This compound (30 mg/kg) (Mean ± SD) |
| Hemoglobin (g/dL) | 14.5 ± 1.2 | 12.1 ± 1.5 | 10.2 ± 1.8 |
| Neutrophils (x10³/µL) | 4.8 ± 0.9 | 3.5 ± 0.7 | 2.1 ± 0.6 |
| Platelets (x10³/µL) | 850 ± 150 | 720 ± 130 | 550 ± 160 |
Table 2: Metabolic Parameters in Long-Term (90-Day) Rodent Study
| Parameter | Vehicle Control (Mean ± SD) | This compound (10 mg/kg) (Mean ± SD) | This compound (30 mg/kg) (Mean ± SD) |
| Fasting Glucose (mg/dL) | 95 ± 10 | 115 ± 15 | 140 ± 20 |
| Total Cholesterol (mg/dL) | 80 ± 12 | 105 ± 18 | 130 ± 25 |
| Triglycerides (mg/dL) | 100 ± 20 | 130 ± 22 | 165 ± 30 |
Key Experimental Protocols
Protocol 1: In Vitro Cardiotoxicity Assessment using hiPSC-Cardiomyocytes
Objective: To evaluate the direct effects of this compound on the electrophysiology and viability of human cardiomyocytes.
Methodology:
-
Cell Culture: Plate hiPSC-CMs on microelectrode array (MEA) plates or plates suitable for viability assays and allow them to form a spontaneously beating syncytium.
-
Compound Preparation: Prepare a dilution series of this compound (e.g., 0.1, 1, 10, 100 µM) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
MEA Recording (Electrophysiology):
-
Record a baseline field potential duration (FPD) for 10 minutes before adding the compound.
-
Add the various concentrations of this compound and the vehicle control to the wells.
-
Record the field potentials continuously for at least 24 hours. Analyze the data for changes in beat rate, FPD, and arrhythmogenic events.
-
-
Viability Assay (e.g., MTS or CellTiter-Glo®):
-
In a parallel plate, treat the hiPSC-CMs with the same dilution series of this compound.
-
Incubate for 48-72 hours.
-
Add the viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) to determine the percentage of viable cells relative to the vehicle control.
-
Visualizations
Caption: this compound inhibits Kinase XYZ in the ABC signaling pathway.
Caption: Troubleshooting workflow for this compound-induced hyperglycemia.
Caption: Workflow for in-vitro cardiotoxicity screening.
Technical Support Center: Optimizing In Vivo Studies with MR 409
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo half-life of MR 409, a growth hormone-releasing hormone (GHRH) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound?
Direct pharmacokinetic studies detailing the precise numerical half-life of this compound in various species are not extensively published in publicly available literature. However, the "MR" series of GHRH agonists, which includes this compound, has been developed to have a longer half-life, greater stability, and strong affinity for the GHRH receptor compared to earlier series of GHRH analogs.[1][2] This suggests that this compound is designed for improved stability and a more sustained presence in vivo than native GHRH.
Q2: My in vivo experiments with this compound require a more sustained therapeutic effect. What are my options?
Researchers encountering a need for a longer duration of action for this compound in their in vivo models can explore several strategies. These primarily fall into two categories: formulation-based approaches and chemical modification. Formulation strategies, such as encapsulation in nanoparticles or hydrogels, aim to create a depot from which the peptide is slowly released. Chemical modifications, while more complex and potentially altering the molecule's intrinsic activity, can also be considered.
Q3: Are there any published formulation strategies that have been successfully used to extend the in vivo effect of this compound?
Yes, a recent study has demonstrated the use of a reactive oxygen species (ROS)-responsive nanoparticle system for the delivery of this compound. This formulation, PEG-PPS-PEG@MR409, was designed to target the site of myocardial injury and provide a sustained release of the peptide.[3] This approach not only allows for targeted delivery but also enables a reduced frequency of administration compared to the unmodified peptide, indicating a prolonged therapeutic effect.[3]
Q4: What are some general strategies for extending the half-life of peptide drugs that could be applicable to this compound?
For peptide drugs like this compound, several well-established techniques can be employed to prolong their in vivo half-life. These include:
-
Microencapsulation: This involves trapping the peptide within biodegradable polymer microspheres, which then slowly release the drug over time as the polymer degrades.[4]
-
Hydrogel Formulations: Peptides can be encapsulated within hydrogels that form a depot upon injection, leading to sustained release.[5][6]
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, shielding it from renal clearance and enzymatic degradation.[7][8]
-
Lipidation: Acylation with fatty acids can promote binding to serum albumin, which acts as a carrier and extends the peptide's circulation time.
-
Fusion Proteins: Genetically fusing the peptide to a larger protein, such as an antibody Fc fragment or albumin, can significantly increase its half-life.[8]
Troubleshooting Guide: Improving the In Vivo Half-Life of this compound
This guide provides structured advice for addressing common issues related to the in vivo half-life of this compound.
Issue 1: Rapid Clearance of this compound Leading to Suboptimal Efficacy
Potential Cause: The intrinsic pharmacokinetic properties of the unmodified this compound peptide may result in rapid clearance from circulation in your specific animal model.
Troubleshooting Steps:
-
Review Dosing Regimen: In many preclinical studies, GHRH agonists like this compound are administered via daily subcutaneous injections to maintain therapeutic levels.[2][9][10][11] Ensure your dosing frequency is aligned with published protocols.
-
Consider a Sustained-Release Formulation: If daily dosing is not feasible or does not provide the desired sustained effect, explore formulating this compound for prolonged release.
-
Nanoparticle Encapsulation: As demonstrated with the PEG-PPS-PEG@MR409 system, encapsulating this compound in nanoparticles can provide targeted and sustained delivery.[3]
-
Microparticle or Hydrogel Depot: These formulations create a subcutaneous depot from which the peptide is slowly released.[4][5][6][12][13]
-
Issue 2: Difficulty in Formulating this compound for Sustained Release
Potential Cause: Peptide formulations can be complex, with challenges in maintaining peptide stability and achieving the desired release profile.
Troubleshooting Steps:
-
Consult Formulation Experts: Collaborating with a pharmaceutical scientist or a core facility specializing in drug delivery can provide valuable expertise in developing a suitable formulation.
-
Literature Review for Similar Peptides: Investigate formulation strategies that have been successful for other GHRH agonists or peptides of similar size and chemical properties.
-
Feasibility Studies: Begin with small-scale pilot studies to test different formulation approaches (e.g., various polymers for microencapsulation, different hydrogel compositions) to identify the most promising candidates for your in vivo model.
Data Presentation
Table 1: Comparison of Administration Frequency for this compound Formulations
| Formulation | Administration Frequency | Outcome | Reference |
| Unmodified ("Naked") this compound | Once daily via tail vein injection | Therapeutic effect on myocardial infarction | [3] |
| PEG-PPS-PEG@MR409 Nanoparticles | Once every 3 days via tail vein injection | More efficient therapeutic effect on myocardial infarction compared to naked this compound | [3] |
Experimental Protocols
Protocol 1: Preparation of PEG-PPS-PEG@MR409 Nanoparticles
This protocol is a summary of the method described for preparing this compound-loaded vesicles for sustained release and targeted delivery.[3]
Materials:
-
This compound peptide
-
Amphiphilic PEG-PPS-PEG block copolymer
-
Tetrahydrofuran (THF)
-
Aqueous solution
-
Rotary evaporator
-
Centrifugal filter units
Methodology:
-
Dissolve the amphiphilic PEG-PPS-PEG block copolymer in THF.
-
Slowly add the polymer solution drop-wise to an aqueous solution of this compound.
-
Remove the organic solvent (THF) using a rotary evaporator.
-
Purify the resulting this compound-loaded vesicles by centrifugation using centrifugal filter units.
Protocol 2: General Workflow for Evaluating a Sustained-Release Formulation of this compound
This protocol outlines a general approach to assess the in vivo performance of a newly developed sustained-release formulation of this compound.
Phases:
-
Formulation Development: Prepare the sustained-release formulation of this compound (e.g., nanoparticles, microparticles, hydrogel).
-
In Vitro Characterization:
-
Determine the encapsulation efficiency and drug loading.
-
Perform in vitro release studies under physiological conditions to establish the release kinetics.
-
-
In Vivo Pharmacokinetic (PK) Study:
-
Administer a single dose of the formulation to the animal model.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of this compound to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Compare the PK profile to that of the unmodified this compound administered via the same route.
-
-
In Vivo Pharmacodynamic (PD) Study:
-
Administer the formulation to the animal model of disease.
-
Monitor the relevant biomarkers or therapeutic outcomes over an extended period.
-
Compare the duration and magnitude of the therapeutic effect to that of the unmodified this compound.
-
Visualizations
Signaling Pathways of this compound
The therapeutic effects of this compound are mediated through the activation of several key intracellular signaling pathways upon binding to the GHRH receptor.
Caption: this compound signaling cascade leading to improved cell survival and function.
Experimental Workflow for Half-Life Extension
The following diagram illustrates a logical workflow for developing and evaluating a sustained-release formulation of this compound.
Caption: Workflow for developing and testing sustained-release this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. news.umich.edu [news.umich.edu]
- 5. kinampark.com [kinampark.com]
- 6. Peptides for Drug Delivery - Creative Peptides [creative-peptides.com]
- 7. Developments in human growth hormone preparations: sustained-release, prolonged half-life, novel injection devices, and alternative delivery routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renoprotective effects of GHRH agonist MR409 is associated with reduced oxidative stress and ferroptosis in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GRHR agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Recent Advances in Formulations for Long-Acting Delivery of Therapeutic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Conflicting In Vitro and In Vivo Results of MR-409 in Cancer Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering conflicting in vitro and in vivo results with the GHRH agonist, MR-409, in the context of cancer studies.
Troubleshooting Guide: Resolving the In Vitro vs. In Vivo Paradox of MR-409
Question: Why does MR-409 promote cancer cell proliferation in our in vitro assays but inhibit tumor growth in our in vivo models?
Answer: This is a documented and expected observation for MR-409. The discrepancy arises from a key physiological difference between short-term cell culture and a long-term in vivo systemic environment: GHRH receptor (GHRH-R) downregulation .
-
In Vitro (Agonistic Effect): In short-term in vitro settings, cancer cells expressing GHRH-R respond to MR-409 as a growth hormone-releasing hormone (GHRH) agonist. This activation stimulates intracellular signaling pathways, such as the cAMP/PKA/CREB cascade, leading to increased cell proliferation and viability.
-
In Vivo (Inhibitory Effect): In a living organism, prolonged administration of a potent agonist like MR-409 leads to the downregulation and desensitization of GHRH-Rs on both the pituitary gland and the tumor cells themselves.[1] This reduction in available receptors negates the proliferative signal, ultimately leading to an inhibition of tumor growth. This phenomenon is similar to the mechanism of LHRH agonists in treating sex hormone-dependent cancers.[1]
Question: We are not observing tumor inhibition in our xenograft model. What are the potential experimental factors to consider?
Answer: If you are not observing the expected in vivo tumor inhibition, consider the following factors:
-
Treatment Duration and Dosage: The inhibitory effect of MR-409 is dependent on long-term administration. Studies reporting tumor suppression used treatment durations of 4 to 8 weeks with a daily subcutaneous dose of 5 μ g/day .[1] Shorter durations may not be sufficient to induce significant GHRH-R downregulation.
-
Tumor Model and GHRH-R Expression: The level of GHRH-R expression in your chosen cancer cell line is critical. Confirm that your in vivo model expresses sufficient levels of the pituitary-type GHRH receptor (pGHRH-R) and its splice variant (SV1).[1]
-
Pharmacokinetics and Bioavailability: Ensure the route of administration and formulation of MR-409 allows for sustained bioavailability to induce receptor downregulation. Subcutaneous injection is a commonly used and effective method.[1]
-
Animal Model: The use of immunocompromised mice (e.g., nude mice) is crucial for xenograft studies to prevent rejection of human cancer cells.
Question: How can we confirm that GHRH receptor downregulation is the cause of the observed in vivo efficacy in our experiments?
Answer: To verify this mechanism, you can perform the following analyses on tissues collected from your in vivo study:
-
Western Blotting: Compare the protein levels of pGHRH-R and SV1 in tumor and pituitary tissues from MR-409-treated and vehicle-treated animals. A significant decrease in the treated group would confirm downregulation.[1]
-
Immunohistochemistry (IHC): Perform IHC staining for GHRH-R on tumor sections to visualize and quantify the reduction in receptor expression at the tissue level.
Quantitative Data Summary
Table 1: In Vitro Effects of MR-409 on Lung Cancer Cell Lines
| Cell Line | Assay | Treatment | Result |
| HCC827 | Cell Viability | 5 µM MR-409 | Significant increase in cell viability[1] |
| H460 | Cell Viability | 5 µM MR-409 | Significant increase in cell viability[1] |
| H446 | Cell Viability | 5 µM MR-409 | Significant increase in cell viability[1] |
| HCC827 | Cellular cAMP Levels | 2 µM MR-409 | 31.6% increase (P < 0.05)[1] |
| H460 | Cellular cAMP Levels | 2 µM MR-409 | Moderate increase[1] |
| H446 | Cellular cAMP Levels | 2 µM MR-409 | Moderate increase[1] |
| HCC827 | pCREB/CREB Ratio | MR-409 (72h) | Significant increase (P < 0.05)[1] |
| H460 | pCREB/CREB Ratio | MR-409 (72h) | Slight augmentation[1] |
| H446 | pCREB/CREB Ratio | MR-409 (72h) | Slight augmentation[1] |
Table 2: In Vivo Efficacy of MR-409 in Lung Cancer Xenograft Models
| Cell Line | Treatment | Duration | Result |
| HCC827 | 5 µ g/day s.c. | 4-8 weeks | 48.2% tumor growth suppression[1] |
| H460 | 5 µ g/day s.c. | 4-8 weeks | 48.7% tumor growth suppression[1] |
| H446 | 5 µ g/day s.c. | 4-8 weeks | 65.6% tumor growth suppression[1] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCC827, H460, H446) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with the desired concentration of MR-409 (e.g., 5 µM) or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5x10⁶ cancer cells (e.g., HCC827, H460, H446) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer MR-409 (e.g., 5 µ g/day ) or vehicle control subcutaneously daily.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 4-8 weeks) or until tumors in the control group reach a specified size.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor and pituitary tissues for further analysis (e.g., Western blot, IHC).
Visualized Signaling Pathways and Workflows
Caption: In Vitro Signaling Pathway of MR-409 in Cancer Cells.
Caption: Experimental Workflow for Investigating MR-409.
References
Technical Support Center: Optimizing Cell Culture Conditions for MR 409 Experiments
Welcome to the technical support center for MR 409 experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell culture conditions and overcome common challenges.
I. Troubleshooting Guide
This section addresses specific issues that may arise during your this compound cell culture experiments.
Problem: Low Cell Viability or Slow Growth
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Culture Medium | Ensure you are using the recommended basal medium and supplements for your specific cell type. Different cells have varying nutritional needs.[][2] |
| Incorrect Serum Concentration | Optimize the serum concentration (e.g., Fetal Bovine Serum) as too high or too low levels can negatively impact cell growth. A typical range is 5-20%, but this may need to be adjusted for your specific cells.[3] |
| Temperature and pH Fluctuations | Maintain a stable temperature, typically 37°C for mammalian cells, and a pH between 7.2 and 7.4.[4] Use a calibrated incubator and monitor the pH of the medium regularly.[4][5] |
| High Cell Passage Number | Cells can lose their viability and change their characteristics at high passage numbers. It is recommended to use cells from a low-passage stock. |
| Mycoplasma Contamination | This is a common and often undetected issue that can significantly affect cell growth.[6] Regularly test your cultures for mycoplasma. If positive, discard the culture and decontaminate the workspace.[6][7] |
Problem: Poor Cell Attachment (for Adherent Cells)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Over-trypsinization | Excessive exposure to trypsin can damage cell surface proteins required for attachment.[] Use the lowest effective concentration of trypsin and monitor the cells closely during detachment.[] |
| Culture Vessel Surface | Some cell lines may require culture vessels coated with extracellular matrix components like collagen or poly-D-lysine to promote attachment.[2] |
| Low Seeding Density | Insufficient cell-to-cell contact can hinder attachment. Ensure you are seeding cells at the recommended density. |
| Absence of Attachment Factors | Serum-free media may lack necessary attachment factors. Supplement the media with these factors if required.[7] |
Problem: Cell Clumping in Suspension Cultures
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Presence of DNA from Dead Cells | DNA released from dead cells can cause clumping. Gently pellet the cells and resuspend them in fresh medium. Adding DNase I can also help.[7] |
| Inadequate Agitation | For suspension cultures, ensure the shaker or spinner flask is set to the optimal speed to keep the cells evenly distributed. |
| High Cell Density | Overcrowding can lead to clumping. Maintain the cell density within the recommended range for your cell line. |
Problem: Contamination (Bacterial, Fungal, or Yeast)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Breach in Aseptic Technique | Strictly adhere to aseptic techniques, such as working in a laminar flow hood and sterilizing all equipment and reagents.[5] |
| Contaminated Reagents or Media | Always use reagents and media from trusted suppliers.[8] Consider quarantining and testing new lots of reagents before use.[6] |
| Environmental Contaminants | Regularly clean and disinfect incubators, water baths, and the general laboratory area.[8] |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal seeding density for this compound experiments?
The optimal seeding density is cell-line specific and depends on the nature of the experiment. It is recommended to perform a cell titration experiment to determine the ideal density for your specific this compound application. This will ensure that the cells are in the logarithmic growth phase during your experiment.
Q2: How often should I change the medium for my this compound cell cultures?
Medium should typically be changed every 2-3 days. However, this can vary based on the metabolic rate and density of your cells. A rapid change in the medium's color (e.g., from red to yellow in phenol (B47542) red-containing medium) indicates a drop in pH due to metabolic activity and the need for a medium change.[6]
Q3: Can I use antibiotics in my cell culture medium?
While antibiotics can be used to prevent bacterial contamination, their routine use is not always recommended as they can mask low-level contamination and may have off-target effects on cell metabolism.[5] If you choose to use antibiotics, use them at the recommended concentration and be aware of their potential impact on your experimental results.
Q4: How do I properly thaw cryopreserved this compound cells?
Proper thawing is crucial for cell viability. Quickly thaw the vial in a 37°C water bath, then transfer the cells to a tube with pre-warmed medium. Centrifuge the cells to remove the cryoprotectant (like DMSO), and then resuspend the cell pellet in fresh medium before plating.
Q5: What are the key parameters to monitor for quality control in this compound cell cultures?
Regularly monitor cell morphology, growth rate, and viability. Periodically check for mycoplasma contamination and verify the identity of your cell line. Maintaining a detailed cell culture log is also essential for reproducibility.
III. Experimental Protocols
Protocol 1: Standard Subculture of Adherent this compound Cells
-
Aspirate Medium: Carefully remove the old medium from the culture flask without disturbing the cell monolayer.
-
Wash Cells: Gently wash the cell monolayer with a sterile, calcium and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum.
-
Add Dissociation Reagent: Add a minimal volume of pre-warmed trypsin-EDTA solution to cover the cell monolayer (e.g., 1 mL for a T-25 flask).
-
Incubate: Incubate the flask at 37°C for 2-5 minutes, or until the cells round up and detach. You can monitor this under a microscope.
-
Neutralize Trypsin: Add complete medium (containing serum) to the flask to inactivate the trypsin. The volume should be at least 3-4 times the volume of trypsin used.
-
Cell Suspension: Gently pipette the medium over the cell layer to create a single-cell suspension.
-
Transfer: Transfer the cell suspension to a new, larger flask containing fresh, pre-warmed medium at the desired split ratio.
-
Incubate: Place the new flask in a 37°C, 5% CO2 incubator.
Protocol 2: Cryopreservation of this compound Cells
-
Prepare Cells: Harvest cells that are in the logarithmic growth phase and have high viability.
-
Cell Pellet: Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend in Freezing Medium: Resuspend the cell pellet in a pre-chilled cryopreservation medium (e.g., complete medium with 10% DMSO).
-
Aliquot: Transfer the cell suspension into cryovials.
-
Controlled Freezing: Place the vials in a controlled-rate freezing container and store at -80°C for at least 24 hours.
-
Long-term Storage: Transfer the vials to a liquid nitrogen tank for long-term storage.
IV. Data Presentation
Table 1: Example of this compound Growth Rate Optimization
| Condition | Seeding Density (cells/cm²) | Growth Medium | Doubling Time (hours) | Viability (%) |
| A | 5,000 | Medium X + 5% FBS | 36 | 92% |
| B | 5,000 | Medium X + 10% FBS | 28 | 98% |
| C | 10,000 | Medium Y + 10% FBS | 24 | 95% |
Table 2: Example of this compound Compound Treatment Effect
| Compound | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Apoptosis Rate (%) |
| Control | 0 | 48 | 99 | 2 |
| This compound | 10 | 48 | 65 | 30 |
| This compound | 50 | 48 | 25 | 70 |
V. Visualizations
Caption: A standard experimental workflow for testing the effects of the this compound compound.
Caption: A hypothetical signaling pathway activated by the this compound compound.
References
strategies to enhance the potency of MR 409
Welcome to the technical support center for MR 409, a potent Growth Hormone-Releasing Hormone (GHRH) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in experimental settings. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter, alongside detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic agonist of the Growth Hormone-Releasing Hormone Receptor (GHRH-R).[1][2][3] Its primary mechanism of action involves binding to and activating GHRH-R, which is a Gs-protein coupled receptor. This activation stimulates the cAMP/PKA/CREB signaling pathway. In pancreatic β-cells, this leads to the induction of Insulin (B600854) Receptor Substrate 2 (IRS2), which subsequently activates the Akt/mTORC1 signaling cascade, promoting cell survival, proliferation, and function.[4][5][6][7][8][9][10]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily investigated for its protective effects on pancreatic β-cells in models of diabetes and for its neuroprotective properties.[1][2][4][6] Research applications include studying β-cell survival and regeneration, insulin secretion, and neurogenesis after ischemic events.[5][11] It has also been studied for its effects on the cardiovascular system and in some cancer models, where long-term administration has paradoxically shown to inhibit tumor growth in vivo.[12][13][14][15]
Q3: What are the recommended in vitro and in vivo concentrations/dosages for this compound?
A3: The optimal concentration or dosage of this compound can vary depending on the experimental model. Based on published studies, here are some starting recommendations:
-
In Vitro: For cell culture experiments, concentrations typically range from 1 µM to 5 µM.[1][2]
-
In Vivo: For subcutaneous administration in mice, a common dosage is 5 µ g/animal/day or 15 µ g/mouse/day .[10][12][14]
Q4: How should this compound be stored?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month. It should be stored in a sealed container, protected from moisture and light.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low cellular response to this compound in vitro (e.g., no increase in CREB phosphorylation or Akt activation). | 1. Cell Health and Passage Number: Cells may be unhealthy, senescent, or at too high a passage number, leading to altered signaling responses. | 1. Ensure cells are healthy and within a low passage number range. Regularly check for mycoplasma contamination. |
| 2. GHRH-R Expression: The cell line used may have low or absent expression of the GHRH receptor. | 2. Verify GHRH-R expression in your cell line via qPCR or Western blot. | |
| 3. This compound Degradation: Improper storage or handling of this compound may have led to its degradation. | 3. Prepare fresh aliquots of this compound from a properly stored stock. Avoid repeated freeze-thaw cycles.[2] | |
| 4. Suboptimal Treatment Conditions: The concentration of this compound or the incubation time may not be optimal for the specific cell line and assay. | 4. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. | |
| Inconsistent results between experiments. | 1. Variability in Cell Culture Conditions: Minor variations in cell density, serum concentration, or media supplements can affect signaling pathways. | 1. Standardize all cell culture parameters, including seeding density, media composition, and serum lots. |
| 2. Experimental Technique: Inconsistent timing of reagent addition, washing steps, or cell lysis can introduce variability. | 2. Follow a detailed and consistent experimental protocol. Ensure all steps are performed uniformly across all experiments. | |
| Difficulty observing pro-survival effects of this compound in β-cells. | 1. Inadequate Stress Induction: The level of apoptosis-inducing stress (e.g., cytokines, streptozotocin) may be too high, overwhelming the protective effects of this compound. | 1. Titrate the concentration of the stress-inducing agent to find a level that causes a measurable but not overwhelming amount of cell death. |
| 2. Timing of this compound Treatment: The timing of this compound administration relative to the stressor is critical. | 2. In many studies, pre-treatment with this compound for a period before inducing stress is effective.[6][7] Optimize the pre-treatment time for your model. | |
| Unexpected off-target effects. | 1. Activation of other signaling pathways: GHRH-R agonists can potentially activate other G-protein coupled receptor pathways, especially at high concentrations. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a GHRH-R antagonist as a negative control to confirm specificity. |
Data Presentation
Table 1: Summary of this compound In Vitro Efficacy
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| MIN6 | Not Specified | 48 h | Increased CREB phosphorylation and IRS2 levels.[10] | [PNAS, 2023][10] |
| MIN6 | Not Specified | 48 h | Increased phosphorylation of S6 and 4E-BP1.[8] | [PMC, 2023][8] |
| Human Islets | Not Specified | 1 h | Increased cAMP levels and CREB phosphorylation.[10] | [PNAS, 2023][10] |
| Human Islets | Not Specified | 8 h | Increased IRS2 mRNA levels.[10] | [PNAS, 2023][10] |
| HCC827 Lung Cancer Cells | Not Specified | Not Specified | Increased cellular cAMP levels and CREB phosphorylation.[14] | [PNAS, 2018][14] |
Table 2: Summary of this compound In Vivo Efficacy
| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Reference |
| Low-dose STZ-induced diabetic mice | 5 µ g/animal/day | Subcutaneous | Daily, starting 2 days prior to STZ | Improved glucose homeostasis, higher insulin levels, and preservation of β-cell mass.[10] | [PNAS, 2023][10] |
| db/db diabetic mice | 15 µ g/mouse/day | Subcutaneous | 8 weeks | Improved renal function and reduced renal injury.[12] | [PMC, 2024][12] |
| Mice with lung cancer xenografts | 5 µ g/animal/day | Subcutaneous | 4 weeks | Significant inhibition of tumor growth.[14] | [PNAS, 2018][14] |
Experimental Protocols
Protocol 1: In Vitro Treatment of MIN6 Cells with this compound and Analysis of CREB Phosphorylation
-
Cell Culture:
-
Culture MIN6 cells in DMEM supplemented with 15% fetal bovine serum, 100 units/mL penicillin, 100 µg/mL streptomycin, 1 mM sodium pyruvate, 10 mM HEPES, and 50 µM β-mercaptoethanol.[16]
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
The day before the experiment, replace the medium with serum-free DMEM and incubate overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) for the desired time (e.g., 48 hours).[10] Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity and normalize phospho-CREB to total CREB.
-
Protocol 2: In Vivo Administration of this compound to a Mouse Model of Diabetes
-
Animal Model:
-
Use a suitable mouse model, for example, inducing diabetes in C57BL/6 mice with low-dose streptozotocin (B1681764) (STZ).[10]
-
All animal procedures should be approved by the institutional animal care and use committee.
-
-
This compound Preparation and Administration:
-
Dissolve this compound in a vehicle solution, such as 10% (vol/vol) propylene (B89431) glycol.[10]
-
Administer this compound daily via subcutaneous injection at a dosage of 5 µg per animal.[10]
-
-
Experimental Timeline (Example for STZ model):
-
Begin daily subcutaneous administration of this compound or vehicle two days prior to the first STZ injection.[10]
-
Induce diabetes with five consecutive daily intraperitoneal injections of STZ (e.g., 40 mg/kg).[10]
-
Continue daily this compound or vehicle administration throughout the study.
-
Monitor blood glucose levels and body weight regularly.
-
-
Outcome Measures:
-
At the end of the study, collect blood for insulin measurement.
-
Harvest pancreata for histological analysis to assess β-cell mass and proliferation (e.g., insulin and Ki67 staining) and apoptosis (e.g., TUNEL assay).
-
Visualizations
References
- 1. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are the new molecules for GHRH agonists? [synapse.patsnap.com]
- 4. Isolation and Culture of the Islets of Langerhans from Mouse Pancreas [bio-protocol.org]
- 5. Isolation and Culture of the Islets of Langerhans from Mouse Pancreas [en.bio-protocol.org]
- 6. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GRHR agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 12. Renoprotective effects of GHRH agonist MR409 is associated with reduced oxidative stress and ferroptosis in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. MIN6 cell culture [bio-protocol.org]
mitigating degradation of MR 409 in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential degradation and loss of activity of MR 409 in experimental setups.
Introduction
This compound is a potent synthetic agonist of the Growth Hormone-Releasing Hormone (GHRH) receptor. Ensuring its stability and biological activity is critical for obtaining reliable and reproducible experimental results. While specific chemical degradation pathways for this compound are not extensively documented in publicly available literature, this guide provides best practices for handling, storage, and experimental design to minimize potential loss of efficacy. The following sections address common issues encountered during experiments and offer solutions based on the known signaling mechanisms of this compound and general principles of peptide handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an agonist for the Growth Hormone-Releasing Hormone Receptor (GHRH-R), which is a Gs-coupled receptor. Upon binding, it activates a downstream signaling cascade primarily through the cAMP/PKA pathway. This leads to the phosphorylation of CREB, which in turn increases the expression of Insulin Receptor Substrate 2 (IRS2). The upregulation of IRS2 subsequently activates the Akt/mTORC1 signaling pathway, promoting cell survival and proliferation.
Q2: What are the known downstream effects of this compound signaling?
A2: The activation of the GHRH-R by this compound has been shown to have several key downstream effects, including:
-
Increased Cell Survival: By activating the Akt pathway, this compound protects cells from apoptosis.
-
Promotion of Cell Proliferation: The signaling cascade can stimulate cell growth and division.
-
Neuroprotection: this compound has demonstrated neuroprotective effects in models of ischemic stroke.
-
Cardioprotection: It has been shown to aid in the repair of cardiac tissue after myocardial infarction.
-
Modulation of Inflammatory Responses: this compound can reduce the levels of pro-inflammatory cytokines.
Q3: How should I properly store and handle this compound to prevent degradation?
A3: Proper storage and handling are crucial to maintain the stability and activity of this compound. For detailed storage conditions, please refer to the data table in the "Quantitative Data Summary" section. General best practices for handling peptides like this compound include:
-
Storage of Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute using sterile, nuclease-free water or an appropriate buffer.
-
Stock Solutions: After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but refer to the manufacturer's instructions.
Troubleshooting Experimental Setups
This section addresses common problems that may be encountered during experiments with this compound, which could be misinterpreted as degradation of the compound.
Problem 1: Reduced or no observable biological effect of this compound in my cell culture experiment.
-
Possible Cause 1: Improper Storage or Handling.
-
Solution: Review the storage and handling procedures. Ensure that the lyophilized peptide and reconstituted solutions have been stored at the correct temperatures and that freeze-thaw cycles have been minimized. Refer to the storage conditions table below.
-
-
Possible Cause 2: Low or Absent GHRH-R Expression in the Cell Line.
-
Solution: Verify the expression of the GHRH receptor in your specific cell line using techniques such as qPCR or Western blotting. The biological effects of this compound are dependent on the presence of its receptor.
-
-
Possible Cause 3: Suboptimal Cell Culture Conditions.
-
Solution: Ensure that the cell culture is healthy and not under stress from other factors such as contamination, over-confluence, or nutrient deprivation, as this can affect cellular responsiveness.
-
-
Possible Cause 4: Incorrect Dosing.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Reagent Preparation.
-
Solution: Prepare a large batch of this compound stock solution and aliquot it for single use in multiple experiments. This will ensure that the concentration of the agonist is consistent across all experiments.
-
-
Possible Cause 2: Differences in Cell Passage Number.
-
Solution: Use cells within a consistent and narrow passage number range for all related experiments, as cellular characteristics and receptor expression can change with prolonged passaging.
-
-
Possible Cause 3: Presence of Proteases in Serum.
-
Solution: If using serum-containing media, consider that proteases in the serum may degrade the peptide. Perform experiments in serum-free media for a short duration if possible, or use protease-inactivated serum.
-
Problem 3: Unexpected off-target effects are observed.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: Very high concentrations of any agonist can sometimes lead to non-specific effects. Lower the concentration of this compound to a range that is known to be effective from dose-response studies.
-
-
Possible Cause 2: Contaminants in the Peptide Preparation.
-
Solution: Ensure that the this compound used is of high purity. If in doubt, obtain a new batch from a reputable supplier and compare the results.
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound stock solutions to minimize degradation and maintain biological activity.
| Storage Temperature | Duration | Recommended Practices |
| -80°C | Up to 6 months | Sealed storage, protect from moisture and light. Use within 6 months. |
| -20°C | Up to 1 month | Sealed storage, protect from moisture and light. Use within 1 month. |
Data sourced from MedchemExpress product information.
Experimental Protocols
Key Experiment: Assessment of this compound-mediated Cell Survival
This protocol describes a general workflow to assess the protective effect of this compound against apoptosis in a cell line known to express GHRH-R.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for the desired pre-treatment time (e.g., 24 hours).
-
Induction of Apoptosis: After pre-treatment, introduce an apoptotic stimulus (e.g., serum starvation, treatment with a cytotoxic agent like staurosporine) to the cells, both with and without this compound.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 12-24 hours).
-
Assessment of Apoptosis: Measure the extent of apoptosis using a suitable assay, such as:
-
Caspase-3/7 Activity Assay: A luminescent or fluorescent assay to measure the activity of executioner caspases.
-
Annexin V/PI Staining: Flow cytometry-based assay to detect early and late apoptotic cells.
-
Western Blot for Cleaved PARP or Cleaved Caspase-3: To detect molecular markers of apoptosis.
-
-
Data Analysis: Compare the levels of apoptosis in cells treated with the apoptotic stimulus alone versus those pre-treated with this compound. A significant reduction in apoptosis in the this compound-treated group indicates a protective effect.
Visualizations
This compound Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the GHRH receptor.
Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for in vitro experiments using this compound.
Technical Support Center: Assessing the Toxicity Profile of MR 409 in Non-Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the growth hormone-releasing hormone (GHRH) agonist, MR 409, in non-rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic agonist of the growth hormone-releasing hormone receptor (GHRH-R).[1] Its primary mechanism involves binding to and activating GHRH-R, which can stimulate the release of growth hormone (GH) from the pituitary gland.[1][2] Beyond its effects on GH, this compound has been shown to have direct effects on various tissues.[3]
Q2: What are the key signaling pathways activated by this compound?
A2: this compound activates several intracellular signaling pathways upon binding to its receptor. Key pathways include the cAMP/PKA/CREB pathway and the PI3K/Akt/mTORC1 pathway.[2][4] Activation of these pathways is linked to its effects on cell proliferation, survival, and other physiological processes.[2][5]
Q3: Is there any available data on the toxicity of this compound in non-rodent species?
A3: As of the latest literature review, specific toxicity studies for this compound in non-rodent species such as canines or primates have not been published. Therefore, quantitative data such as the No-Observed-Adverse-Effect Level (NOAEL) or Maximum Tolerated Dose (MTD) in these species are not available. General toxicology assessments should be based on guidelines for non-rodent studies, such as the OECD Test No. 409.[6][7][8]
Q4: What are the potential on-target side effects to monitor in non-rodent studies with a GHRH agonist like this compound?
A4: Based on the mechanism of action of GHRH agonists, potential on-target effects could be related to the stimulation of the GH/IGF-1 axis. Researchers should monitor for signs of acromegaly, glucose intolerance, and changes in body weight and composition. It is important to note that some synthetic GHRH agonists are designed to have a long half-life and high potency without overstimulating the GH axis.[5]
Q5: What non-rodent species are recommended for toxicity testing of a compound like this compound?
A5: The choice of a non-rodent species for toxicity testing depends on which species shows the most similar metabolic and pharmacologic profile to humans. For small molecules, dogs are a commonly used non-rodent species. For biologics, pharmacological relevance is the primary driver for species selection. Given that this compound is a peptide analog, the species selected should have a GHRH receptor that is responsive to the compound.
Troubleshooting Guides
Issue 1: Unexpected Clinical Observations in Study Animals
-
Symptom: Animals exhibit signs of lethargy, changes in appetite, or unexpected weight gain/loss.
-
Possible Cause: These could be general signs of toxicity or related to the pharmacological activity of this compound. GHRH agonists can influence metabolism and growth.
-
Troubleshooting Steps:
-
Clinical Pathology: Conduct thorough blood work, including a complete blood count (CBC), clinical chemistry panel (including glucose and insulin (B600854) levels), and analysis of hormone levels (GH, IGF-1).
-
Dose-Response Assessment: Carefully evaluate if the observed effects are dose-dependent.
-
Histopathology: At the end of the study, or if animals are euthanized prematurely, perform a comprehensive histopathological examination of all major organs, with special attention to the pituitary gland and any tissues showing macroscopic changes.
-
Issue 2: Difficulty in Establishing a Dose-Response Relationship
-
Symptom: The observed toxicities do not appear to correlate with the administered dose levels of this compound.
-
Possible Cause: The pharmacokinetic properties of this compound in the chosen non-rodent species may be different than expected, leading to non-linear exposure. Alternatively, the observed effects may be off-target and not directly related to the primary pharmacology.
-
Troubleshooting Steps:
-
Toxicokinetic (TK) Analysis: Ensure that plasma concentrations of this compound are being measured at appropriate time points to determine the Cmax, AUC, and half-life at each dose level. This will help to correlate exposure with toxicity.
-
Metabolite Profiling: Investigate if any major metabolites of this compound are being formed in the test species that could be contributing to the observed toxicity.
-
Re-evaluate Dose Selection: Based on TK data, it may be necessary to adjust the dose levels in subsequent studies to achieve the desired systemic exposure.
-
Experimental Protocols
Protocol 1: 90-Day Repeated Dose Oral Toxicity Study in a Non-Rodent Species (Based on OECD Test Guideline 409)
-
Objective: To assess the sub-chronic oral toxicity of this compound in a non-rodent species.
-
Test System: A suitable non-rodent species (e.g., Beagle dogs) should be used. At least 4 animals per sex per group are recommended.[7]
-
Dose Groups: A control group and at least three dose levels of this compound should be included. A high dose that produces some evidence of toxicity, a low dose that produces no evidence of toxicity, and an intermediate dose.
-
Administration: The test substance should be administered orally once daily for 90 days. The route can be via gavage or in a capsule.[7]
-
Observations:
-
Terminal Procedures: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive list of tissues is conducted.[7]
Data Presentation
Table 1: Key Parameters to Monitor in a 90-Day Non-Rodent Toxicity Study of this compound
| Parameter Category | Specific Measurements | Frequency |
| Clinical Observations | Morbidity, mortality, changes in behavior, appearance of feces/urine | Daily |
| Body Weight | Individual animal body weights | Weekly |
| Food Consumption | Amount of food consumed per animal/group | Weekly |
| Ophthalmology | Examination of the eyes | Pre-study and at termination |
| Hematology | Complete blood count (CBC) with differential | Pre-study, mid-study, and at termination |
| Clinical Biochemistry | Liver function tests, kidney function tests, electrolytes, glucose, insulin, GH, IGF-1 | Pre-study, mid-study, and at termination |
| Urinalysis | pH, specific gravity, protein, glucose, ketones, blood | Pre-study, mid-study, and at termination |
| Gross Pathology | Macroscopic examination of all organs and tissues | At termination |
| Organ Weights | Weight of key organs (e.g., liver, kidneys, spleen, brain, pituitary) | At termination |
| Histopathology | Microscopic examination of a comprehensive set of tissues | At termination |
Visualizations
Caption: Signaling pathways activated by this compound.
References
Technical Support Center: Ensuring Reproducibility in MR 409-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their experiments involving the growth hormone-releasing hormone (GHRH) agonist, MR 409.
Troubleshooting Guides
General Handling and Storage of this compound
Proper handling and storage of this compound are critical for maintaining its stability and activity. Inconsistencies in these steps can be a major source of experimental variability.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity of this compound | Improper storage leading to degradation. | For in vitro work, dissolve this compound in DMSO to create a stock solution (e.g., 5 mM).[1] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. For aqueous solutions, a GHRH analogue has been shown to be stable for at least 36 days at 4°C, 28 days at 25°C, and 10 days at 37°C.[2] |
| Incorrect final concentration in experiments. | Prepare fresh dilutions from the stock solution for each experiment. For in vitro assays, a common final concentration is 1 µM.[3] For in vivo studies in mice, a typical dose is 5 µg per animal, administered subcutaneously.[4] | |
| Issues with the vehicle/solvent. | For in vitro experiments, the final concentration of DMSO in the culture medium should be low (e.g., 0.1% v/v) to avoid solvent-induced artifacts.[1] For in vivo studies, this compound can be dissolved in DMSO and then diluted in a vehicle like 10% propylene (B89431) glycol.[3] |
In Vitro Cell-Based Assays
Reproducibility in cell-based assays depends on consistent cell culture practices and appropriate assay conditions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability or proliferation assays | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Allow cells to attach and resume logarithmic growth before treatment. |
| Cell confluence affecting response. | Optimize cell seeding to ensure they are in the exponential growth phase and not over-confluent at the time of the assay, as this can alter cellular responses. | |
| Serum starvation inconsistencies. | If serum-starving cells before treatment, ensure the duration is consistent across all experiments, as this can impact baseline signaling. For some protocols, cells are starved for 6 hours in a serum-free medium before treatment.[3] | |
| Unexpected or paradoxical effects on cell growth | In vitro vs. in vivo differences. | Be aware that this compound can have different effects in vitro versus in vivo. For example, it has been shown to stimulate the proliferation of some cancer cell lines in vitro but inhibit tumor growth in vivo.[1] |
Western Blot Analysis of this compound Signaling Pathways
Analyzing the downstream signaling of this compound, such as the phosphorylation of CREB and Akt, is key to confirming its mechanism of action.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal for phosphorylated proteins (e.g., pCREB, pAkt) | Insufficient antibody concentration or quality. | Optimize the primary antibody dilution. Ensure the antibody is validated for Western blotting and is specific to the phosphorylated form of the target protein. |
| Poor protein transfer. | Confirm efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.[5] | |
| Low protein abundance. | Increase the amount of protein loaded onto the gel. For low-abundance targets, consider using an antibody enhancer solution.[4] | |
| High background on Western blots | Inadequate blocking. | Use an appropriate blocking agent (e.g., 5% BSA or non-fat dry milk in TBST) for at least 1 hour at room temperature.[6] |
| Insufficient washing. | Increase the number and duration of washing steps with TBST to remove unbound antibodies.[5][6] | |
| Excessive antibody concentration. | Reduce the concentration of the primary or secondary antibody.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a GHRH agonist. It binds to the GHRH receptor, which is a Gs-coupled receptor. This activates the adenylate cyclase-cAMP pathway, leading to increased intracellular cAMP levels.[7] This, in turn, stimulates the PKA/CREB signaling cascade, which can lead to the expression of downstream targets like Insulin Receptor Substrate 2 (IRS2).[8] The activation of the IRS2/Akt signaling pathway is associated with cell survival and growth.[4]
Q2: How should I prepare this compound for my experiments?
A2: For in vitro experiments, it is recommended to dissolve this compound in DMSO to make a concentrated stock solution (e.g., 5 mM) and store it at -80°C.[1] For use, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is minimal (e.g., ≤ 0.1%).[1] For in vivo experiments, this compound can be dissolved in DMSO and then further diluted in a suitable vehicle such as 10% propylene glycol for subcutaneous injection.[3]
Q3: What are typical working concentrations for this compound?
A3: For in vitro cell culture experiments, concentrations of 1 µM to 5 µM have been used.[1][3] For in vivo studies in mice, a common dosage is 5 µg per animal, administered daily via subcutaneous injection.[4]
Q4: How stable is this compound in solution?
Q5: Are there any known paradoxical effects of this compound?
A5: Yes, in some cancer cell lines, this compound has been observed to stimulate cell proliferation in vitro, while in vivo, it has been shown to suppress the growth of corresponding tumor xenografts.[1] This highlights the importance of validating findings in appropriate in vivo models.
Experimental Protocols
Detailed Methodology for In Vitro Western Blot Analysis of this compound-Induced CREB Phosphorylation
This protocol describes the steps to detect the phosphorylation of CREB at Serine 133 in response to this compound treatment in a cell line known to express the GHRH receptor.
1. Cell Culture and Treatment:
- Seed cells (e.g., MIN6 insulinoma cells) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
- Culture cells in the appropriate medium and conditions.
- Before treatment, you may serum-starve the cells for a consistent baseline. For example, incubate in a serum-free medium for 6-12 hours.[3]
- Prepare a fresh dilution of this compound in the culture medium to a final concentration of 1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
- Treat the cells with this compound or vehicle for the desired time points (e.g., 15 min, 30 min, 1 hour, 48 hours). A 48-hour treatment has been shown to induce CREB phosphorylation.[9]
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells twice with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new tube.
- Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Confirm successful transfer by staining the membrane with Ponceau S.[5]
4. Immunoblotting:
- Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) at the recommended dilution in the blocking buffer, typically overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at the recommended dilution in the blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Capture the chemiluminescent signal using an imaging system or X-ray film.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB or a housekeeping protein like β-actin or GAPDH.
- Quantify the band intensities using densitometry software.
Mandatory Visualization
Caption: Signaling pathway of this compound, a GHRH agonist.
References
- 1. pnas.org [pnas.org]
- 2. Investigation of the chemical stability of a new growth hormone-releasing hormone (GHRH) analogue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. What are GHRH agonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. images.novusbio.com [images.novusbio.com]
Validation & Comparative
GHRH Agonist vs. Antagonist in Oncology: A Comparative Analysis of MR-409 and GHRH Antagonists
In the landscape of cancer therapy, the Growth Hormone-Releasing Hormone (GHRH) system has emerged as a promising target. Paradoxically, both agonists and antagonists of the GHRH receptor have demonstrated antitumor effects, albeit through distinct mechanisms. This guide provides a detailed comparison of the GHRH agonist MR-409 and GHRH antagonists, with a focus on their performance, underlying signaling pathways, and the experimental evidence supporting their use.
Mechanism of Action: A Tale of Two Approaches
The GHRH agonist MR-409 and GHRH antagonists ultimately disrupt the pro-proliferative signals mediated by the GHRH receptor, but their initial actions differ significantly.
GHRH Antagonists: These molecules act as classical competitive inhibitors, binding to the GHRH receptor on cancer cells and in the pituitary gland. This blockade prevents the binding of endogenous GHRH, leading to a direct inhibition of tumor growth and an indirect effect by suppressing the pituitary Growth Hormone (GH) and subsequent hepatic Insulin-Like Growth Factor 1 (IGF-1) axis.[1][2][3][4][5] GHRH antagonists have been shown to be effective against a wide array of cancers, including those of the breast, ovary, prostate, lung, and pancreas.[1][6][7]
MR-409 (GHRH Agonist): The antitumor activity of MR-409 is a fascinating paradox. In vitro, MR-409 acts as an agonist, stimulating cancer cell proliferation.[1][8][9] However, in vivo, chronic administration of MR-409 leads to a profound down-regulation of GHRH receptors on both the pituitary gland and tumor cells.[1][10][11] This sustained receptor down-regulation effectively desensitizes the cells to GHRH signaling, thereby inhibiting the GHRH-GH-IGF-1 axis and suppressing tumor growth.[1][11] This mechanism has been demonstrated in various cancer models, including lung, colorectal, and breast cancer.[10][11]
Quantitative Comparison of Antitumor Efficacy
The following tables summarize the in vivo tumor growth inhibition data for MR-409 and the GHRH antagonist MIA-602 from preclinical studies.
Table 1: In Vivo Tumor Growth Inhibition by MR-409 (GHRH Agonist)
| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |
| Non-Small Cell Lung Cancer | HCC827 | 5 µ g/day s.c. for 8 weeks | 48.2% | [1][10] |
| Non-Small Cell Lung Cancer | H460 | 5 µ g/day s.c. for 4 weeks | 48.7% | [1][10] |
| Small Cell Lung Cancer | H446 | 5 µ g/day s.c. for 8 weeks | 65.6% | [1][10] |
Table 2: In Vivo Tumor Growth Inhibition by MIA-602 (GHRH Antagonist)
| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |
| Triple-Negative Breast Cancer | HCC1806 | Not specified | 60% | [12] |
| Triple-Negative Breast Cancer | MX-1 | Not specified | 52% | [12] |
Note: A direct head-to-head in vivo comparison study with identical experimental conditions for both MR-409 and a GHRH antagonist in the same cancer model is not available in the reviewed literature. The data presented is from separate studies.
Signaling Pathways
The differential mechanisms of MR-409 and GHRH antagonists are reflected in their impact on intracellular signaling pathways.
MR-409 (GHRH Agonist) Signaling Pathway
In vivo, the primary antitumor effect of MR-409 is achieved through the down-regulation of the GHRH receptor, which ultimately inhibits downstream pro-survival pathways.
GHRH Antagonist Signaling Pathway
GHRH antagonists directly block the GHRH receptor, leading to the inhibition of multiple downstream oncogenic signaling cascades.
References
- 1. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonists of Growth Hormone-Releasing Hormone Inhibit the Growth of Pituitary Adenoma Cells by Hampering Oncogenic Pathways and Promoting Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dibellainsieme.org [dibellainsieme.org]
- 6. oncotarget.com [oncotarget.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of tumor growth by agonists of growth hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonistic analogs of growth hormone-releasing hormone increase the efficacy of treatment of triple negative breast cancer in nude mice with doxorubicin; A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
MR 409 vs. Standard-of-Care: A Comparative Analysis in Preclinical Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Growth Hormone-Releasing Hormone (GHRH) agonist, MR 409, against standard-of-care treatments in preclinical diabetes models. The following sections detail the mechanism of action, comparative efficacy data, and experimental protocols to support further research and development in diabetology.
Mechanism of Action: A Novel Pathway to β-Cell Preservation
This compound is an agonistic analog of the Growth Hormone-Releasing Hormone Receptor (GHRH-R).[1] Its primary mechanism in the context of diabetes revolves around the preservation and enhancement of pancreatic β-cell function and mass.[1][2] Unlike traditional therapies, this compound activates a unique signaling cascade that promotes β-cell survival and proliferation.
Upon binding to the GHRH-R on β-cells, this compound initiates a cascade involving the activation of the cAMP/PKA/CREB signaling axis.[2][3][4] This leads to the upregulation of Insulin (B600854) Receptor Substrate 2 (IRS2), a critical regulator of β-cell growth and survival.[1][2][3] The subsequent activation of the Akt/mTOR signaling pathway further contributes to the protective effects against apoptosis and enhances insulin secretory function.[1][5] This mechanism suggests a potential for disease modification by preserving the functional β-cell population, a key challenge in both Type 1 and Type 2 diabetes.
In contrast, standard-of-care treatments operate through different mechanisms. For instance, GLP-1 receptor agonists, such as Exendin-4, also promote β-cell function and survival, in part through cAMP-mediated pathways, but are limited by the potential loss of their receptors on the cell surface during hyperglycemia.[4][6] Other common oral antihyperglycemic agents, like metformin, primarily act by reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues, with less direct effects on β-cell preservation. Sulfonylureas, another class of standard drugs, stimulate insulin secretion from existing β-cells but do not address the underlying issue of β-cell loss.[7]
Comparative Efficacy in Preclinical Models
Studies in streptozotocin (B1681764) (STZ)-induced mouse models of Type 1 Diabetes (T1D) have demonstrated the therapeutic potential of this compound. Treatment with this compound has been shown to improve glucose homeostasis, increase insulin levels, and preserve β-cell mass.[2][3][5]
Quantitative Data Summary
| Parameter | This compound Treatment | Vehicle/Control | Standard-of-Care (Exendin-4) |
| Blood Glucose | Significantly improved glucose homeostasis[2][3][6] | Elevated | Improved glucose homeostasis[6] |
| Plasma Insulin | Increased insulin levels[2][3][6] | Decreased | No significant improvement alone[6] |
| β-Cell Mass | Preserved and increased[1][2][3][5] | Decreased | Increased[6] |
| IRS2 Expression | Significantly increased in β-cells[2][3][6] | Baseline/Decreased | Increased[6] |
| β-Cell Apoptosis | Decreased in response to pro-inflammatory cytokines[3][5] | Increased | Decreased[4] |
| Glucose Tolerance | Improved[4][6] | Impaired | No significant long-term improvement[4] |
Note: Data is compiled from studies in low-dose streptozotocin-induced diabetes models in mice.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of this compound and a standard-of-care comparator, a GLP-1 Receptor Agonist.
References
- 1. pnas.org [pnas.org]
- 2. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7765 Exploring the Synergistic Effect of GHRH Receptor Agonist MR-409 and Incretin-based Therapies in Type 1 Diabetes Using a Low-dose Streptozotocin Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRHR agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GHRH agonist MR-409 improves glucose homeostasis | BioWorld [bioworld.com]
- 7. The Standard of Care in Type 2 Diabetes: Re-evaluating the Treatment Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating MR 409: A Comparative Analysis in Ischemic Stroke, Type 1 Diabetes, and Non-Small Cell Lung Cancer
For Immediate Release
This guide provides a comprehensive evaluation of the therapeutic potential of MR 409, a synthetic agonist of the growth hormone-releasing hormone (GHRH), across three critical therapeutic areas: ischemic stroke, type 1 diabetes, and non-small cell lung cancer (NSCLC). Through an objective comparison with current standard-of-care treatments, supported by preclinical experimental data, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
Ischemic Stroke: A Neuroprotective Approach
This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action centers on promoting neurogenesis and reducing inflammation in the brain following an ischemic event.
Comparison with Standard of Care: Tissue Plasminogen Activator (tPA)
The current gold standard for acute ischemic stroke is the administration of tissue plasminogen activator (tPA), a thrombolytic agent that dissolves blood clots. While effective in restoring blood flow, tPA has a narrow therapeutic window and carries a risk of hemorrhagic transformation. This compound, with its neurorestorative properties, presents a potential complementary or alternative approach.
| Therapeutic Agent | Efficacy in Preclinical Models | Mechanism of Action |
| This compound | Significantly reduces ischemic insult and hippocampal atrophy in a mouse model of transient middle cerebral artery occlusion (tMCAO).[1][2] | Promotes endogenous neurogenesis and reduces inflammation via activation of AKT/CREB and BDNF/TrkB signaling pathways.[1][2][3] |
| tPA | Reduces infarct volume. However, the role of endogenous tPA is complex, with studies on tPA reduction showing significant infarct volume decrease (66-78%).[4] | Thrombolysis through conversion of plasminogen to plasmin, which degrades fibrin (B1330869) clots. |
Experimental Protocols: Ischemic Stroke Model
A key experimental model used to evaluate the efficacy of this compound in ischemic stroke is the transient middle cerebral artery occlusion (tMCAO) model in mice.
Experimental Workflow: tMCAO Model and this compound Treatment
Caption: Workflow for tMCAO surgery and subsequent this compound treatment and evaluation.
Type 1 Diabetes: Preserving Pancreatic β-Cell Function
In preclinical models of type 1 diabetes, this compound has shown promise in protecting and preserving pancreatic β-cells, the cells responsible for insulin (B600854) production. This suggests a potential role in slowing or halting the autoimmune destruction that characterizes this disease.
Comparison with Standard of Care: Insulin Therapy
The cornerstone of type 1 diabetes management is lifelong insulin replacement therapy. While essential for glucose control, insulin therapy does not address the underlying autoimmune destruction of β-cells and can be associated with hypoglycemia and weight gain. This compound's mechanism suggests it could be used to preserve remaining β-cell mass and function.
| Therapeutic Agent | Efficacy in Preclinical Models | Mechanism of Action |
| This compound | Improves glucose homeostasis, increases insulin levels, and preserves β-cell mass in streptozotocin (B1681764) (STZ)-induced diabetic mice.[5] | Protects β-cells from cytokine-mediated death and improves insulin secretion through the cAMP/PKA/CREB/IRS2 signaling pathway.[5] |
| Insulin Therapy | Effectively lowers blood glucose levels in STZ-induced diabetic mice. | Replaces the function of endogenous insulin, facilitating glucose uptake by cells. |
Experimental Protocols: Streptozotocin (STZ)-Induced Diabetes Model
The STZ-induced diabetic mouse model is a widely used preclinical model for type 1 diabetes, involving the chemical ablation of pancreatic β-cells.
Signaling Pathway: this compound in Pancreatic β-Cells
Caption: this compound signaling cascade in pancreatic β-cells.
Non-Small Cell Lung Cancer (NSCLC): A Novel Anti-Tumor Approach
Counterintuitively for a growth hormone-releasing hormone agonist, long-term administration of this compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) in preclinical xenograft models. This paradoxical effect is attributed to the downregulation of the GHRH receptor and the subsequent disruption of the GHRH-GH-IGF-I axis.
Comparison with Standard of Care: Chemotherapy (Cisplatin and Paclitaxel)
Standard first-line treatment for many patients with advanced NSCLC involves platinum-based chemotherapy, such as cisplatin (B142131) and paclitaxel (B517696). These cytotoxic agents are effective in killing rapidly dividing cancer cells but are associated with significant side effects. This compound's unique mechanism of action could offer a new therapeutic strategy with a potentially different side-effect profile.
| Therapeutic Agent | Efficacy in Preclinical Models | Mechanism of Action |
| This compound | Significantly suppressed the growth of HCC827, H460, and H446 lung cancer xenografts by 48.2%, 48.7%, and 65.6%, respectively, after 4 to 8 weeks of treatment.[6] | In vivo, downregulates pituitary GHRH receptors, inhibiting the neuroendocrine GHRH-GH-IGF-I axis.[7] |
| Cisplatin/Paclitaxel | Paclitaxel was more effective than cisplatin in producing significant tumor growth inhibition in multiple lung cancer xenografts.[8][9] | Induce cancer cell death through DNA damage (cisplatin) and inhibition of microtubule function (paclitaxel). |
Experimental Protocols: NSCLC Xenograft Model
The efficacy of anti-cancer agents is often evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Logical Relationship: this compound's In Vivo Anti-Tumor Effect
Caption: The in vivo mechanism of this compound's anti-tumor effect.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The findings presented are based on preclinical studies and may not be representative of clinical outcomes in humans. Further research is necessary to fully elucidate the safety and efficacy of this compound in combination with other therapeutic agents.
References
- 1. pnas.org [pnas.org]
- 2. Agonistic analog of growth hormone-releasing hormone promotes neurofunctional recovery and neural regeneration in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The paradox of tPA in ischemic stroke: tPA knockdown following recanalization improves functional and histological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GHRH agonist MR-409 improves glucose homeostasis | BioWorld [bioworld.com]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts | Semantic Scholar [semanticscholar.org]
Cross-Validation of MR 409's Anti-Tumor Effects in Multiple Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-tumor effects of MR 409, a synthetic peptide analog of Growth Hormone-Releasing Hormone (GHRH), across various cancer types. It objectively compares the available preclinical data for this compound with standard-of-care chemotherapeutic agents and provides detailed experimental methodologies to support further research.
Introduction to this compound
This compound is a potent GHRH agonist. Structurally, it is a synthetic peptide with the amino acid sequence (N-Me-Tyr1, D-Ala2, Asn8, Arg29-NHCH3-JI-38). Its mechanism of action in cancer is paradoxical. While it can stimulate cancer cell proliferation in in vitro settings, it exhibits significant anti-tumor effects in vivo. This is attributed to its ability to down-regulate GHRH receptors (GHRH-R) on both pituitary and tumor cells. This down-regulation is thought to inhibit the GHRH/GH/IGF-1 axis, a critical pathway for tumor growth and survival.
Comparative Efficacy of this compound
The following tables summarize the in vivo anti-tumor efficacy of this compound in various preclinical cancer models. It is important to note that to date, publicly available research has not included direct head-to-head comparative studies between this compound and other chemotherapy agents within the same experimental design. The data presented below for standard chemotherapies are from separate studies and are provided for general reference. Direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Lung Cancer Xenograft Models
| Cancer Cell Line | Cancer Type | Treatment | Dosage & Schedule | Tumor Growth Inhibition (%) | Reference |
| HCC827 | Non-Small Cell Lung Cancer | This compound | 5 µ g/day , s.c. | 48.2% | [1] |
| H460 | Non-Small Cell Lung Cancer | This compound | 5 µ g/day , s.c. | 48.7% | [1] |
| H446 | Small Cell Lung Cancer | This compound | 5 µ g/day , s.c. | 65.6% | [1] |
Table 2: Summary of this compound Anti-Tumor Activity in Other Cancer Types
This compound has demonstrated inhibitory effects on the growth of various other human cancer xenografts in nude mice. While specific percentages of tumor growth inhibition were not detailed in the primary study, the observed effects were significant.
| Cancer Type | Cell Line(s) | Outcome | Reference |
| Gastric Cancer | NCI-N87 | Tumor Growth Inhibition | [1] |
| Pancreatic Cancer | PANC-1 | Tumor Growth Inhibition | [1] |
| Urothelial (Bladder) Cancer | J82 | Tumor Growth Inhibition | [1] |
| Prostate Cancer | PC-3 | Tumor Growth Inhibition | [1] |
| Mammary (Breast) Cancer | MDA-MB-231 | Tumor Growth Inhibition | [1] |
| Colorectal Cancer | HCT-116, HCT-15 | Tumor Growth Inhibition | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cancer Cells
The following diagram illustrates the proposed signaling pathway affected by this compound in cancer cells. In vivo, chronic administration leads to GHRH-R downregulation, which in turn inhibits downstream pro-survival and proliferative signaling.
Caption: Dual effects of this compound signaling in cancer.
Experimental Workflow for In Vivo Tumor Xenograft Study
The diagram below outlines the typical workflow for assessing the anti-tumor efficacy of this compound in a nude mouse xenograft model.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines in vitro.
-
Cell Seeding: Seed cancer cells (e.g., HCC827, H460, H446) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (TUNEL Assay)
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
-
Sample Preparation: Culture cells on coverslips in a 24-well plate and treat with this compound as described for the cell viability assay.
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Reaction: Wash the cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Staining and Visualization: Wash the cells and counterstain the nuclei with a DNA-binding dye (e.g., DAPI). Mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA fragmentation.
-
Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a tumor xenograft model in nude mice to evaluate the in vivo anti-tumor effects of this compound.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 5 µ g/day ) or vehicle control via subcutaneous injection daily for the duration of the study (e.g., 4-8 weeks).
-
Efficacy Evaluation: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Study Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be processed for further analysis (e.g., Western blotting, immunohistochemistry).
Western Blot Analysis
This protocol is used to analyze the expression of key proteins in signaling pathways affected by this compound.
-
Protein Extraction: Lyse cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GHRH-R, cyclins, CDKs, p27, p-CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The GHRH agonist this compound demonstrates a consistent and significant anti-tumor effect across a range of preclinical cancer models in vivo. The proposed mechanism, involving the down-regulation of the GHRH-R and subsequent inhibition of the GH-IGF-1 axis, presents a novel approach to cancer therapy. However, the current body of research lacks direct comparative studies between this compound and established chemotherapeutic agents. Such studies are crucial to fully elucidate the therapeutic potential of this compound and to guide its future clinical development. The detailed protocols provided in this guide are intended to facilitate further research in this promising area.
References
Validating the Mechanism of Action of MR 409: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of MR 409, a novel Growth Hormone-Releasing Hormone (GHRH) agonist, utilizing genetic knockout models. By comparing the cellular and physiological responses to this compound in wild-type versus GHRH receptor (GHRH-R) knockout animals, researchers can definitively establish the on-target effects of this compound. This guide also presents a comparison with other GHRH agonists, Tesamorelin and Sermorelin, and outlines detailed experimental protocols to support these validation studies.
Introduction to this compound and its Proposed Mechanism
This compound is a synthetic GHRH agonist with demonstrated neuroprotective, cardioprotective, anti-inflammatory, and antidiabetic properties in preclinical models.[1][2][3] Its primary mechanism of action is believed to be the binding and activation of the GHRH receptor (GHRH-R), a G protein-coupled receptor.[4][5] This activation initiates a cascade of downstream signaling pathways, including the Protein Kinase B (Akt)/cAMP response element-binding protein (CREB) pathway, the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway, and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3)/Extracellular signal-regulated kinase (ERK1/2) pathway.[1] These pathways are crucial for promoting cell proliferation and survival. Furthermore, this compound has been shown to suppress p53 expression and reduce the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). In diabetic models, this compound has been observed to increase the levels of Insulin (B600854) Receptor Substrate 2 (IRS2), a key molecule in insulin signaling.
The Role of Genetic Knockout Models in Target Validation
To unequivocally demonstrate that the observed effects of this compound are mediated through the GHRH receptor, a GHRH-R knockout (KO) mouse model is the gold standard.[6][7][8] By comparing the response to this compound in wild-type (WT) mice with that in GHRH-R KO mice, researchers can dissect the on-target versus off-target effects of the compound. If this compound's effects are GHRH-R-dependent, they will be significantly diminished or absent in the KO mice.
Comparative Analysis: this compound vs. Alternative GHRH Agonists
Tesamorelin and Sermorelin are other synthetic GHRH analogues. Tesamorelin is an N-terminally modified 44-amino acid sequence of human GHRH, making it more stable and potent than the natural peptide. Sermorelin is a 29-amino acid polypeptide, representing the shortest fully functional fragment of GHRH. Both, like this compound, act by stimulating the pituitary gland to release growth hormone. A comparative study using a GHRH-R knockout model would be instrumental in differentiating the specificity and potency of these agonists.
Data Presentation: Expected Outcomes in a GHRH-R Knockout Model
The following tables summarize the expected quantitative outcomes from a hypothetical study comparing the effects of this compound, Tesamorelin, and Sermorelin in wild-type (WT) and GHRH-R knockout (KO) mice in models of neuroinflammation and type 2 diabetes.
Table 1: Neuroprotective and Anti-inflammatory Effects
| Treatment Group | Genotype | p-Akt Levels (Fold Change vs. WT Vehicle) | p-CREB Levels (Fold Change vs. WT Vehicle) | Serum IL-1β (pg/mL) | Serum TNF-α (pg/mL) |
| Vehicle | WT | 1.0 | 1.0 | 150 ± 20 | 250 ± 30 |
| Vehicle | GHRH-R KO | 1.0 | 1.0 | 155 ± 25 | 260 ± 35 |
| This compound | WT | ↑↑↑ | ↑↑↑ | ↓↓ | ↓↓ |
| This compound | GHRH-R KO | ↔ | ↔ | ↔ | ↔ |
| Tesamorelin | WT | ↑↑ | ↑↑ | ↓ | ↓ |
| Tesamorelin | GHRH-R KO | ↔ | ↔ | ↔ | ↔ |
| Sermorelin | WT | ↑ | ↑ | ↓ | ↓ |
| Sermorelin | GHRH-R KO | ↔ | ↔ | ↔ | ↔ |
Arrow notation: ↑ (increase), ↓ (decrease), ↔ (no significant change). The number of arrows indicates the expected magnitude of the effect.
Table 2: Anti-diabetic and Pro-survival Effects
| Treatment Group | Genotype | IRS-2 Levels (Fold Change vs. WT Vehicle) | p53 Levels (Fold Change vs. WT Vehicle) | Blood Glucose (mg/dL) | Insulin Sensitivity (HOMA-IR) |
| Vehicle | WT | 1.0 | 1.0 | 250 ± 30 | 5.0 ± 0.8 |
| Vehicle | GHRH-R KO | 1.0 | 1.0 | 255 ± 35 | 5.2 ± 0.9 |
| This compound | WT | ↑↑↑ | ↓↓ | ↓↓ | ↓↓ |
| This compound | GHRH-R KO | ↔ | ↔ | ↔ | ↔ |
| Tesamorelin | WT | ↑↑ | ↓ | ↓ | ↓ |
| Tesamorelin | GHRH-R KO | ↔ | ↔ | ↔ | ↔ |
| Sermorelin | WT | ↑ | ↓ | ↓ | ↓ |
| Sermorelin | GHRH-R KO | ↔ | ↔ | ↔ | ↔ |
Arrow notation: ↑ (increase), ↓ (decrease), ↔ (no significant change). The number of arrows indicates the expected magnitude of the effect. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-CREB) and Total Proteins (p53, IRS-2)
1. Sample Preparation (Cell Lysates):
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound, Tesamorelin, Sermorelin, or vehicle (DMSO) at desired concentrations and time points.
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[9][10][11]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.[11]
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[10]
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature for phospho-antibodies, or 5% non-fat dry milk in TBST for total protein antibodies.[12][13]
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-CREB (Ser133), anti-p53, anti-IRS-2) overnight at 4°C with gentle agitation.[9][13][14][15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Signal Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For phosphorylated proteins, strip the membrane and re-probe with an antibody against the total protein to normalize the data.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and TNF-α
1. Sample Collection and Preparation:
-
Collect blood from mice via cardiac puncture or tail vein into EDTA-containing tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.[16][17]
-
Store plasma at -80°C until use.
2. ELISA Procedure (using a commercial kit):
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of Assay Diluent to each well of the pre-coated 96-well plate.[18]
-
Add 50 µL of standards, controls, or plasma samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.[18]
-
Wash the wells four times with Wash Buffer.
-
Add 100 µL of conjugated detection antibody to each well and incubate for 2 hours at room temperature.[18]
-
Wash the wells four times with Wash Buffer.
-
Add 100 µL of Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark.[18]
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.[18]
-
Calculate the concentration of IL-1β and TNF-α in the samples by interpolating from the standard curve.[16][19][20][21][22][23][24]
Mandatory Visualizations
References
- 1. Agonistic analog of growth hormone-releasing hormone promotes neurofunctional recovery and neural regeneration in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. IRS-2 Antibody (#4502) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. phospho-creb western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 15. IRS-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. biogot.com [biogot.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. rndsystems.com [rndsystems.com]
- 19. mpbio.com [mpbio.com]
- 20. Mouse IL-1 beta ELISA Kit (ab197742) | Abcam [abcam.com]
- 21. Mouse TNF alpha ELISA Kit (ab208348) | Abcam [abcam.com]
- 22. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit - Elabscience® [elabscience.com]
- 23. rndsystems.com [rndsystems.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
Head-to-Head Comparison: MR 409 and MIA-602 in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data available for MR 409, a growth hormone-releasing hormone (GHRH) receptor agonist, and MIA-602, a GHRH receptor antagonist, in the context of inflammation, with a focus on pathways relevant to neuroinflammation. While direct head-to-head studies in a dedicated neuroinflammation model are limited, existing research in related fields such as ocular inflammation provides valuable insights into their comparative mechanisms and potential therapeutic applications.
Data Presentation
The following tables summarize the quantitative and qualitative data extracted from preclinical studies on this compound and MIA-602, focusing on their effects on key inflammatory markers and signaling pathways.
Table 1: Comparative Effects on Pro-Inflammatory Markers
| Marker | This compound (Agonist) | MIA-602 (Antagonist) | Experimental Model/Context |
| TNF-α | Reduced expression[1] | Significantly decreased gene expression[2][3] | LPS-treated mouse prefrontal cortex specimens[1], ex vivo and in vivo mouse models[2], LPS-induced uveitis model[3] |
| IL-1β | - | Reduced production and gene expression[3] | LPS-induced uveitis model, in vitro ciliary and iris epithelial cells[3] |
| IL-6 | Reduced expression[1] | Reduced gene expression in some models[3], but not in others[3] | LPS-treated mouse prefrontal cortex specimens[1], in vitro ciliary and iris epithelial cells[3], S protein and LPS-stimulated macrophages[3] |
| iNOS | - | Significantly decreased gene expression[2][3][4] | ex vivo and in vivo mouse models[2], in vitro ciliary and iris epithelial cells[3], S protein and LPS-stimulated PBMCs[4] |
| COX-2 | - | Significantly decreased gene expression[2][4] | ex vivo and in vivo mouse models[2], S protein and LPS-stimulated PBMCs[4] |
| NF-κB | Reduced activity[1] | Significantly decreased gene expression and nuclear translocation[2][3][4][5] | LPS-treated mouse prefrontal cortex specimens[1], ex vivo and in vivo mouse models[2], models of lung fibrosis[5], S protein and LPS-stimulated macrophages and PBMCs[3][4] |
| MCP-1 | - | Reduced production and gene expression[3][4] | LPS-induced uveitis model[3], S protein and LPS-stimulated PBMCs[4] |
Table 2: Comparative Effects on Key Signaling Pathways
| Pathway | This compound (Agonist) | MIA-602 (Antagonist) | Experimental Model/Context |
| PI3K/Akt | Activated[6] | Activated[6], Increased P-AKT levels[2] | Rat retina after optic nerve crush injury[6], ex vivo and in vivo mouse models[2] |
| Nrf2 | Up-regulated[7] | Increased signaling[1][2] | Diabetic rat retina[7], mouse hippocampus and prefrontal cortex[1][2] |
| JAK/STAT | - | Inhibited JAK2/STAT3 pathway[3][4][5] | Models of lung fibrosis[5], S protein and LPS-stimulated macrophages[3][4] |
| MAPK | - | Inhibited MAPK ERK1/2 and JNK[3][4][5] | Models of lung fibrosis[5], S protein and LPS-stimulated macrophages[3][4] |
| BDNF | - | Increased signaling[1][2] | Mouse hippocampus and prefrontal cortex[1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
1. In Vivo Mouse Model of Emotional Disorders and Neuroinflammation
-
Animals: Male mice were used for the study.
-
Treatment: MIA-602 was administered subcutaneously for 4 weeks.
-
Analysis:
-
Behavioral Tests: Anxiolytic and antidepressant-like behaviors were assessed.
-
Immunohistochemistry and Western Blot: Brain tissues (hippocampus and prefrontal cortex) were analyzed for the expression of Nrf2, HO1, NQO1, COX-2, iNOS, NF-κB, TNF-α, P-AKT, and AKT.[2]
-
2. Rat Model of Optic Nerve Crush Injury and Ocular Inflammation
-
Animals: Adult male Sprague-Dawley rats were used.
-
Procedure: The optic nerve was crushed 1.5 mm behind the optic nerve head for 5 seconds.
-
Treatment: this compound and MIA-602 were administered subcutaneously.
-
Analysis:
-
Retinal Ganglion Cell (RGC) Survival: RGCs were quantified at 2 weeks post-injury.
-
Gene Expression Analysis: Retinal tissues were analyzed for the expression of inflammatory genes (Il1b, Il6, Tnf) and signaling pathway components.
-
Western Blot: Retinal lysates were analyzed for the activation of PI3K/Akt and MAPK/ERK pathways.[6][8]
-
3. In Vitro Macrophage and PBMC Inflammation Model
-
Cell Lines: Human THP-1-derived macrophages and human peripheral blood mononuclear cells (PBMCs) were used.
-
Stimulation: Cells were treated with a combination of SARS-CoV-2 Spike (S) protein and lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: MIA-602 was added to the cell cultures.
-
Analysis:
-
Cytokine/Chemokine Measurement: mRNA levels and protein secretion of TNF-α, IL-1β, IL-8, and MCP-1 were quantified.
-
Western Blot: Activation of NF-κB, STAT3, MAPK ERK1/2, and JNK pathways was assessed.
-
Immunofluorescence: Nuclear translocation of NF-κB was visualized.
-
Oxidative Stress Markers: ROS production, iNOS, and COX-2 protein levels were measured.[3][4]
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways modulated by this compound and MIA-602 and a general experimental workflow.
Caption: Comparative signaling pathways of this compound and MIA-602.
References
- 1. researchgate.net [researchgate.net]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Growth hormone-releasing hormone antagonist MIA-602 inhibits inflammation induced by SARS-CoV-2 spike protein and bacterial lipopolysaccharide synergism in macrophages and human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth hormone-releasing hormone antagonist MIA-602 inhibits inflammation induced by SARS-CoV-2 spike protein and bacterial lipopolysaccharide synergism in macrophages and human peripheral blood mononuclear cells – ScienceOpen [scienceopen.com]
- 5. Growth hormone–releasing hormone receptor antagonist MIA-602 attenuates cardiopulmonary injury induced by BSL-2 rVSV-SARS-CoV-2 in hACE2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth hormone-releasing hormone receptor signaling in experimental ocular inflammation and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
Validating the Long-Term Safety and Efficacy of MR 409: A Comparative Analysis Based on Preclinical Data
Disclaimer: This comparison guide is intended for researchers, scientists, and drug development professionals. The information presented for MR 409 is based solely on preclinical studies (in vitro and in animal models). There is currently no publicly available data from human clinical trials to validate the long-term safety and efficacy of this compound in humans. Therefore, any comparison to established clinical alternatives should be interpreted with caution and is presented for informational and research purposes only.
Introduction to this compound
This compound is a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor.[1][2] Preclinical research suggests that this compound holds therapeutic potential across a range of conditions, primarily through its neuroprotective, anti-inflammatory, and pro-survival mechanisms.[1][3] This guide provides a comparative overview of this compound based on available preclinical data against the current standard-of-care treatments for ischemic stroke and type 1 diabetes.
Comparison with Alternatives for Ischemic Stroke
Overview of Treatment Landscape
The current standard of care for acute ischemic stroke focuses on rapid restoration of blood flow to the brain (recanalization) to salvage brain tissue in the ischemic penumbra.
Data Presentation: this compound (Preclinical) vs. Standard of Care (Clinical)
| Feature | This compound (Preclinical Data) | Alteplase (tPA) (Clinical Data) | Mechanical Thrombectomy (Clinical Data) |
| Mechanism of Action | GHRH receptor agonist; activates pro-survival and anti-inflammatory pathways (e.g., AKT/CREB, BDNF/TrkB), promotes neurogenesis.[1] | Thrombolytic agent; converts plasminogen to plasmin, which degrades fibrin (B1330869) clots. | Endovascular removal of the occluding thrombus from a large cerebral artery. |
| Primary Efficacy Endpoint | Improved neurological function, reduced infarct volume, and increased neurogenesis in mouse models of ischemic stroke.[1] | Improved functional outcome (modified Rankin Scale score) at 90 days. | Improved functional outcome (modified Rankin Scale score) at 90 days. |
| Therapeutic Window | Studied with administration shortly after induced stroke in animal models.[1] | Typically within 3 to 4.5 hours of symptom onset. | Up to 24 hours from symptom onset in select patients with large vessel occlusion. |
| Safety Profile | Long-term safety in humans is unknown. Preclinical studies have not detailed adverse effects. | Risk of intracranial hemorrhage, angioedema, and systemic bleeding. | Risks associated with the procedure, including vessel perforation, clot dislodgement, and groin site complications. |
| Clinical Trial Status | No human clinical trials have been registered or published. | Extensively studied in numerous large-scale randomized controlled trials. | Proven effective in multiple large randomized controlled trials for large vessel occlusion. |
Experimental Protocols: Key Preclinical Experiments for this compound in Ischemic Stroke
-
Animal Model: Transient middle cerebral artery occlusion (tMCAO) in mice is a commonly used model to mimic ischemic stroke.[1]
-
Drug Administration: this compound is typically administered via subcutaneous injection at varying doses (e.g., 5 or 10 µ g/mouse/day ) for a specified duration following the induced stroke.[1]
-
Behavioral and Neurological Assessment: Functional recovery is often assessed using a battery of tests, including the modified Neurological Severity Score (mNSS), corner test, and rotarod test, at multiple time points post-stroke.[1]
-
Histological and Molecular Analysis: Post-mortem brain tissue analysis is conducted to measure infarct volume (using TTC staining), neuronal loss, and markers of neurogenesis (e.g., BrdU staining) and signaling pathway activation (e.g., Western blotting for p-AKT, p-CREB).[1]
Signaling Pathways and Mechanisms of Action
Comparison with Alternatives for Type 1 Diabetes
Overview of Treatment Landscape
The management of type 1 diabetes is centered on lifelong insulin (B600854) replacement therapy to maintain blood glucose levels within a target range and prevent long-term complications.
Data Presentation: this compound (Preclinical) vs. Standard of Care (Clinical)
| Feature | This compound (Preclinical Data) | Insulin Therapy (Clinical Data) |
| Mechanism of Action | GHRH receptor agonist; promotes β-cell survival and function, potentially through the cAMP/PKA/CREB/IRS2 pathway, and reduces inflammation.[3][4] | Exogenous replacement of insulin, which facilitates glucose uptake into cells, promotes glycogen (B147801) storage, and inhibits gluconeogenesis. |
| Primary Efficacy Endpoint | Improved glucose homeostasis, increased insulin levels, and preservation of β-cell mass in mouse models of type 1 diabetes.[3][4] | Maintenance of target glycated hemoglobin (HbA1c) levels, prevention of hypoglycemia and hyperglycemia, and reduction of long-term diabetic complications. |
| Therapeutic Window | Studied as a potential preventative or early-stage treatment in animal models.[3][4] | Lifelong therapy initiated at the time of diagnosis. |
| Safety Profile | Long-term safety in humans is unknown. Preclinical studies have not detailed adverse effects. | Hypoglycemia is the most common and serious side effect. Other potential side effects include weight gain and injection site reactions. |
| Clinical Trial Status | No human clinical trials have been registered or published. | The cornerstone of type 1 diabetes management for a century, with extensive clinical data on various formulations and delivery systems. |
Experimental Protocols: Key Preclinical Experiments for this compound in Type 1 Diabetes
-
Animal Model: Low-dose streptozotocin (B1681764) (STZ)-induced diabetes in mice is a common model to simulate the autoimmune destruction of pancreatic β-cells seen in type 1 diabetes.[4]
-
Drug Administration: this compound is administered, often subcutaneously, to the diabetic mouse models.[4]
-
Metabolic Assessments: Blood glucose levels, insulin levels, and glucose tolerance tests (GTT) are performed to evaluate the effect on glycemic control.[3][4]
-
Islet and β-Cell Analysis: Pancreatic tissue is examined histologically to assess β-cell mass, proliferation (e.g., Ki67 staining), and apoptosis (e.g., TUNEL assay). In vitro studies on isolated islets are also conducted to investigate the direct effects on β-cell survival and function in the presence of inflammatory cytokines.[3][4]
Signaling Pathways and Mechanisms of Action
Conclusion
References
- 1. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alteplase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the GHRH Agonist MR 409: Evaluating Reproducibility and Therapeutic Potential Across Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported effects of the growth hormone-releasing hormone (GHRH) agonist, MR 409, across various preclinical research settings. Due to the highly collaborative nature of the current body of research on this compound, this guide focuses on the consistency of its effects across different disease models rather than a direct inter-laboratory reproducibility analysis. The performance of this compound is presented alongside qualitative comparisons with other GHRH agonists where data is available.
Summary of this compound's Effects Across Different Preclinical Models
This compound, a synthetic GHRH agonist, has been investigated for its therapeutic potential in a range of disease models. The data presented in the following tables summarize the quantitative outcomes reported in key studies.
Table 1: Effects of this compound in a Model of Type 1 Diabetes
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Percentage Change | Reference |
| Blood Glucose (mg/dL) | ~450 | ~250 | ~44% decrease | [1][2] |
| Plasma Insulin (B600854) (ng/mL) | ~0.2 | ~0.6 | ~200% increase | [1] |
| β-cell Mass (mg) | ~0.4 | ~0.9 | ~125% increase | [1] |
Table 2: Effects of this compound in a Model of Ischemic Stroke
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Percentage Change | Reference |
| Infarct Volume (mm³) | Data not specified | Significant reduction | - | [3] |
| Neurological Deficit Score | Data not specified | Significant improvement | - | [3] |
| Mature BDNF Protein Levels (relative to control) | ~1.0 | ~2.5 | ~150% increase | [3] |
| p-CREB/CREB Ratio (relative to control) | ~1.0 | ~2.0 | ~100% increase | [3] |
Table 3: Effects of this compound on Tumor Growth in Xenograft Models
| Tumor Type | Control Group (Vehicle) | This compound-Treated Group | Tumor Growth Inhibition | Reference |
| Human Lung Cancer (HCC827) | Tumor growth | 5 µ g/day s.c. | ~48.2% | [4] |
| Human Lung Cancer (H460) | Tumor growth | 5 µ g/day s.c. | ~48.7% | [4] |
| Human Lung Cancer (H446) | Tumor growth | 5 µ g/day s.c. | ~65.6% | [4] |
Note: While this compound stimulated proliferation of lung cancer cells in vitro, it paradoxically inhibited tumor growth in vivo. This is attributed to the downregulation of GHRH receptors in the pituitary and tumors following prolonged treatment.[4]
Comparison with Alternative GHRH Agonists
Direct, quantitative comparisons of this compound with other GHRH agonists within the same studies are limited in the currently available literature. However, qualitative comparisons indicate that the "MR" series of GHRH agonists, including this compound, MR-403, and MR-356, are more potent than earlier-generation agonists like JI-38.[4][5][6] For instance, agonists of the MR-class are reported to be approximately 100 times more potent than older GHRH agonists.[5] These agonists have been shown to stimulate cell proliferation and survival in various cell types, including cardiac stem cells and pancreatic beta cells.[4]
Detailed Experimental Methodologies
The following sections provide an overview of the experimental protocols used in the studies cited above.
Type 1 Diabetes Model
-
Animal Model: C57BL/6 mice.[1]
-
Induction of Diabetes: Multiple low-dose injections of streptozotocin (B1681764) (STZ), a chemical that is toxic to the insulin-producing β-cells of the pancreas.[1]
-
Treatment Protocol: this compound was administered daily by subcutaneous injection.[1]
-
Key Measurements: Blood glucose levels were monitored regularly. At the end of the study, plasma insulin levels and pancreatic β-cell mass were quantified.[1]
Ischemic Stroke Model
-
Animal Model: Mice.[3]
-
Induction of Stroke: Transient middle cerebral artery occlusion (tMCAO), a surgical procedure that temporarily blocks blood flow to a part of the brain.[3]
-
Treatment Protocol: this compound was administered subcutaneously.[3]
-
Key Measurements: Infarct volume was measured to assess the extent of brain damage. Neurological function was evaluated using a battery of behavioral tests. Molecular markers of neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated CREB (p-CREB), were measured in brain tissue.[3]
Cancer Xenograft Model
-
Animal Model: Nude mice (immunocompromised mice that can accept foreign tissue grafts).[4]
-
Tumor Implantation: Human lung cancer cells (HCC827, H460, and H446) were injected subcutaneously to form tumors.[4]
-
Treatment Protocol: Once tumors were established, mice were treated daily with subcutaneous injections of this compound.[4]
-
Key Measurements: Tumor size was measured regularly to determine the rate of tumor growth. At the end of the experiment, tumors were excised and weighed.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a generalized experimental workflow for preclinical studies.
Caption: Signaling pathways activated by this compound.
References
- 1. GRHR agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHRH agonist MR-409 protects β-cells from streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Profound actions of an agonist of growth hormone releasing hormone on angiogenic therapy by mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MR 409's Efficacy Across Neuroblastoma Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to MR 409
This compound is a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor.[1][2] Initially investigated for its neuroprotective and cardioprotective effects, this compound has also demonstrated complex and context-dependent effects on cancer cells.[1][2] In-vitro studies on non-neuroblastoma cancer cell lines, such as lung cancer, have shown that short-term exposure to this compound can promote cell proliferation and reduce apoptosis.[1][3] Conversely, in-vivo studies have indicated that long-term systemic administration of this compound can inhibit tumor growth, suggesting a more complex mechanism of action potentially involving the downregulation of GHRH receptors.[1][4]
The signaling pathways implicated in the action of this compound in various cell types include the activation of JAK2/STAT3/ERK1/2, AKT/CREB, and cAMP/CREB pathways.[5][6][7] Understanding how these pathways are modulated by this compound in different neuroblastoma cell lines, which exhibit significant genetic and phenotypic heterogeneity, is crucial for assessing its therapeutic potential.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of this compound's effects, all quantitative data should be summarized in structured tables. Below are template tables for presenting key metrics.
Table 1: Comparative Cytotoxicity of this compound on Neuroblastoma Cell Lines (IC50 Values)
| Cell Line | MYCN Status | p53 Status | This compound IC50 (µM) at 48h | This compound IC50 (µM) at 72h |
| SH-SY5Y | Non-amplified | Wild-type | Data to be determined | Data to be determined |
| SK-N-BE(2) | Amplified | Mutant | Data to be determined | Data to be determined |
| IMR-32 | Amplified | Wild-type | Data to be determined | Data to be determined |
| Other(s) | Specify | Specify | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Apoptosis in Neuroblastoma Cell Lines
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| SH-SY5Y | Control | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | |
| SK-N-BE(2) | Control | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | |
| IMR-32 | Control | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis of Neuroblastoma Cell Lines Treated with this compound
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| SH-SY5Y | Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | |
| SK-N-BE(2) | Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | |
| IMR-32 | Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings.
Cell Culture
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2), IMR-32) should be cultured in their recommended media, typically RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 48 and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell viability by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.[12][13]
-
Cell Treatment and Fixation: Treat cells with this compound at its IC50 concentration for 48 hours. Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Signaling Pathways Potentially Activated by this compound
Based on studies in other cell types, this compound, upon binding to the GHRH receptor, may activate several downstream signaling cascades that can influence cell proliferation, survival, and apoptosis.
Caption: Potential signaling pathways activated by this compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical flow of experiments to compare the effects of this compound on different neuroblastoma cell lines.
Caption: Experimental workflow for comparative study.
Conclusion
This guide provides a comprehensive framework for conducting a comparative study on the effects of this compound across different neuroblastoma cell lines. Although direct experimental data is currently lacking, the provided protocols and data presentation formats offer a structured approach for researchers to generate valuable insights into the potential of this compound as a therapeutic agent for neuroblastoma. The heterogeneity of neuroblastoma necessitates such comparative studies to identify which patient subgroups might benefit from therapies targeting the GHRH receptor pathway.
References
- 1. pnas.org [pnas.org]
- 2. Growth hormone-releasing hormone receptor signaling in experimental ocular inflammation and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Assessing the Translational Potential of MR-409: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel therapeutic candidate MR-409 against current and emerging treatments for several major diseases. The following sections detail the mechanism of action of MR-409, its performance in preclinical models, and a direct comparison with alternative therapies, supported by experimental data and detailed methodologies.
MR-409 is a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor that has demonstrated significant therapeutic potential beyond its endocrine effects. Preclinical research has highlighted its neuroprotective, cardioprotective, anti-inflammatory, and anti-diabetic properties.[1] Its multifaceted mechanism of action, involving the activation of key signaling pathways such as AKT/CREB and BDNF/TrkB, positions it as a promising candidate for a range of debilitating conditions.[1][2]
Comparative Analysis of MR-409 Across Key Therapeutic Areas
To assess the translational potential of MR-409, this guide provides a comparative analysis against the standard of care and emerging therapies in four key disease areas: ischemic stroke, diabetic nephropathy, type 1 diabetes, and Alzheimer's disease.
Ischemic Stroke
Current Standard of Care: The primary treatments for acute ischemic stroke are intravenous thrombolysis with recombinant tissue plasminogen activator (tPA), such as alteplase (B1167726) or tenecteplase, and mechanical thrombectomy.[2][3][4] These interventions aim to restore blood flow to the brain as quickly as possible.[3]
Emerging Therapies: The field is actively exploring neuroprotective agents that can be used adjunctively with reperfusion therapies to mitigate neuronal damage.[5][6] Other emerging strategies include targeting stroke-induced inflammation and utilizing stem cell therapies.[5][7]
MR-409's Potential: In preclinical models of ischemic stroke (transient middle cerebral artery occlusion - tMCAO), MR-409 has been shown to improve neurological functional recovery and stimulate endogenous neurogenesis.[2] It appears to reduce inflammatory responses and activate pro-survival pathways in the brain.[2]
| Feature | MR-409 | Intravenous Thrombolysis (tPA) | Mechanical Thrombectomy | Emerging Neuroprotective Agents |
| Mechanism of Action | GHRH receptor agonist; activates AKT/CREB and BDNF/TrkB pathways; anti-inflammatory.[1][2] | Dissolves blood clots to restore blood flow.[3] | Physical removal of blood clots. | Various; aim to prevent neuronal cell death.[5][6] |
| Therapeutic Window | Under investigation; potential for a wider window than reperfusion therapies. | Typically within 4.5 hours of symptom onset.[2][4] | Up to 24 hours in select patients.[4] | Varies; often aimed for early administration. |
| Administration | Subcutaneous injection in preclinical models.[1] | Intravenous infusion.[3] | Intra-arterial procedure. | Varies by agent. |
| Preclinical Efficacy | Improved neurological function and neurogenesis in tMCAO mice.[2] | N/A (Standard of Care) | N/A (Standard of Care) | Mixed results in clinical trials. |
Diabetic Nephropathy
Current Standard of Care: Management focuses on strict glycemic and blood pressure control, primarily using angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs).[8][9][10] More recently, SGLT2 inhibitors and nonsteroidal mineralocorticoid receptor antagonists have been incorporated into treatment guidelines.[11][12]
Emerging Therapies: Research is focused on novel agents that target inflammatory and fibrotic pathways, such as pirfenidone (B1678446) and bardoxolone (B1667749) methyl.[13][14] Other promising avenues include endothelin receptor antagonists and protein kinase C inhibitors.[15]
MR-409's Potential: In diabetic mouse models (db/db mice), MR-409 has been shown to alleviate diabetic nephropathy by mitigating oxidative stress and ferroptosis.[1] It also activated the peroxisome proliferator-activated receptor γ (PPARγ) and its downstream target Klotho.[1]
| Feature | MR-409 | ACE Inhibitors / ARBs | SGLT2 Inhibitors | Emerging Anti-inflammatory/Anti-fibrotic Agents |
| Mechanism of Action | GHRH receptor agonist; reduces oxidative stress and ferroptosis; activates PPARγ/Klotho pathway.[1] | Block the renin-angiotensin system, reducing blood pressure and proteinuria.[15] | Inhibit glucose reabsorption in the kidneys, leading to improved glycemic control and renal protection.[11] | Target inflammatory and fibrotic signaling pathways.[13][14] |
| Primary Endpoint in Trials | Reduction in markers of kidney damage in preclinical models.[1] | Reduction in albuminuria and slowing of eGFR decline.[8][10] | Reduction in risk of kidney failure and cardiovascular events.[11] | Improvement in eGFR and reduction in inflammatory markers.[13] |
| Administration | Subcutaneous injection in preclinical models.[1] | Oral. | Oral. | Varies by agent. |
| Preclinical Efficacy | Alleviated diabetic nephropathy in db/db mice.[1] | N/A (Standard of Care) | N/A (Standard of Care) | Promising results in various animal models. |
Type 1 Diabetes
Current Standard of Care: The cornerstone of treatment is lifelong insulin (B600854) replacement therapy, administered through multiple daily injections or an insulin pump.[16][17][18] Continuous glucose monitoring and hybrid closed-loop systems are becoming more common.[16]
Emerging Therapies: A significant focus is on immunomodulatory therapies to preserve beta-cell function, such as teplizumab, which can delay the onset of clinical disease.[18][19] Other approaches include stem cell-based therapies and islet transplantation.[1][20]
MR-409's Potential: In models of type 1 diabetes (streptozotocin-induced), MR-409 has demonstrated the ability to protect pancreatic beta-cells from autoimmune destruction and preserve insulin secretion.[20][21] It achieves this by activating the IRS2/Akt signaling pathway, which promotes beta-cell survival and function.[5][20]
| Feature | MR-409 | Insulin Therapy | Teplizumab | Stem Cell Therapy / Islet Transplantation |
| Mechanism of Action | GHRH receptor agonist; protects and preserves beta-cell function via IRS2/Akt signaling.[5][11][20] | Replaces absent endogenous insulin.[16][17] | Anti-CD3 monoclonal antibody that modulates the autoimmune response.[19] | Replaces destroyed beta-cells with insulin-producing cells.[1][20] |
| Therapeutic Goal | Preserve and potentially regenerate beta-cell mass.[20][21] | Maintain glycemic control.[16] | Delay the onset of clinical type 1 diabetes.[18] | Achieve insulin independence.[22] |
| Administration | Subcutaneous injection in preclinical models.[20] | Subcutaneous injection or infusion.[17] | Intravenous infusion.[19] | Infusion of cells into the portal vein.[22] |
| Preclinical/Clinical Efficacy | Preserved beta-cell mass and improved glucose control in STZ-induced diabetic mice.[20][21] | N/A (Standard of Care) | Delayed onset of T1D by approximately 2 years in clinical trials.[18] | Promising results in clinical trials, but challenges with long-term engraftment and immunosuppression remain.[20] |
Alzheimer's Disease
Current Standard of Care: Current treatments, such as cholinesterase inhibitors and memantine, are symptomatic and do not alter the course of the disease.[23][24] Recently, anti-amyloid monoclonal antibodies like lecanemab and donanemab have been approved for early-stage Alzheimer's, showing a modest slowing of cognitive decline.[25][26][27]
Emerging Therapies: The pipeline includes therapies targeting tau pathology, neuroinflammation, and synaptic dysfunction. There is also growing interest in regenerative approaches.
MR-409's Potential: In a mouse model of Alzheimer's disease (5xFAD mice), MR-409 treatment reduced brain amyloid-β deposits, astrogliosis, and the expression of inflammatory cytokines.[28] It also decreased neuron loss and increased brain-derived neurotrophic factor (BDNF) expression.[28]
| Feature | MR-409 | Cholinesterase Inhibitors / Memantine | Anti-Amyloid Monoclonal Antibodies | Emerging Anti-Tau / Anti-inflammatory Therapies |
| Mechanism of Action | GHRH receptor agonist; reduces amyloid plaques, neuroinflammation, and neuronal loss; increases BDNF.[28] | Symptomatic treatment by modulating neurotransmitter levels.[23] | Target and clear amyloid-β plaques from the brain.[25] | Target other pathological hallmarks of Alzheimer's disease. |
| Therapeutic Goal | Disease modification by targeting multiple pathological pathways.[28] | Temporary improvement in cognitive symptoms.[23] | Slowing of cognitive and functional decline in early Alzheimer's.[25] | Disease modification. |
| Administration | Subcutaneous injection in preclinical models.[28] | Oral. | Intravenous infusion.[25] | Varies by agent. |
| Preclinical/Clinical Efficacy | Reduced Alzheimer's pathology in 5xFAD mice.[28] | Modest symptomatic benefit in clinical trials.[23] | Statistically significant but modest slowing of decline in clinical trials.[24] | In various stages of preclinical and clinical development. |
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental validation of MR-409's therapeutic potential, the following diagrams illustrate its key signaling pathway and a typical experimental workflow for inducing and evaluating a disease model.
Caption: MR-409 Signaling Pathway
Caption: STZ-Induced Diabetes Experimental Workflow
Detailed Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This model is widely used to mimic ischemic stroke in humans.
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Place the animal in a supine position on a heating pad to maintain body temperature. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[29][30]
-
Vessel Ligation: Carefully dissect and isolate the arteries. Ligate the distal end of the ECA. Place a temporary ligature around the CCA.[29]
-
Filament Insertion: Make a small incision in the ECA. Insert a silicon-coated monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The duration of occlusion can vary (e.g., 60 minutes).[31][32]
-
Reperfusion: After the desired occlusion time, withdraw the filament to allow for reperfusion of the MCA territory.
-
Closure and Recovery: Remove the temporary ligature from the CCA and permanently ligate the ECA stump. Suture the incision and allow the animal to recover.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using standardized scoring systems.
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains for infarct volume measurement using TTC staining or other histological techniques.[32]
Streptozotocin (STZ)-Induced Diabetes in Mice
This model is used to induce a condition similar to type 1 diabetes by destroying pancreatic beta-cells.
-
Animal Preparation: Acclimatize male mice (e.g., C57BL/6) for at least one week. Fast the mice for 4-6 hours before STZ injection.[21]
-
STZ Solution Preparation: Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer (pH 4.5) immediately before use, as STZ is unstable.[33][34]
-
STZ Administration: Administer STZ via intraperitoneal (IP) injection. A common low-dose protocol involves injecting 40-60 mg/kg of STZ for five consecutive days.[34][35] A high-dose protocol might involve a single injection of 150-200 mg/kg.[33][35]
-
Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood samples at regular intervals (e.g., 72 hours after the last injection and then weekly).
-
Confirmation of Diabetes: Consider mice diabetic when non-fasting blood glucose levels are consistently elevated (e.g., >250-300 mg/dL).[36]
-
Treatment and Endpoint Analysis: Once diabetes is established, begin treatment with MR-409 or a vehicle control. At the end of the study period, collect blood for insulin and glucose measurements, and harvest the pancreas for histological analysis of islet integrity and beta-cell mass.[20]
db/db Mouse Model of Type 2 Diabetes and Diabetic Nephropathy
These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, which subsequently causes kidney damage.
-
Animal Model: Obtain male db/db mice and their lean db/+ littermates as controls.[36][37]
-
Housing and Diet: House the mice under standard conditions with ad libitum access to food and water. Monitor body weight and food/water intake regularly.[38][39]
-
Monitoring of Diabetic and Nephropathic Progression:
-
Blood Glucose and Insulin: Measure blood glucose levels weekly from tail vein blood. Plasma insulin levels can be measured at specified time points via ELISA.[37][38]
-
Albuminuria: Collect urine at regular intervals (e.g., monthly) to measure the albumin-to-creatinine ratio, a key indicator of kidney damage.
-
Glomerular Filtration Rate (GFR): GFR can be estimated at the end of the study.
-
-
Treatment Initiation: Begin treatment with MR-409 or vehicle control at a predetermined age (e.g., 8 weeks) before or after the onset of significant hyperglycemia and nephropathy.
Conclusion
MR-409 demonstrates significant translational potential across a spectrum of diseases characterized by cellular stress, inflammation, and degeneration. Its unique mechanism of action, targeting the GHRH receptor to activate multiple pro-survival and regenerative pathways, offers a distinct advantage over therapies with a single mode of action. The preclinical data in models of ischemic stroke, diabetic nephropathy, type 1 diabetes, and Alzheimer's disease are promising. However, further research is necessary to establish its efficacy and safety in clinical settings. The comparative analysis provided in this guide serves as a valuable resource for researchers and drug development professionals to contextualize the potential of MR-409 and to design future studies that will be critical for its journey from bench to bedside.
References
- 1. mdpi.com [mdpi.com]
- 2. 5. Acute Ischemic Stroke Treatment | Canadian Stroke Best Practices [strokebestpractices.ca]
- 3. Stroke - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 4. stroke.org [stroke.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. bioengineer.org [bioengineer.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Diabetic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Diabetic nephropathy (kidney disease) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 13. Emerging Therapies for Diabetic Nephropathy Patients: Beyond Blockade of the Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. A Narrative Review of New Treatment Options for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment for type 1 diabetes - NHS [nhs.uk]
- 17. Type 1 diabetes treatments | Diabetes UK [diabetes.org.uk]
- 18. breakthrought1d.org [breakthrought1d.org]
- 19. news-medical.net [news-medical.net]
- 20. Therapies for Type 1 Diabetes: Current Scenario and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diacomp.org [diacomp.org]
- 22. Novel Therapy Aims to Make Type 1 Diabetes Patients Insulin Free | UC San Francisco [ucsf.edu]
- 23. Current and Future Treatments in Alzheimer Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New and emerging drug therapies for Alzheimer disease - Australian Prescriber [australianprescriber.tg.org.au]
- 25. Alzheimer's treatments: What's on the horizon? - Mayo Clinic [mayoclinic.org]
- 26. New Alzheimer's treatments - Alzheimer's Research UK [alzheimersresearchuk.org]
- 27. alz.org [alz.org]
- 28. Emerging therapies in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]
- 31. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 32. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. protocols.io [protocols.io]
- 34. researchgate.net [researchgate.net]
- 35. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration | PLOS One [journals.plos.org]
- 37. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
A Comparative Analysis of MR 409's Therapeutic Efficacy in Human Cancer Xenografts
An Objective Guide for Researchers and Drug Development Professionals on the Preclinical Anti-Tumor Effects of the GHRH Agonist MR 409
This guide provides a comprehensive comparison of the therapeutic effects of this compound, a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor, in preclinical human cancer xenograft models. While initial in vitro studies have shown that this compound can stimulate the proliferation of some cancer cell lines, compelling in vivo evidence demonstrates a paradoxical inhibitory effect on tumor growth. This is attributed to a systemic downregulation of GHRH receptors.[1][2] For a thorough evaluation, the anti-tumor activity of this compound is compared with that of MIA-602, a GHRH receptor antagonist.
Quantitative Assessment of In Vivo Tumor Growth Inhibition
The therapeutic potential of this compound has been evaluated in various human cancer cell line-derived xenografts in immunodeficient mice. The following table summarizes the significant tumor growth inhibition observed with this compound and compares it to the effects of the GHRH antagonist MIA-602 in a different cancer model.
| Compound | Cancer Type | Xenograft Model (Cell Line) | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition (%) |
| This compound | Non-Small Cell Lung Cancer | HCC827 | 5 µ g/day , s.c. | 4-8 weeks | 48.2% |
| This compound | Non-Small Cell Lung Cancer | H460 | 5 µ g/day , s.c. | 4-8 weeks | 48.7% |
| This compound | Small Cell Lung Cancer | H446 | 5 µ g/day , s.c. | 4-8 weeks | 65.6% |
| MIA-602 | Prostate Cancer | 22Rv1 | Not specified | 3 weeks | 63% |
Detailed Experimental Methodologies
To ensure reproducibility and aid in the design of future studies, detailed protocols for establishing and evaluating the therapeutic efficacy of compounds in human cancer xenograft models are provided below.
Establishment of Subcutaneous Human Lung Cancer Xenografts
This protocol is a representative method for establishing subcutaneous xenografts using human lung cancer cell lines such as HCC827, H460, or H446.
-
Cell Culture: Human lung cancer cell lines (e.g., HCC827, H460) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.
-
Cell Implantation: Cells in the logarithmic growth phase are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended. A suspension of 4 x 10^6 cells in 100 µl of PBS is injected subcutaneously into the right flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements. The volume is calculated using the formula: (length × width²) / 2.
-
Treatment Initiation: When the tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[3]
Therapeutic Administration
-
This compound Administration: this compound is administered daily via subcutaneous injection at a dose of 5 µg per mouse.[1]
-
Vehicle Control: The control group receives daily subcutaneous injections of the vehicle solution.
-
Treatment Duration: The treatment is continued for a period of 4 to 8 weeks.[1]
-
Efficacy Evaluation: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the control group.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. Agonists of growth hormone-releasing hormone (GHRH) inhibit human experimental cancers in vivo by down-regulating receptors for GHRH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. miR-132/212 cluster inhibits the growth of lung cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of MR 409: A Growth Hormone-Releasing Hormone Agonist
MR 409, a synthetic agonist of the growth hormone-releasing hormone (GHRH) receptor, has emerged as a promising therapeutic agent in a range of preclinical studies. Exhibiting pleiotropic effects beyond its primary role in stimulating growth hormone secretion, this compound has demonstrated significant potential in neuroprotection, cardioprotection, and the modulation of metabolic and inflammatory processes. This guide provides a comparative meta-analysis of key preclinical findings, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the significant quantitative outcomes from preclinical studies investigating the efficacy of this compound in various disease models.
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Ischemic Stroke (tMCAO)
| Parameter | Control Group | This compound (5 µ g/day ) | This compound (10 µ g/day ) | Reference |
| Mortality Rate | High | Reduced | Significantly Reduced[1] | [1] |
| Neurological Score (mNSS) | High (Deficit) | Improved | Significantly Improved[1] | [1] |
| Infarct Volume | Large | Reduced | Significantly Reduced[1] | [1] |
| Brain Atrophy | Severe | Prevented | Significantly Prevented[1] | [1] |
| Hippocampal Neuron Loss | Significant | Reduced | Significantly Reduced[1] | [1] |
Data presented are qualitative summaries of the reported effects. mNSS: modified Neurological Severity Score.
Table 2: Protective Effects of this compound in a Mouse Model of Type 1 Diabetes (STZ-induced)
| Parameter | Control Group (STZ) | This compound (5 µ g/day ) | Reference |
| Blood Glucose Levels | High | Significantly Lower[2] | [2] |
| Plasma Insulin (B600854) Levels | Low | Significantly Higher[2] | [2] |
| β-cell Mass | Reduced | Preserved[2] | [2] |
| β-cell Apoptosis (Cleaved Caspase-3) | Increased | Decreased[2] | [2] |
| β-cell Proliferation (Ki67+) | Low | Increased | [2] |
| Insulin Receptor Substrate 2 (IRS2) Expression | Low | Increased[2] | [2] |
STZ: Streptozotocin. Data are qualitative summaries of the reported effects.
Experimental Protocols
Detailed methodologies for the key preclinical models cited in this analysis are provided below.
Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a widely used surgical procedure to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[1]
-
Anesthesia: Mice are anesthetized, typically with an inhalant anesthetic like isoflurane.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a filament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the MCA territory.
-
This compound Administration: this compound is administered, typically via subcutaneous injection, at the specified doses (e.g., 5 or 10 µ g/mouse/day ) for the duration of the study.[1]
-
Outcome Assessment: Neurological function is assessed using scoring systems like the mNSS. Brain tissue is analyzed for infarct volume (e.g., using TTC staining), brain atrophy, and neuronal loss (e.g., through histological staining).
Type 1 Diabetes Model: Streptozotocin (STZ)-Induced β-cell Destruction
STZ is a chemical toxic to pancreatic β-cells, and its administration is a common method to induce a model of type 1 diabetes in rodents.[2]
-
Animal Model: The study utilized C57BL/6 mice.
-
STZ Administration: Mice are administered a low dose of STZ (e.g., via intraperitoneal injection) for several consecutive days to induce β-cell damage and hyperglycemia.
-
This compound Treatment: Treatment with this compound (e.g., 5 µg daily via subcutaneous injection) is initiated either before or after STZ administration and continues for the study duration (e.g., 6 weeks).[2]
-
Metabolic Monitoring: Blood glucose and plasma insulin levels are monitored regularly throughout the experiment.
-
Histological Analysis: At the end of the study, pancreatic tissue is collected to assess β-cell mass, proliferation (Ki67 staining), and apoptosis (cleaved caspase-3 staining) through immunohistochemistry.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated through the activation of several key intracellular signaling pathways.
Neuroprotective Signaling Pathway in Ischemic Stroke
In the context of ischemic stroke, this compound promotes neurogenesis and neuroprotection by activating the AKT/CREB and BDNF/TrkB signaling pathways.[1]
β-cell Protective Signaling Pathway in Type 1 Diabetes
This compound protects pancreatic β-cells from apoptosis and promotes their function by activating the cAMP/PKA/CREB/IRS2 signaling cascade.[2]
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a generalized workflow for the preclinical assessment of this compound in disease models.
References
Safety Operating Guide
Proper Disposal of MR 409: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure and compliant work environment. This document provides essential safety and logistical information for the proper disposal of MR 409, a selective growth hormone-releasing hormone (GHRH) agonist used in research.
This compound is a potent, peptide-based biological material that requires strict adherence to safety and disposal protocols. Improper disposal can pose risks to personnel and the environment. This guide outlines the necessary steps for the safe management of MR s409 waste, from initial handling to final disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides specific information regarding hazards, handling, and emergency measures.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile is a standard)
-
Safety glasses or goggles
-
A lab coat or protective gown
When handling lyophilized powder, which can easily become airborne, all work should be conducted within a fume hood or biosafety cabinet to prevent inhalation.
Waste Segregation and Container Management
Proper segregation and containment of this compound waste are the first steps in the disposal process. All materials that have come into contact with this compound, including unused product, solutions, contaminated labware, and PPE, must be treated as hazardous chemical waste.
| Waste Type | Container Requirement | Labeling Information | Disposal Path |
| Unused/Expired this compound Powder | Original vial or a clearly labeled, sealed, and compatible container. | "Hazardous Waste", "this compound (CAS: 1445155-39-4)", "Toxic" | Licensed Chemical Waste Disposal |
| This compound Solutions (in DMSO or other solvents) | Labeled, leak-proof, and chemically compatible container. | "Hazardous Waste", "this compound in [Solvent Name]", "Toxic", "Flammable" (if applicable) | Licensed Chemical Waste Disposal |
| Contaminated Labware (pipette tips, vials, etc.) | Puncture-resistant sharps container or a designated solid waste container lined with a clear plastic bag. | "Hazardous Waste", "this compound Contaminated Sharps/Labware" | Licensed Chemical Waste Disposal |
| Contaminated PPE (gloves, bench paper, etc.) | Designated solid waste container lined with a clear plastic bag. | "Hazardous Waste", "this compound Contaminated PPE" | Licensed Chemical Waste Disposal |
In-Lab Waste Inactivation Protocols
For immediate management of small quantities of liquid this compound waste, in-lab inactivation can be performed before collection by a licensed disposal service. These procedures should be carried out by qualified personnel in a designated and controlled area, such as a chemical fume hood.
Method 1: Chemical Degradation
This method utilizes a strong oxidizing agent, such as a 10% bleach solution, to denature the peptide.
Experimental Protocol:
-
In a designated chemical fume hood, carefully add a 10% bleach solution to the liquid this compound waste. The recommended ratio is at least 1:10 (bleach to waste).
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation.
-
Following the inactivation period, the resulting solution should still be collected as hazardous chemical waste. Do not pour it down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local regulations.[1]
Method 2: Thermal Degradation (Autoclaving)
Autoclaving uses high-pressure steam to degrade the peptide. This method is often used as a secondary step after chemical inactivation or for the final treatment of contaminated labware.[1]
Experimental Protocol:
-
Place the this compound waste in an autoclave-safe bag or container. For liquid waste, ensure the container is not tightly sealed to prevent pressure buildup. For solid waste, add a small amount of water to facilitate steam penetration.[1]
-
Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be adjusted for larger loads.[1]
-
After the cycle is complete and the waste has cooled, it must still be disposed of as hazardous chemical waste through your institution's EHS department.[1]
Disposal of Solvents
This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). DMSO can penetrate the skin and may carry other dissolved chemicals into the body. Therefore, waste containing DMSO must be handled with extreme care.
DMSO waste should be collected in a designated, labeled, and sealed container for organic solvents. This waste stream will be managed by your institution's hazardous waste program, typically through incineration by a licensed facility.
Final Disposal Procedures
The ultimate disposal of this compound and its associated waste must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] It is imperative to coordinate with your institution's EHS department to arrange for the pickup and disposal of all this compound waste. Never dispose of this compound in regular trash or down the sanitary sewer.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Handling Protocols for MR-409
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of MR-409, a selective growth hormone-releasing hormone (GHRH) agonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risk and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are mandatory when handling MR-409 to prevent exposure. As a peptide, MR-409 may be volatile in its lyophilized state and can be harmful if inhaled or absorbed through the skin.
Table 1: Required Personal Protective Equipment and Engineering Controls for Handling MR-409
| Category | Item | Specification | Purpose |
| Engineering Controls | Fume Hood | Use a properly functioning fume hood. | To minimize inhalation of lyophilized powder or aerosols from solutions. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. | To prevent skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI-approved. | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory Coat | Standard length, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling large quantities of lyophilized powder outside of a fume hood. | To prevent inhalation of airborne particles. |
Operational Plan for Handling MR-409
Follow these step-by-step procedures for the safe handling of MR-409 from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Lyophilized Powder:
-
Long-term: Store at -20°C to -80°C in a tightly sealed container.
-
Short-term: Can be stored at 4°C for a few weeks.
-
Protect from moisture and light.
-
-
Storage of Stock Solutions:
Preparation for Use (Reconstitution)
-
Acclimatization: Before opening, allow the vial of lyophilized MR-409 to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial.
-
Personal Protective Equipment: Don the required PPE as outlined in Table 1.
-
Fume Hood: Perform all reconstitution steps within a certified chemical fume hood.
-
Solvent Addition: Carefully add the appropriate solvent (e.g., sterile water, buffer) to the vial as per the experimental protocol.
-
Mixing: Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.
Experimental Use
-
Handle all solutions containing MR-409 with the same level of precaution as the lyophilized powder.
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
Avoid generating aerosols.
Disposal Plan
All materials contaminated with MR-409 must be disposed of as chemical waste in accordance with institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: Used vials, contaminated gloves, pipette tips, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of MR-409 should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
-
Decontamination:
-
Decontaminate work surfaces with an appropriate cleaning agent after handling MR-409.
-
-
Waste Pickup:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Safe Handling Workflow for MR-409
Caption: This diagram illustrates the sequential workflow for safely handling the GHRH agonist MR-409, from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
